An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-methyl-N-propylaniline Hydrochloride
Executive Summary & Strategic Analysis This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-Chloro-3-methyl-N-propylaniline hydrochloride, a substituted aniline derivative valuable as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-Chloro-3-methyl-N-propylaniline hydrochloride, a substituted aniline derivative valuable as an intermediate in the development of pharmaceuticals and agrochemicals. The core of this synthesis focuses on the strategic N-propylation of the 4-chloro-3-methylaniline scaffold.
The primary challenge in the N-alkylation of anilines is achieving mono-alkylation while preventing over-alkylation to the tertiary amine.[1][2][3] The electron-withdrawing nature of the chlorine atom on the aniline ring decreases the nucleophilicity of the nitrogen atom, which can affect reaction kinetics. This guide details a robust, two-stage synthesis. The first stage addresses the preparation of the key precursor, 4-chloro-3-methylaniline, via catalytic hydrogenation. The second, and principal, stage employs reductive amination for the N-propylation step. This method is demonstrably superior to direct alkylation with propyl halides, as it offers high chemoselectivity for the desired secondary amine, thereby simplifying purification and improving overall yield.[1][3] The final step involves the conversion of the resulting free base to its hydrochloride salt for enhanced stability and handling.
Part 1: Synthesis of Precursor: 4-Chloro-3-methylaniline
The commercially available starting material for this synthesis is typically 2-chloro-5-nitrotoluene. The initial step involves the reduction of the nitro group to a primary amine. While historical methods utilized reducing agents like iron powder or sodium sulfide, modern, greener approaches favor catalytic hydrogenation for its cleaner reaction profile and generation of water as the only byproduct.[4]
Reaction: Catalytic Hydrogenation of 2-chloro-5-nitrotoluene
This process involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst, such as platinum or palladium on carbon.
Caption: Synthesis of 4-chloro-3-methylaniline via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Reactor Setup: A pressure-rated hydrogenation vessel is charged with 2-chloro-5-nitrotoluene and a suitable solvent (e.g., ethanol or methanol).
Catalyst Addition: A platinum-based catalyst (e.g., Platinum on carbon, Pt/C) is added to the mixture.
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 0.7-1.2 MPa.[4]
Reaction Conditions: The reaction mixture is heated to a temperature between 85-120 °C and agitated vigorously to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).[4]
Monitoring and Completion: The reaction is monitored by observing the cessation of hydrogen uptake.
Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate, containing the product, is concentrated under reduced pressure to yield crude 4-chloro-3-methylaniline, which can be purified further by distillation or recrystallization if necessary.
Part 2: N-Propylation via Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is the recommended pathway for this synthesis.[1] The process occurs in a one-pot fashion, involving the initial formation of an imine from 4-chloro-3-methylaniline and propionaldehyde, followed by the in-situ reduction of this imine to the target secondary amine.[2][5]
Causality of Method Selection: Reductive Amination vs. Direct Alkylation
Direct alkylation using a propyl halide (e.g., 1-bromopropane) is a plausible but inferior alternative. The primary drawback is the lack of selectivity. The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces the undesired N,N-dipropylaniline.[1][2] This results in a mixture of products that necessitates challenging chromatographic separation. Reductive amination circumvents this issue by converting the primary amine into an imine, which is then reduced. This provides a controlled, stepwise addition of the alkyl group, leading to high yields of the mono-alkylated product.[1][3]
Caption: The two-stage mechanism of reductive amination.
Experimental Protocol: Reductive Amination
This protocol is based on the use of Sodium Triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde.[1][3]
Imine Formation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 4-Chloro-3-methylaniline (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[1] Add propionaldehyde (1.1 equiv) followed by acetic acid (1.0 equiv) to catalyze the reaction. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[1]
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control any potential exotherm.[1]
Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-12 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting aniline is consumed.
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Chloro-3-methyl-N-propylaniline free base.
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Data Presentation: Reagent Stoichiometry
Reagent
CAS Number
Molecular Weight ( g/mol )
Molar Equiv.
4-Chloro-3-methylaniline
7149-75-9
141.60
1.0
Propionaldehyde
123-38-6
58.08
1.1
Sodium Triacetoxyborohydride
56553-60-7
211.94
1.5
Acetic Acid
64-19-7
60.05
1.0
Solvent (DCE)
107-06-2
98.96
-
Part 3: Hydrochloride Salt Formation
The final step is the conversion of the purified N-propylaniline free base into its hydrochloride salt. This is often desirable as salts are typically crystalline solids that are easier to handle, purify, and store than their oily free base counterparts. They also often exhibit enhanced solubility in aqueous media.
Protocol: Salt Formation
Dissolution: Dissolve the purified 4-Chloro-3-methyl-N-propylaniline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) until the solution becomes acidic.
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.
Isolation: Collect the solid product by vacuum filtration.
Drying: Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) and dry under vacuum to yield the final 4-Chloro-3-methyl-N-propylaniline hydrochloride.
Caption: Conversion of the free base to the hydrochloride salt.
Comprehensive Synthesis Workflow
Caption: Overall synthetic pathway from starting material to final product.
References
BenchChem. (2026). N-propylation of 4-chloro-3-methylaniline experimental procedure. BenchChem Technical Support Team. [Source URL: benchchem.com]
CN117229151A. (2023). Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation. Google Patents.
Physicochemical properties of 4-Chloro-3-methyl-N-propylaniline HCl
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-methyl-N-propylaniline HCl For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Chloro-3-methyl-N-propylaniline a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-methyl-N-propylaniline HCl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-3-methyl-N-propylaniline and its hydrochloride (HCl) salt are substituted aniline derivatives of interest in synthetic chemistry, serving as intermediates in the development of agrochemicals and active pharmaceutical ingredients (APIs).[1] The molecule's architecture, featuring a halogenated and alkylated aromatic core combined with an N-alkyl chain, provides a unique combination of lipophilicity and electronic properties valuable for structure-activity relationship (SAR) studies.[1]
This guide provides a comprehensive analysis of the core physicochemical properties of the hydrochloride salt. Due to the compound's status as a specialized research intermediate, publicly available experimental data is limited. Therefore, this document combines reported data for the free base with expert analysis and scientifically reasoned predictions for the HCl salt form. Detailed, field-proven protocols for experimental verification of these properties are provided to ensure researchers can validate these characteristics in their own laboratories.
Chemical Identity and Structural Analysis
The conversion of the free base, 4-Chloro-3-methyl-N-propylaniline, to its hydrochloride salt is a fundamental strategy to enhance aqueous solubility and improve handling characteristics.[2] The salt is formed by the protonation of the basic secondary amine nitrogen by hydrochloric acid.
Chemical Structure
Caption: Structure of 4-Chloro-3-methyl-N-propylanilinium chloride.
Identification Data
The structural attributes of the molecule are summarized below. The N-propyl group increases lipophilicity, while the ortho-methyl group provides steric bulk and the para-chloro substituent acts as a metabolic block and an electron-withdrawing group.[1]
The conversion from a secondary amine (free base) to an ammonium salt dramatically alters the physicochemical profile. The resulting salt is expected to be a crystalline solid with enhanced aqueous solubility.[2][3]
Property
Value (HCl Salt)
Value (Free Base)
Rationale & Significance
Physical State
Crystalline Solid
Liquid
Salt formation typically results in a solid material with a defined crystal lattice, improving handling and stability over the likely oily free base.
Melting Point
Data not available
Data not available
The melting point of the HCl salt is expected to be significantly higher than the boiling point of the free base. It is a critical parameter for identity and purity confirmation.
Boiling Point
Decomposes
Data not available
Amine salts typically decompose at high temperatures before boiling. The boiling point of the precursor, 4-chloro-3-methylaniline, is ~241 °C.
Water Solubility
Soluble
Poorly soluble
The ionic nature of the HCl salt drastically increases solubility in polar solvents like water, which is critical for formulating aqueous solutions for assays or reactions.[2]
Organic Solubility
Soluble in alcohols (Methanol, Ethanol); Sparingly soluble in non-polar solvents (Hexane, Toluene)
Soluble in most organic solvents*
The salt retains solubility in polar organic solvents but has reduced solubility in non-polar solvents compared to the free base.
Predicted XlogP
N/A
4.3
This high value for the free base indicates significant lipophilicity.[4] The HCl salt's partitioning behavior will be pH-dependent.
*Predicted value based on the general properties of amine hydrochlorides and related structures.
Acidity and Basicity (pKa Analysis)
The basicity of the nitrogen atom is a critical parameter influencing the compound's reactivity, solubility, and behavior in biological systems. It is quantified by the pKa of its conjugate acid (the anilinium ion).
The pKa of the parent aniline is 4.58.[5] The substituents on 4-Chloro-3-methyl-N-propylaniline HCl modify this value:
4-Chloro Group : An electron-withdrawing group that decreases basicity.[5]
3-Methyl Group : A weak electron-donating group that slightly increases basicity.[5]
N-Propyl Group : An electron-donating alkyl group that significantly increases basicity through an inductive effect.[5]
Comparing related compounds, the pKa of aniline is 4.58, while N-ethylaniline is 5.11.[5] Given the competing effects, the N-propyl group's influence is expected to be dominant over the chloro- and methyl- substituents. The pKa of the precursor, 4-chloro-3-methylaniline, is reported to be 4.02. The N-propylation should increase this value.
Estimated pKa : 4.9 - 5.3 *. This value suggests the compound will be protonated and water-soluble in acidic to neutral conditions (pH < 5) and will deprotonate to the free base in basic conditions.
Spectroscopic & Chromatographic Profile
No experimental spectra for this specific compound are publicly available. The following sections describe the expected analytical profile based on its structure.
¹H NMR Spectroscopy
Aromatic Region (δ 6.5-7.5 ppm) : Three signals corresponding to the three protons on the trisubstituted benzene ring. The coupling patterns (singlet, doublet, doublet of doublets) will be distinct based on their positions relative to the other substituents.
N-H Proton (variable) : A broad singlet that may appear between δ 2-5 ppm for the free base or shift further downfield (δ 7-10 ppm) in the protonated HCl salt form. Its position is highly dependent on solvent and concentration.
Propyl Group (δ 0.9-3.5 ppm) :
-CH₂-N- (triplet, ~δ 3.1-3.4 ppm) : Methylene group directly attached to the nitrogen, deshielded.
-CH₂- (sextet, ~δ 1.6-1.9 ppm) : Central methylene group.
Aromatic Methyl Group (δ 2.0-2.5 ppm) : A sharp singlet corresponding to the methyl group on the benzene ring.
¹³C NMR Spectroscopy
Approximately 10 distinct carbon signals are expected:
Aromatic Carbons (δ 110-150 ppm) : Six signals. The carbon attached to the nitrogen (C-N) will be the most downfield, while the carbon attached to the chlorine (C-Cl) will also be significantly shifted.
Propyl Carbons (δ 10-50 ppm) : Three signals for the propyl chain.
Methyl Carbon (δ 15-25 ppm) : One signal for the aromatic methyl group.
Infrared (IR) Spectroscopy
N-H Stretch : A sharp, medium-intensity band around 3300-3400 cm⁻¹ for the secondary amine (free base). For the HCl salt, this will be replaced by a very broad and strong series of bands from ~2400-3000 cm⁻¹ due to the R₂NH₂⁺ stretch.
C-H Stretches : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the propyl and methyl groups just below 3000 cm⁻¹.
C=C Aromatic Ring Stretches : Multiple sharp bands in the 1450-1600 cm⁻¹ region.
C-N Stretch : Found in the 1250-1350 cm⁻¹ region.
C-Cl Stretch : A strong band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
For the free base (C₁₀H₁₄ClN), under Electron Ionization (EI):
Molecular Ion (M⁺) : A peak at m/z 183, accompanied by a significant M+2 peak at m/z 185 (approximately 1/3 the intensity) due to the ³⁷Cl isotope.
Major Fragments : Expect fragmentation via alpha-cleavage next to the nitrogen, resulting in the loss of an ethyl group (loss of 29 Da) to give a fragment at m/z 154/156. Benzylic cleavage is also possible.
Experimental Protocols for Verification
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the complete characterization of the compound.
Protocol 1: Melting Point Determination
Causality: The melting point is a rapid and reliable indicator of purity. A sharp melting range (e.g., < 2 °C) suggests high purity, while a broad or depressed range indicates the presence of impurities.
Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline HCl salt into a powder.
Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
Measurement:
Set a rapid heating ramp (10-15 °C/min) to find an approximate melting range.
Allow the apparatus to cool.
Using a fresh sample, heat to ~20 °C below the approximate melting point.
Reduce the ramp rate to 1-2 °C/min.
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range.
Protocol 2: Aqueous Solubility Estimation
Causality: Quantifying solubility is essential for designing experiments, preparing stock solutions, and understanding bioavailability. The HCl salt form is used specifically to achieve aqueous solubility.
Preparation: Add 10 mg of the HCl salt to a tared 4 mL glass vial with a magnetic stir bar. Record the exact mass.
Solvent Addition: Add deionized water dropwise (e.g., via a 100 µL pipette) while stirring vigorously at a constant temperature (e.g., 25 °C).
Observation: Continue adding water until the solid is completely dissolved. Note the total volume of water added.
Equilibration: To ensure true solubility and not just a rapid dissolution rate, stir the solution for at least 1 hour. If any precipitation occurs, add more water until it redissolves.
Calculation: Calculate the approximate solubility in mg/mL. For a more accurate determination, prepare a saturated solution, equilibrate for 24 hours, filter, and quantify the dissolved amount using HPLC with a calibration curve.
Protocol 3: Purity Assessment by HPLC-UV
Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase C18 column is ideal for separating anilines from potential non-polar impurities. UV detection is effective due to the aromatic chromophore.
System: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA ensures the amine is protonated and sharpens peaks).
Mobile Phase B: Acetonitrile.
Sample Preparation: Accurately weigh ~1 mg of the HCl salt and dissolve it in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detection Wavelength: 254 nm.
Gradient:
Start at 10% B.
Linear ramp to 95% B over 15 minutes.
Hold at 95% B for 3 minutes.
Return to 10% B over 1 minute.
Equilibrate for 5 minutes.
Data Analysis: Integrate the area of all peaks. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
Stability, Storage, and Safety
Stability: Like many anilines, this compound is susceptible to degradation. Key pathways include:
Oxidation: The amine can be oxidized by atmospheric oxygen, often leading to the formation of colored impurities (e.g., quinone-imines). This process can be accelerated by light and heat.[1]
Photodecomposition: Halogenated anilines may undergo photolytic dehalogenation upon exposure to UV light.[1]
Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed, amber glass vial to protect from light and moisture.[1] The container headspace should be flushed with an inert gas (argon or nitrogen), and storage at low temperatures (2-8 °C or -20 °C) is recommended to slow degradation.[1]
Safety & Handling:
Toxicity: Substituted anilines should be handled as toxic compounds. They can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]
Irritation: The compound is expected to be a skin and serious eye irritant.[3][6] The HCl salt may also cause respiratory irritation.[3]
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling of solid powder or concentrated solutions should be performed in a certified chemical fume hood.
Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste. Follow all local, state, and federal regulations for disposal.
Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. (2023, June 20). OLI Systems.
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100-1115.
Safety Data Sheet: 2-Chloro-4-methylaniline. (2024, December 4). TCI Chemicals.
Safety Data Sheet. (2026, January 13). Sigma-Aldrich.
Safety data sheet according to Regul
Properties of Amines and their Hydrochloride Salt. (n.d.).
Safety Data Sheet. (2025, December 31). Merck Millipore.
Safety Data Sheet. (2025, December 22). Fisher Scientific.
Question 69: How do you detect that amine salts are forming and causing corrosion... (n.d.). American Fuel & Petrochemical Manufacturers.
Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
Correlation between hardness and basicity (pKa) of substituted anilines. (2009, November 21). Trade Science Inc.
A Technical Guide to the Spectral Analysis of 4-Chloro-3-methyl-N-propylaniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the analytical methodologies for the spectral characte...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the analytical methodologies for the spectral characterization of 4-Chloro-3-methyl-N-propylaniline hydrochloride (CAS: 2219375-54-7). While experimentally derived spectral data for this specific compound is not widely available in public databases, this document leverages foundational spectroscopic principles and predictive data to offer a robust framework for its analysis. We will delve into the core techniques of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, providing not just procedural steps but the underlying scientific rationale to empower researchers in their analytical endeavors.
Compound Identity and Structural Framework
4-Chloro-3-methyl-N-propylaniline hydrochloride is a secondary amine salt. The structure, comprised of a substituted aniline ring and an N-propyl group, presents a unique combination of functionalities that are amenable to detailed spectral analysis. Understanding the influence of the chloro, methyl, and N-propylanilinium groups on the spectral output is key to its characterization.
Molecular Structure:
Caption: Molecular structure of 4-Chloro-3-methyl-N-propylanilinium cation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 4-Chloro-3-methyl-N-propylaniline hydrochloride, Electrospray Ionization (ESI) is the preferred method due to its "soft" ionization nature, which minimizes fragmentation and allows for the analysis of the intact molecular ion.[1][2]
Predicted Mass Spectral Data
While experimental data is scarce, predictive models provide valuable insights into the expected mass spectrum. For the free base (C₁₀H₁₄ClN), the molecular weight is 183.68 g/mol . In ESI-MS, protonation of the amine is expected, leading to a prominent [M+H]⁺ ion.
Adduct
Predicted m/z
[M+H]⁺
184.08876
[M+Na]⁺
206.07070
[M+NH₄]⁺
201.11530
[M+K]⁺
222.04464
Data sourced from predictive databases.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the general steps for analyzing 4-Chloro-3-methyl-N-propylaniline hydrochloride using ESI-MS.
Caption: Workflow for ESI-MS analysis.
Detailed Steps:
Sample Preparation: Proper sample preparation is critical for obtaining high-quality mass spectra.[3][4]
Dissolve approximately 1 mg of 4-Chloro-3-methyl-N-propylaniline hydrochloride in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may require some method development.
To prevent clogging of the instrument, filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.[5][6]
Instrumentation and Analysis:
Introduce the sample into the ESI source. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
Operate the mass spectrometer in positive ionization mode. The basic nature of the aniline nitrogen makes it readily protonated.
Set the mass analyzer to scan a range that will include the expected molecular ion, for instance, m/z 50 to 500.
Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature to achieve a stable and robust signal.[1]
Data Interpretation:
The primary peak of interest will be the protonated molecule, [M+H]⁺, at an expected m/z of approximately 184.08876.
A key confirmatory feature will be the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic A+2 peak with roughly one-third the intensity of the monoisotopic peak should be observed.
While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for anilines involve cleavage of the N-alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For 4-Chloro-3-methyl-N-propylaniline hydrochloride, both ¹H and ¹³C NMR are invaluable for structural elucidation.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR spectroscopy analysis.
Detailed Steps:
Sample Preparation:
Weigh 5-25 mg of 4-Chloro-3-methyl-N-propylaniline hydrochloride for ¹H NMR, and a higher concentration for ¹³C NMR if possible, into a clean, dry vial.[7][8]
Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The hydrochloride salt may have better solubility in DMSO-d₆.
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[8][9]
Data Acquisition:
Acquire a standard ¹H NMR spectrum.
Acquire a proton-decoupled ¹³C NMR spectrum.
To aid in the assignment of carbon signals, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended. This will differentiate between CH, CH₂, and CH₃ groups.[10][11]
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum will show signals corresponding to the aromatic protons, the N-H proton, and the protons of the N-propyl group.
Protons
Expected Chemical Shift (ppm)
Multiplicity
Integration
Rationale
Aromatic-H
6.5 - 7.5
Multiplets
3H
The electron-donating nature of the amino group and the electron-withdrawing effect of the chlorine will influence the precise shifts of the three aromatic protons.[12]
N-H
Variable (likely broad)
Singlet (broad)
1H
The chemical shift of the N-H proton is concentration and solvent dependent and will likely be a broad signal due to exchange and quadrupolar coupling.
N-CH₂-
~3.1
Triplet
2H
This methylene group is adjacent to the nitrogen, causing a downfield shift. It will be split by the adjacent CH₂ group.
-CH₂-
~1.6
Sextet
2H
This central methylene group will be split by the adjacent N-CH₂ and CH₃ groups.
-CH₃
~1.0
Triplet
3H
The terminal methyl group will be a triplet due to coupling with the adjacent CH₂ group.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Carbon
Expected Chemical Shift (ppm)
DEPT-135 Phase
Rationale
Aromatic C-N
140 - 150
No Signal (Quaternary)
The carbon directly attached to the nitrogen will be significantly deshielded.
Aromatic C-Cl
125 - 135
No Signal (Quaternary)
The carbon bonded to chlorine will be deshielded.
Aromatic C-CH₃
135 - 145
No Signal (Quaternary)
The substituted aromatic carbon.
Aromatic C-H
110 - 130
Positive
The remaining aromatic carbons will appear in this region.
N-C H₂-
45 - 55
Negative
The carbon adjacent to the nitrogen is deshielded.
-C H₂-
20 - 30
Negative
A typical aliphatic methylene carbon.
-C H₃
10 - 15
Positive
A typical aliphatic methyl carbon.
Ring -C H₃
15 - 25
Positive
The methyl group attached to the aromatic ring.
The DEPT-135 experiment is a valuable tool for confirming these assignments, as CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent in the DEPT-135 spectrum.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Chloro-3-methyl-N-propylaniline hydrochloride, the spectrum will be characterized by absorptions from the amine salt, the aromatic ring, and the alkyl chain. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powder samples.[15][16]
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
An In-Depth Technical Guide to the Core Mechanisms of Action of Substituted Chloroanilines
For Researchers, Scientists, and Drug Development Professionals Substituted chloroanilines are a class of aromatic amines that serve as crucial intermediates in the synthesis of a wide range of industrial and pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Substituted chloroanilines are a class of aromatic amines that serve as crucial intermediates in the synthesis of a wide range of industrial and pharmaceutical products, including dyes, pesticides, and drugs.[1][2] However, their widespread use is accompanied by significant toxicological concerns, necessitating a thorough understanding of their mechanisms of action. This guide provides a comprehensive overview of the core toxicological pathways of substituted chloroanilines, with a focus on methemoglobinemia, cytotoxicity, genotoxicity, and endocrine disruption. Detailed experimental protocols and visual aids are included to facilitate further research and risk assessment.
Methemoglobinemia: The Hallmark of Chloroaniline Toxicity
The most prominent and acute toxic effect of substituted chloroanilines is the induction of methemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) in hemoglobin.[3][4] This conversion renders hemoglobin incapable of binding and transporting oxygen, leading to cyanosis, tissue hypoxia, and, in severe cases, death.[3][4]
Molecular Mechanism of Methemoglobin Formation
The parent chloroaniline compound is not the direct causative agent of methemoglobinemia. Instead, it undergoes metabolic activation, primarily in the liver, by cytochrome P450 enzymes.[3] This process involves N-hydroxylation to form a reactive N-hydroxylamine metabolite.[3] This metabolite is then transported to red blood cells, where it initiates a redox cycle that leads to the oxidation of hemoglobin.[3][5] The N-hydroxylamine can be further oxidized to a nitroso-derivative, which also contributes to the oxidative stress within the erythrocyte. This redox cycling depletes the cell's reducing equivalents, such as glutathione, further exacerbating the oxidative damage.
Caption: Metabolic activation and induction of methemoglobinemia by substituted chloroanilines.
Experimental Protocol: In Vitro Assessment of Methemoglobin Formation
This protocol outlines a method for evaluating the methemoglobin-forming potential of substituted chloroanilines using an in vitro system with rat erythrocytes.
Materials:
Freshly collected rat blood (with anticoagulant, e.g., heparin)
Phosphate-buffered saline (PBS), pH 7.4
Substituted chloroaniline test compound
Positive control (e.g., sodium nitrite)
Negative control (vehicle, e.g., DMSO)
Spectrophotometer
Procedure:
Erythrocyte Preparation:
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C.
Aspirate and discard the plasma and buffy coat.
Wash the red blood cells three times with cold PBS, centrifuging and aspirating the supernatant after each wash.
Resuspend the packed red blood cells to a 2% hematocrit in PBS.
Incubation:
In separate tubes, add the erythrocyte suspension.
Add the test compound at various concentrations, the positive control, and the negative control.
Incubate the tubes at 37°C for 1 hour with gentle shaking.
Measurement of Methemoglobin:
Following incubation, centrifuge the tubes at 1000 x g for 5 minutes.
Lyse the red blood cells by adding a hypotonic solution.
Measure the absorbance of the lysate at 630 nm and 576 nm using a spectrophotometer.
The percentage of methemoglobin can be calculated using established formulas. Co-oximetry is the gold standard for precise measurement.[6]
Causality Behind Experimental Choices:
Washed Erythrocytes: Washing the red blood cells removes plasma components that could interfere with the assay.
37°C Incubation: This temperature mimics physiological conditions.
Positive Control: Sodium nitrite is a known potent inducer of methemoglobinemia and serves to validate the assay's responsiveness.
Spectrophotometric Measurement: This method provides a quantitative measure of methemoglobin levels based on its characteristic light absorbance.
Cytotoxicity: Damaging Cells Beyond the Blood
Substituted chloroanilines exert cytotoxic effects on various cell types, contributing to their overall toxicity. The mechanisms underlying this cytotoxicity are multifaceted and often related to oxidative stress and membrane damage.
Mechanisms of Cytotoxicity
Oxidative Stress: The redox cycling of chloroaniline metabolites, particularly the N-hydroxy and nitroso derivatives, generates reactive oxygen species (ROS).[7] This leads to lipid peroxidation of cell membranes, damage to proteins, and DNA strand breaks, ultimately triggering apoptosis or necrosis.
Mitochondrial Dysfunction: Some chloroanilines can act as uncouplers of oxidative phosphorylation, disrupting the mitochondrial membrane potential and ATP synthesis.[8][9] This impairment of cellular energy metabolism can lead to cell death.
Membrane Damage: The lipophilic nature of chloroanilines allows them to partition into cellular membranes, altering their fluidity and integrity. This can lead to increased membrane permeability and leakage of cellular contents.
Comparative Cytotoxicity of Chloroaniline Isomers
The position and number of chlorine substituents on the aniline ring significantly influence the cytotoxic potential of these compounds. Generally, toxicity increases with the degree of chlorination.[3]
Caption: Acute oral toxicity (LD50) of various chloroaniline isomers in rats.
Experimental Protocols for Assessing Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the substituted chloroaniline for a specified duration (e.g., 24, 48 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
The lactate dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10][12]
Procedure:
Seed cells in a 96-well plate and treat them with the test compound as described for the MTT assay.
Collect the cell culture supernatant.
Transfer the supernatant to a new 96-well plate.
Add the LDH reaction mixture to each well.
Incubate at room temperature for 30 minutes, protected from light.
Measure the absorbance at 490 nm.
Genotoxicity and Carcinogenicity: The Long-Term Threats
Several substituted chloroanilines have been shown to be genotoxic, meaning they can damage DNA, which can lead to mutations and potentially cancer.[13][14] The carcinogenicity of some isomers has been demonstrated in animal studies.[1][2]
Mechanisms of Genotoxicity
The genotoxic effects of chloroanilines are often linked to their metabolic activation to reactive electrophilic species.[15] These reactive metabolites, such as nitrenium ions, can form covalent adducts with DNA bases, leading to DNA damage.[15] This damage, if not properly repaired, can result in mutations during DNA replication. Oxidative stress induced by chloroanilines can also cause DNA strand breaks.
Experimental Protocols for Assessing Genotoxicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[16][17][18]
Caption: Workflow of the Ames test for mutagenicity assessment.
Procedure:
Prepare overnight cultures of the Salmonella typhimurium tester strains.
In a test tube, combine the bacterial culture, the test compound at various concentrations, and, if metabolic activation is being assessed, a rat liver S9 fraction.
Add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).
Incubate the plates at 37°C for 48-72 hours.
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[19]
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[20][21][22]
Procedure:
Expose cells in culture or from animal tissues to the test compound.
Embed the cells in a low-melting-point agarose on a microscope slide.
Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear DNA.
Subject the slides to electrophoresis under alkaline or neutral conditions.
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Endocrine Disruption: Interference with Hormonal Signaling
Emerging evidence suggests that some substituted chloroanilines may act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems.[23][24][25] This can lead to a variety of adverse health effects, including reproductive and developmental problems.
Mechanisms of Endocrine Disruption
Substituted chloroanilines can interfere with the endocrine system through several mechanisms:
Hormone Receptor Binding: They may bind to hormone receptors, such as the estrogen and androgen receptors, either mimicking (agonist) or blocking (antagonist) the action of the natural hormones.[26]
Hormone Synthesis and Metabolism: They can alter the synthesis or metabolism of hormones by inhibiting or inducing the activity of enzymes involved in steroidogenesis.[25]
Experimental Protocol: Androgen and Estrogen Receptor Reporter Gene Assay
Reporter gene assays are used to screen for chemicals that can activate or inhibit hormone receptor signaling pathways.[27][28]
Procedure:
Use a cell line that has been engineered to contain a hormone receptor (e.g., androgen or estrogen receptor) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.
Expose the cells to the test compound at various concentrations.
If the compound binds to and activates the receptor, the reporter gene will be expressed, and its product (e.g., luciferase) can be quantified.
To test for antagonistic activity, co-expose the cells to the test compound and a known hormone agonist. A decrease in the reporter gene signal compared to the agonist alone indicates antagonism.
References
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[9] Argese, E., et al. (2001). Assessment of chloroaniline toxicity by the submitochondrial particle assay. Environmental Toxicology and Chemistry, 20(4), 836-842. [Link]
[30] Dr. Oracle. (2025). Methemoglobinemia - Causes, Symptoms, Diagnosis, Treatment, and Prevention. Dr. Oracle. [Link]
[31] Virji, M. A., et al. (2009). Toxicology laboratory analysis and human exposure to p-chloroaniline. Clinical Toxicology, 47(2), 132-136. [Link]
[6] Dr. Oracle. (2025). How is methemoglobinemia diagnosed and treated?. Dr. Oracle. [Link]
[32] Healthline. (2018). Methemoglobinemia: Causes, Diagnosis, and Treatment. Healthline. [Link]
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[35] National Industrial Chemicals Notification and Assessment Scheme. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Australian Government Department of Health. [Link]
[4] Rehman, H., et al. (2018). P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature. Case Reports in Emergency Medicine, 2018, 5179307. [Link]
[18] Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]
[5] International Programme on Chemical Safety. (2003). 4-Chloroaniline (CICADS 48). INCHEM. [Link]
[10] IntechOpen. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]
[7] Wang, Y., et al. (2022). Impact of P-Chloroaniline on Oxidative Stress and Biomacromolecules Damage in the Clam Ruditapes philippinarums: A Simulate Toxicity Test of Spill Incident. Toxics, 10(4), 199. [Link]
[27] van der Burg, B., et al. (2004). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Toxicological Sciences, 78(1), 89-99. [Link]
[36] Ambu, K., et al. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology, 71(1), 114-121. [Link]
[19] Tentamus Group. (2023). The in vitro mutagenicity assay - THE AMES TEST. Tentamus. [Link]
[14] Office of Environmental Health Hazard Assessment. (2010). NO SIGNIFICANT RISK LEVELS (NSRLS) FOR PROPOSITION 65 CARCINOGENS: p-CHLOROANILINE (CAS No. 106-47-8) AND p-CHLOROANILINE HYDROCHLORIDE (CAS No. 20265-96-7). OEHHA. [Link]
[2] International Agency for Research on Cancer. (1993). para-Chloroaniline (IARC Summary & Evaluation, Volume 57). INCHEM. [Link]
[37] Van de Velde, P., et al. (1989). Estrogen and androgen receptor binding affinity of 10 beta-chloro-estrenen derivatives. Journal of Steroid Biochemistry, 33(4A), 543-547. [Link]
[38] Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
[20] Cordelli, E., et al. (2014). Comet assay: a versatile but complex tool in genotoxicity testing. Toxicology Research, 3(4), 233-241. [Link]
[39] Rehman, H., et al. (2018). P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature. Case Reports in Emergency Medicine, 2018, 5179307. [Link]
[26] Kojima, H., et al. (2004). Screening for estrogen and androgen receptor activities in 200 pesticides by in vitro reporter gene assays using Chinese hamster ovary cells. Environmental Health Perspectives, 112(5), 524-531. [Link]
[40] Jo, A., et al. (2025). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. International Journal of Molecular Sciences, 26(7), 3928. [Link]
[11] Sliwka, L., et al. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLoS One, 11(5), e0155772. [Link]
[41] Annangi, B., et al. (2015). The use of the comet assay for the evaluation of the genotoxicity of nanomaterials. Particle and Fibre Toxicology, 12, 16. [Link]
[42] Vinggaard, A. M., et al. (2002). Cell-based assays for screening androgen receptor ligands. Assay and Drug Development Technologies, 1(1 Pt 2), 135-144. [Link]
[21] An, S. F., et al. (2023). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Animals, 13(5), 920. [Link]
[28] van der Burg, B., et al. (2004). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Toxicological Sciences, 78(1), 89-99. [Link]
[22] Moreno-Godínez, M. E., et al. (2020). Comet Assay results of pilots exposed to pesticides. Acta Toxicológica Argentina, 28(2), 64-72. [Link]
[43] Di Muro, G., et al. (2024). Endocrine-Disrupting Chemicals, Hypothalamic Inflammation and Reproductive Outcomes: A Review of the Literature. International Journal of Molecular Sciences, 25(21), 12754. [Link]
[24] National Institute of Environmental Health Sciences. (n.d.). Pesticide-Induced Diseases: Endocrine Disruption. NIEHS. [Link]
[44] Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. [Link]
[45] Liu, J., et al. (2014). Endocrine Disrupting Effects of Dichlorodiphenyltrichloroethane Analogues on Gonadotropin Hormones in Pituitary Gonadotrope Cells. Environmental Toxicology and Pharmacology, 38(1), 163-170. [Link]
[25] Gallo, F., et al. (2017). Endocrine Disrupting Chemicals: Effects on Endocrine Glands. Frontiers in Endocrinology, 8, 177. [Link]
[46] Kim, Y., & Kim, J. (2013). Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Annals of Occupational and Environmental Medicine, 25(1), 31. [Link]
[47] Herber, B. (2024). Methemoglobinemia After Accidental Dermal Absorption of P-Chloroaniline. Deutsches Ärzteblatt International, 121(23), 755. [Link]
[15] Ju, C., & Uetrecht, J. P. (2002). Structural features associated with reactive metabolite formation in clozapine analogues. Chemical Research in Toxicology, 15(4), 572-577. [Link]
Alanazi, M. Q. (2017). Drugs may be Induced Methemoglobinemia. Journal of Hematology & Thromboembolic Diseases, 5(3), 1000272. [Link]
[48] University of Liverpool Repository. (n.d.). INVESTIGATING THE ROLE OF REACTIVE METABOLITES AND PARENT COMPOUND IN DRUG INDUCED LIVER INJURY. University of Liverpool. [Link]
Solubility of 4-Chloro-3-methyl-N-propylaniline hydrochloride in different solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-3-methyl-N-propylaniline Hydrochloride Executive Summary This technical guide offers a comprehensive analysis of the solubility characteristics of 4-Chloro-3-meth...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 4-Chloro-3-methyl-N-propylaniline Hydrochloride
Executive Summary
This technical guide offers a comprehensive analysis of the solubility characteristics of 4-Chloro-3-methyl-N-propylaniline hydrochloride (C₁₀H₁₄ClN·HCl). As a key chemical intermediate, understanding its behavior in various solvents is paramount for process optimization, formulation development, and analytical method design. While specific quantitative solubility data for this compound is not widely available in public literature, this document provides a robust framework based on fundamental physicochemical principles and established experimental methodologies.[1]
This guide begins by examining the structural and chemical properties of the parent free base and its hydrochloride salt, explaining the critical role of salt formation in enhancing aqueous solubility. It then delves into the theoretical principles governing solubility, including the effects of solvent polarity, pH, and temperature. Based on these principles, a qualitative solubility profile across a range of common laboratory solvents is predicted.
For researchers requiring precise quantitative data, this guide provides a detailed, step-by-step protocol for determining thermodynamic solubility using the industry-standard isothermal shake-flask method. This is supplemented with a workflow diagram and explanations for the causality behind experimental choices, ensuring the generation of reliable and reproducible results. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals working with this compound.
Physicochemical Profile and the Rationale for Salt Formation
The solubility of 4-Chloro-3-methyl-N-propylaniline hydrochloride is best understood by first examining its parent compound, the free base 4-Chloro-3-methyl-N-propylaniline.
2.1 The Free Base: A Lipophilic Aniline Derivative
The free base is a substituted aniline featuring a trisubstituted benzene ring.[2] The N-propyl group significantly increases its lipophilicity (fat-solubility) compared to its primary amine precursor.[2] This high lipophilicity, indicated by a predicted LogP of approximately 4.3, suggests excellent membrane permeability but inherently poor aqueous solubility.[2] It is described as being soluble in most organic solvents but insoluble in water.[2]
2.2 The Hydrochloride Salt: Enhancing Aqueous Solubility
In pharmaceutical and chemical development, converting weakly basic amines into their salt forms is a common and effective strategy to increase aqueous solubility and improve material handling properties.[3][4] The reaction of the basic nitrogen atom in the aniline derivative with hydrochloric acid forms an ionic salt, 4-Chloro-3-methyl-N-propylaniline hydrochloride. This transformation from a neutral, oily liquid or low-melting solid to a crystalline solid salt fundamentally alters its physical properties.[2] These ionic compounds are more readily solvated by polar solvents like water, leading to a significant increase in aqueous solubility.[4][5]
The pKa of the conjugate acid dictates the pH-solubility profile.
Theoretical Principles of Solubility
The dissolution of 4-Chloro-3-methyl-N-propylaniline hydrochloride is governed by several key chemical principles.
3.1 Solvent Polarity and the "Like Dissolves Like" Principle
As an ionic salt, the compound is highly polar. According to the principle of "like dissolves like," it is expected to exhibit the highest solubility in polar solvents capable of solvating the charged ammonium cation and the chloride anion. Polar protic solvents, such as water and methanol, are particularly effective as they can form hydrogen bonds and engage in strong ion-dipole interactions. Conversely, solubility is expected to be very low in non-polar solvents like hexane or toluene, which cannot effectively stabilize the ionic structure.
3.2 The Critical Impact of pH and Ionization
The solubility of an amine salt in aqueous media is highly dependent on the pH of the solution.[6] The hydrochloride salt exists in equilibrium with its corresponding free base. Lowering the pH (acidic conditions) will not significantly impact solubility as the compound is already in its protonated, salt form. However, increasing the pH (moving towards basic conditions) will shift the equilibrium, causing the deprotonation of the anilinium ion to form the neutral, water-insoluble free base, which will then precipitate out of solution.[7] This behavior is critical for designing purification schemes and formulation buffers.
Caption: pH-dependent equilibrium of the hydrochloride salt.
3.3 The Effect of Temperature
For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[6] Consequently, the solubility of 4-Chloro-3-methyl-N-propylaniline hydrochloride is expected to increase as the temperature of the solvent is raised.[6][8] This relationship is fundamental for developing crystallization and recrystallization protocols, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.
Predicted Qualitative Solubility Profile
In the absence of specific experimental data, the following table provides a predicted qualitative solubility profile based on the chemical principles discussed above. These predictions serve as a starting point for solvent selection in experimental settings.
Solvent Class
Solvent Example
Predicted Solubility
Rationale
Polar Protic
Water
Soluble (pH < 7)
Excellent solvent for ionic salts due to high polarity and hydrogen bonding. Solubility will decrease sharply in basic pH.[3]
Methanol, Ethanol
Soluble
Polar alcohols can effectively solvate both the ionic and organic portions of the molecule.[9]
Acetic Acid
Soluble
The acidic environment ensures the compound remains in its protonated, soluble form.[8]
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Soluble to Moderately Soluble
High polarity allows for good solvation of ions.
Acetonitrile (ACN)
Slightly Soluble to Sparingly Soluble
Lower polarity compared to DMSO and protic solvents, leading to reduced solvating power for salts.
Acetone
Slightly Soluble to Sparingly Soluble
Moderate polarity may allow for limited dissolution.
Less Polar
Dichloromethane (DCM)
Sparingly Soluble to Insoluble
While the free base is soluble, the ionic character of the salt drastically reduces its solubility in less polar organic solvents.[2]
Non-Polar
Toluene, Hexane
Insoluble
These solvents lack the polarity required to overcome the crystal lattice energy of the ionic salt.
To obtain definitive, quantitative solubility data, a rigorously controlled experimental method is required. The isothermal shake-flask method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[10]
5.1 Rationale for Method Selection
This method ensures that the solvent becomes fully saturated with the solute and that the system reaches true thermodynamic equilibrium. By maintaining a constant temperature and allowing sufficient time for equilibration (typically 24-48 hours), the measurement reflects the maximum amount of solute that can dissolve under a specific set of conditions, providing highly reliable and reproducible data crucial for pharmaceutical development.[9]
Orbital shaker or rotator with temperature control
Calibrated analytical balance
Volumetric flasks and pipettes
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
B. Procedure:
Preparation of Solutions: Add an excess amount of the solid compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., 5 mL). The key is to add enough solid so that undissolved material remains visible at the end of the experiment, which confirms that saturation has been achieved.[3]
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient duration (24 to 48 hours) to ensure the system reaches equilibrium.
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant using a pipette.
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microscopic particles that could falsely elevate the measured concentration.
Dilution: Accurately perform a serial dilution of the filtered solution with the respective solvent. The final concentration should fall within the linear range of the analytical method's calibration curve to ensure accurate quantification.
Quantification: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of the compound. A standard calibration curve must be prepared using solutions of known concentrations.
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The final solubility is typically reported in units of mg/mL or mol/L.
Conclusion
While published quantitative solubility data for 4-Chloro-3-methyl-N-propylaniline hydrochloride is scarce, a thorough understanding of its chemical structure and the principles of physical chemistry allows for a robust prediction of its solubility behavior. As the hydrochloride salt of a lipophilic amine, it is expected to be soluble in polar protic solvents like water and alcohols, with its aqueous solubility being highly dependent on pH. For applications requiring precise data, the isothermal shake-flask method detailed in this guide provides a reliable and authoritative protocol for generating this critical information, empowering researchers to proceed with confidence in their development and manufacturing processes.
Molecular Architecture and Conformational Dynamics of 4-Chloro-3-methyl-N-propylaniline Hydrochloride: A Technical Guide
Executive Summary 4-Chloro-3-methyl-N-propylaniline hydrochloride (CAS: 2219375-54-7) is a highly specialized secondary amine salt utilized extensively as a building block in the synthesis of agrochemicals and active pha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloro-3-methyl-N-propylaniline hydrochloride (CAS: 2219375-54-7) is a highly specialized secondary amine salt utilized extensively as a building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs)[1]. Its unique structure—combining a lipophilic N-propyl chain, a halogenated toluene core, and a protonated anilinium moiety—presents a complex conformational landscape. This whitepaper provides an in-depth analysis of its molecular geometry, steric interactions, and the self-validating experimental protocols required for its rigorous structural elucidation.
Molecular Architecture & Electronic Properties
The Anilinium Core and Hybridization Shift
In its free base form, the nitrogen atom of 4-chloro-3-methyl-N-propylaniline exhibits partial
sp2
character due to the delocalization of its lone pair into the aromatic
π
-system. However, upon conversion to the hydrochloride salt, the nitrogen is protonated to form an anilinium cation (
−NH2+−CH2CH2CH3
). This protonation forces a strict
sp3
tetrahedral geometry at the nitrogen, completely breaking the resonance conjugation with the benzene ring. Consequently, the C(aryl)-N bond lengthens, and the aromatic ring becomes significantly more electron-deficient, altering its reactivity and NMR chemical shifts.
Ortho-Substituent Steric Dynamics
The aromatic core features a methyl group at the 3-position and a chlorine atom at the 4-position[1]. The van der Waals radii of the methyl group (~2.0 Å) and the chlorine atom (~1.75 Å) result in a pronounced steric clash when situated ortho to one another. This steric strain induces a slight out-of-plane deformation of the substituents to minimize repulsive forces, a phenomenon that must be accounted for during crystallographic refinement and Density Functional Theory (DFT) modeling.
Conformational Landscape: The N-Propyl Chain
The flexibility of the N-propyl chain introduces significant conformational isomerism[2]. Research on analogous n-propylanilines demonstrates that the alkyl chain primarily adopts two distinct molecular conformations:
Anti Conformation: The propyl chain extends away from the aromatic ring. This is generally the global energy minimum due to minimized steric hindrance between the terminal methyl group and the anilinium protons[3].
Gauche Conformation: The alkyl chain folds back toward the aromatic ring[3]. While higher in energy in the gas phase, this conformation can be stabilized in the solid state by specific intermolecular hydrogen bonding networks (e.g.,
N+−H⋯Cl−
interactions) within the crystal lattice.
Conformational hierarchy and protonation states of 4-Chloro-3-methyl-N-propylaniline.
Quantitative Data Presentation
To facilitate structural verification, the following table summarizes the predicted and literature-extrapolated physicochemical and spectroscopic data for 4-chloro-3-methyl-N-propylaniline hydrochloride.
To ensure scientific integrity, the structural elucidation of this compound must rely on orthogonal analytical techniques. The following protocols are designed as self-validating systems, where the success of each step confirms the integrity of the preceding one.
Protocol A: Nuclear Magnetic Resonance (NMR) Conformational Analysis
Rationale: Solution-state NMR reveals the dynamic equilibrium between the anti and gauche conformers.
Sample Preparation: Dissolve 15 mg of 4-chloro-3-methyl-N-propylaniline hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
).
Causality: DMSO-
d6
is chosen over CDCl
3
to disrupt strong ion-pairing and fully solubilize the hydrochloride salt, ensuring sharp resonance lines.
1D Acquisition: Acquire standard
1H
and
13C
spectra at 298 K using a 500 MHz or higher spectrometer.
2D NOESY/ROESY: Execute a 2D ROESY experiment with a mixing time of 200-300 ms.
Causality: ROESY is preferred for mid-sized molecules (~200 Da) where the standard NOE might be near zero. Cross-peaks between the terminal propyl methyl (
CH3
) and the aromatic ortho-protons will definitively identify the presence of the gauche conformer in solution.
Validation: The integration ratio of the distinct N-CH
2
signals (if exchange is slow on the NMR timescale at low temperatures) validates the calculated
ΔEgauche-anti
.
Rationale: SC-XRD provides the absolute solid-state geometry, highlighting the exact steric distortion between the 3-methyl and 4-chloro groups.
Crystallization: Dissolve 50 mg of the salt in a minimal volume of hot ethanol. Slowly diffuse diethyl ether into the solution over 48-72 hours at 4 °C.
Causality: Vapor diffusion provides the slow, controlled supersaturation necessary for growing diffraction-quality single crystals, avoiding amorphous precipitation.
Mounting & Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo K
α
(
λ=0.71073
Å) or Cu K
α
source at 100 K.
Causality: Cryogenic temperatures minimize thermal motion (Debye-Waller factors), allowing precise resolution of the hydrogen atoms on the protonated nitrogen.
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL). Ensure the N-H protons are located from the difference Fourier map to validate the hydrogen-bonding network with the chloride counterion.
Self-validating experimental workflow for NMR and XRD structural elucidation.
Conclusion
The structural integrity of 4-chloro-3-methyl-N-propylaniline hydrochloride is governed by the interplay between its protonated anilinium core, the steric bulk of its ortho-substituents, and the conformational flexibility of its N-propyl chain. By employing the rigorous, self-validating NMR and XRD protocols outlined above, researchers can accurately map its conformational landscape, ensuring high-fidelity data for downstream SAR optimization and API synthesis.
References
4-chloro-3-methyl-n-propylaniline hydrochloride (C10H14ClN) - PubChemLite
Université du Luxembourg[Link]
Dependence of p-n-propylaniline ionization potential on molecular conformation: comparison of experiment with theory
Journal of the American Chemical Society (ACS)[Link]
High-resolution zero kinetic energy photoelectron spectra of para-n-propylaniline
AIP Publishing[Link]
Potential biological activities of halogenated anilines
An In-depth Technical Guide to the Potential Biological Activities of Halogenated Anilines **Executive Summary Halogenated anilines, a class of aromatic amines featuring one or more halogen substituents, represent a crit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Potential Biological Activities of Halogenated Anilines
**Executive Summary
Halogenated anilines, a class of aromatic amines featuring one or more halogen substituents, represent a critical and versatile scaffold in medicinal chemistry and drug development. The introduction of halogens such as fluorine, chlorine, bromine, and iodine onto the aniline ring profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability.[1] These modifications, in turn, can dramatically alter the biological activity, leading to a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive exploration of the biological activities of halogenated anilines, delving into their antimicrobial, anticancer, and enzyme-inhibiting properties. We will examine the underlying mechanisms of action, provide detailed experimental protocols for assessing their efficacy and toxicity, and present key quantitative data to inform future research and development endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated anilines in the pursuit of novel therapeutic agents.
Introduction: The Strategic Role of Halogenation in Modulating Aniline Bioactivity
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[2] However, the aniline motif itself can present challenges related to metabolic instability and potential toxicity.[2] The strategic incorporation of halogen atoms is a powerful tool to mitigate these liabilities and to fine-tune the pharmacological profile of aniline-based molecules.[2]
The specific halogen and its position on the aromatic ring dictate its effect:
Fluorine: Often used to block metabolic oxidation at specific sites, enhance binding affinity to target proteins, and modulate the acidity (pKa) of the amino group.[2]
Chlorine and Bromine: These halogens are employed to modulate the overall lipophilicity and electronic properties of the molecule, which can impact cell permeability and target engagement.[2][3]
Iodine: Besides influencing lipophilicity, iodine can participate in halogen bonding, a specific and directional non-covalent interaction with biological targets, and serves as a versatile synthetic handle for further molecular modifications.[2]
This guide will explore the diverse biological activities that arise from these strategic halogenations, providing a framework for the rational design of novel halogenated aniline-based therapeutics.
Antimicrobial and Antibiofilm Activities: A Promising Frontier
Several halogenated aniline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1] Notably, their ability to not only inhibit microbial growth but also to disrupt the formation of biofilms makes them particularly attractive candidates for combating chronic and persistent infections.[1]
Mechanism of Action: Inhibition of Adenylate Cyclase
A primary mode of antimicrobial and antibiofilm action for some halogenated anilines is the inhibition of adenylate cyclase.[2][4] This enzyme is responsible for the synthesis of cyclic AMP (cAMP), a crucial second messenger in bacteria that governs a multitude of cellular processes, including the expression of virulence factors and the formation of biofilms.[4] By inhibiting adenylate cyclase, halogenated anilines disrupt these cAMP-dependent pathways, leading to a reduction in bacterial virulence and a diminished capacity to form resilient biofilm communities.[2][5] The presence of halogen atoms appears to enhance the binding affinity of these compounds to adenylate cyclase, potentially through stabilizing halogen bond interactions.[2][5]
Caption: Proposed mechanism of adenylate cyclase inhibition by halogenated anilines.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentrations (MIC) and biofilm inhibition (IC50) values for selected halogenated anilines against various pathogens.
This protocol outlines a standardized method for determining the MIC of a halogenated aniline against a bacterial strain.[7][8]
Materials:
Test compound (halogenated aniline)
Dimethyl sulfoxide (DMSO) for stock solution
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
Bacterial strain of interest
Sterile saline or phosphate-buffered saline (PBS)
0.5 McFarland turbidity standard
Incubator (35°C ± 2°C)
Microplate reader (optional, for automated reading)
Procedure:
Preparation of Compound Stock Solution: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
Preparation of Serial Dilutions:
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
Add 200 µL of the working stock solution of the test compound to well 1.
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
Preparation of Bacterial Inoculum:
From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation and Incubation:
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension.
The final volume in each well will be 200 µL.
Incubate the plate at 35°C ± 2°C for 16-20 hours.
Reading and Interpretation:
Following incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
Anticancer Potential: Inducing Programmed Cell Death
Halogenated anilines have also emerged as a promising class of compounds with potential anticancer activity. Their efficacy is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1]
Mechanism of Action: Induction of Apoptosis
The anticancer activity of many halogenated anilines is attributed to their ability to trigger the intrinsic apoptotic pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[9][10] The subsequent loss of mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm.[11] Cytochrome c then activates a cascade of caspase enzymes, particularly caspase-3, which are the executioners of apoptosis, leading to the dismantling of the cancer cell.[11]
Caption: Intrinsic apoptosis pathway induced by halogenated anilines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][12]
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well tissue culture plates
Test compound (halogenated aniline)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
CO₂ incubator (37°C, 5% CO₂)
Microplate reader
Procedure:
Cell Seeding:
Harvest and count cells, ensuring high viability (>90%).
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the halogenated aniline in complete medium.
Remove the old medium from the wells and add 100 µL of the various compound concentrations.
Include untreated control wells (medium only).
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization of Formazan:
Carefully remove the medium containing MTT.
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
Data Acquisition and Analysis:
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control.
The IC50 value (the concentration that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the compound concentration.
Enzyme Inhibition and Toxicological Profile
The biological activities of halogenated anilines extend to the inhibition of specific enzymes and a consideration of their toxicological profiles is essential for their development as therapeutic agents.
Inhibition of Cytochrome P450 Enzymes
Certain halogenated anilines have been shown to inhibit cytochrome P450 (CYP) enzymes, which are a superfamily of enzymes involved in the metabolism of a wide variety of compounds, including drugs and environmental toxins.[3] The inhibitory activity is dependent on the type and position of the halogen substituent. For example, dichloroanilines have demonstrated potent inhibition of CYP2E1.[3]
The biotransformation of halogenated anilines is a critical determinant of their biological effects and toxicity. Metabolism can occur through various pathways, including oxidation and conjugation.[13] For instance, the cytochrome P450 system can catalyze the dehalogenation of these compounds.[14] It is important to note that some halogenated anilines have been associated with long-term toxicity and carcinogenicity in animal studies, underscoring the need for thorough toxicological evaluation in the drug development process.[15][16] The formation of reactive metabolites can also contribute to their toxicity.[13]
Environmental Considerations
Aniline and its halogenated derivatives are common in various industrial applications and can be environmental contaminants.[17] Their presence in aquatic ecosystems can pose a risk to various organisms. The transformation of halogenated anilines in the environment can lead to the formation of disinfection byproducts, some of which may have their own toxicological profiles.[18]
Synthesis and Future Directions
The synthesis of halogenated anilines is a well-established field in organic chemistry, with numerous methods available for their preparation.[19][20] The continued development of novel synthetic routes will enable the creation of a wider diversity of halogenated aniline derivatives for biological screening.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of different halogenation patterns on biological activity to guide the design of more potent and selective compounds.
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by halogenated anilines.
In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of promising candidates in animal models of disease to assess their therapeutic potential and toxicological profiles.
Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of halogenated aniline-based drugs.
Conclusion
Halogenated anilines represent a rich and versatile class of compounds with a broad spectrum of demonstrable biological activities. Their potential as antimicrobial, anticancer, and enzyme-inhibiting agents makes them a compelling area for continued research and development. By leveraging a deep understanding of their structure-activity relationships, mechanisms of action, and toxicological profiles, the scientific community can unlock the full therapeutic potential of this important chemical scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the discovery and development of novel halogenated aniline-based therapeutics.
References
Choi, J. Y., et al. (2005). Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Drug Metabolism and Disposition, 33(7), 983-987.
MTT Cell Assay Protocol. (n.d.). Retrieved March 10, 2026, from [Link]
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Cockerill, F. R., et al. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
R. S., V., et al. (2025). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Journal of Medical Microbiology.
Pierre, S., et al. (2017). Identification of FDA-Approved Small Molecules Capable of Disrupting the Calmodulin–Adenylyl Cyclase 8 Interaction through Direct Binding to Calmodulin. Journal of Medicinal Chemistry, 60(16), 7094-7106.
Zhang, X., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(1), 353-362.
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
R. S., V., et al. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens.
Pierre, S., et al. (2017). Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds. Journal of Pharmacology and Experimental Therapeutics, 362(1), 123-132.
Sammakia, T., & Stangel, I. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(18), 11359-11368.
Sammakia, T., & Stangel, I. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.
Weisburger, E. K., et al. (1978). Testing of twenty-one environmental aromatic amines or derivatives for long-term toxicity or carcinogenicity.
Jia, L., et al. (2011). Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes. Chemical Research in Toxicology, 24(9), 1481-1490.
Rehmann, H., et al. (2013). A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536. PLoS ONE, 8(8), e71171.
Wang, Y., et al. (2023). Design, Synthesis, and Anti-Biofilm Activity of C-28 Modified Betulinic Acid Derivatives Targeting SarA in Drug-Resistant Staphylococcus aureus. Molecules, 28(5), 2289.
Paul, C., et al. (2016). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Scientific Reports, 6, 22991.
Testing of twenty-one environmental aromatic amines or derivatives for long-term toxicity or carcinogenicity. (1978). Semantic Scholar.
Lenk, W., & Schrenk, D. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248.
Zhang, X., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR.
Sharma, S., & Kumar, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2024). Crystal Growth & Design.
Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and
Aromatic amines in the environment: ecotoxicological effects in vertebrates and invertebrates: a review. (2026, January 21).
A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023).
Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. (2026, March 3). MDPI.
Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. (2016).
Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hep
A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023). MDPI.
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
EP2940002A1 - Halogenated aniline and method for producing same. (n.d.).
3D–QSAR analysis of quinolone based s-triazines as antimicrobial agent. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
Biosynthesis of halogenated, alkene, and alkyne amino acids. (2019, March 14). Chang Lab.
QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI.
Comprehensive Technical Guide & Safety Data Profile: 4-Chloro-3-methyl-N-propylaniline hydrochloride
Executive Summary 4-Chloro-3-methyl-N-propylaniline hydrochloride (CAS: 2219375-54-7) is a highly specialized secondary aniline derivative that serves as a critical molecular building block in pharmaceutical chemistry an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloro-3-methyl-N-propylaniline hydrochloride (CAS: 2219375-54-7) is a highly specialized secondary aniline derivative that serves as a critical molecular building block in pharmaceutical chemistry and agrochemical development. As a functionalized aromatic amine, it provides a versatile scaffold for cross-coupling reactions and the synthesis of complex active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth analysis of its physicochemical properties, a mechanistically justified synthesis protocol, and stringent safety data handling guidelines. The conversion of the free base to the hydrochloride salt is a deliberate engineering choice designed to arrest oxidative degradation and dramatically enhance aqueous solubility, ensuring long-term solid-state stability for rigorous research applications.
Physicochemical Profiling & Structural Dynamics
Understanding the structural dynamics of this compound is essential for predicting its behavior in biological assays and synthetic workflows. The core structure features an aniline ring deactivated by a highly electronegative chlorine atom at the para position (C4) and sterically influenced by a methyl group at the meta position (C3). The nitrogen atom is mono-alkylated with a propyl chain.
The free base form of this compound is highly susceptible to air oxidation, which manifests as a gradual darkening of the material over time. By protonating the secondary amine with hydrochloric acid, the lone pair on the nitrogen is sequestered, effectively neutralizing its nucleophilicity and preventing oxidative dimerization.
Quantitative Data Summary
The following table summarizes the validated physicochemical specifications of the compound, synthesized from authoritative chemical databases [1][2][3].
Parameter
Specification
Chemical Name
4-Chloro-3-methyl-N-propylaniline hydrochloride
CAS Registry Number
2219375-54-7
Molecular Formula
C₁₀H₁₄ClN · HCl (or C₁₀H₁₅Cl₂N)
Molecular Weight
220.14 g/mol (Salt) / 183.68 g/mol (Base)
Physical State
Crystalline solid (Powder)
Monoisotopic Mass
183.081 Da (Base)
Solubility Profile
Highly soluble in DMSO, Methanol, and Water
Synthesis & Manufacturing Protocol
The synthesis of secondary anilines presents a classic challenge: direct alkylation of primary anilines with alkyl halides (e.g., 1-bromopropane) frequently results in over-alkylation, yielding unwanted tertiary amines. To circumvent this, the industry standard relies on reductive amination , a highly controlled, two-step self-validating process.
Step-by-Step Methodology
The following protocol outlines the synthesis of the compound from 4-chloro-3-methylaniline, utilizing a reductive amination pathway followed by salt formation.
Imine Formation (Condensation):
Procedure: In a dry reaction vessel under a nitrogen atmosphere, dissolve 4-chloro-3-methylaniline in 1,2-dichloroethane (DCE) to a 0.2 M concentration. Add 1.05 equivalents of propionaldehyde and 0.1 equivalents of glacial acetic acid. Stir at room temperature for 1 hour.
Causality: The acetic acid acts as a mild catalyst, accelerating the formation of the intermediate imine while maintaining an acidic environment optimal for the subsequent reduction step.
Selective Reduction:
Procedure: Cool the reaction mixture to 0°C using an ice bath. Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) portion-wise to control the exotherm. Allow the mixture to warm to room temperature and stir for 4–12 hours.
Causality: STAB is chosen over stronger reducing agents like Sodium Borohydride (NaBH₄) due to its lower reduction potential. It selectively reduces the protonated iminium ion without reducing the unreacted propionaldehyde, thereby preventing the formation of primary alcohol byproducts and ensuring a self-purifying reaction pathway.
Workup & Extraction:
Procedure: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and remaining STAB. Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Hydrochloride Salt Formation:
Procedure: Dissolve the crude free base in anhydrous diethyl ether. Slowly add 2.0 M HCl in diethyl ether dropwise under vigorous stirring until precipitation ceases. Filter the resulting white crystalline solid and dry under high vacuum.
Causality: Utilizing anhydrous conditions for salt formation prevents hydrolysis and ensures the precipitation of a highly pure, stoichiometric hydrochloride salt.
Caption: Step-by-step reductive amination and salt formation workflow for the target compound.
Material Safety Data & Handling Protocols (MSDS/SDS)
As a halogenated aniline derivative, 4-Chloro-3-methyl-N-propylaniline hydrochloride carries specific toxicological risks that dictate strict handling protocols.
Toxicological Causality & Methemoglobinemia Risk
The primary systemic risk associated with aniline derivatives is their ability to induce methemoglobinemia . Upon systemic absorption, the compound undergoes hepatic N-hydroxylation. The resulting N-hydroxy metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin. This structural change severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia. Even in its hydrochloride salt form, ambient moisture on human skin can dissolve the compound, facilitating rapid dermal absorption due to the underlying lipophilicity of the aromatic ring.
GHS Hazard Classifications
Based on standardized chemical safety profiling for analogous halogenated anilines [1][2], the following GHS classifications apply:
Hazard Class
GHS Category
Hazard Statement
Acute Toxicity (Oral)
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation
Engineering Controls & PPE Deployment
To mitigate these risks, a hierarchical safety control strategy must be employed:
Engineering Controls: All manipulations of the solid powder must be conducted within a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of aerosolized particulates.
Personal Protective Equipment (PPE): Operators must wear nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant) to prevent dermal absorption, tightly fitting safety goggles, and a lab coat. If ventilation is inadequate, a half-face respirator equipped with P100 particulate filters is mandatory.
Caption: Hierarchical safety controls and exposure mitigation strategy for aniline derivatives.
Analytical Validation & Quality Control
To ensure the compound meets the >95% purity threshold required for advanced drug development, a multi-modal, self-validating Quality Control (QC) workflow is implemented. Each analytical technique serves as an independent checkpoint:
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the exact mass of the free base. The presence of a dominant molecular ion peak at m/z [M+H]⁺ = 184.1 validates the molecular weight, while the LC trace ensures the absence of tertiary amine (over-alkylated) impurities.
¹H NMR Spectroscopy (DMSO-d₆): Validates the structural connectivity. The protonated amine (-NH₂⁺-) will appear as a broad singlet integrating to 2H, shifted downfield due to the positive charge. The propyl chain will exhibit a distinct triplet-sextet-triplet splitting pattern, confirming successful mono-alkylation.
Silver Nitrate (AgNO₃) Titration: Acts as a self-validating checkpoint for the salt stoichiometry. A 1:1 molar ratio of AgCl precipitate to the analyte confirms complete hydrochloride salt formation, ensuring the batch is free of unreacted free base.
References
The following authoritative sources were utilized to ground the physicochemical data, safety protocols, and structural methodologies detailed in this whitepaper:
PubChemLite (University of Luxembourg). (n.d.). 4-chloro-3-methyl-n-propylaniline hydrochloride (C10H14ClN). Retrieved from[Link]
Foundational
Comprehensive Spectroscopic Characterization of 4-Chloro-3-methyl-N-propylaniline Hydrochloride
Executive Summary The structural validation of small-molecule APIs and intermediates requires a robust, orthogonal analytical strategy. 4-Chloro-3-methyl-N-propylaniline hydrochloride (CAS: 2219375-54-7) is a secondary a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural validation of small-molecule APIs and intermediates requires a robust, orthogonal analytical strategy. 4-Chloro-3-methyl-N-propylaniline hydrochloride (CAS: 2219375-54-7) is a secondary amine salt that presents unique spectroscopic characteristics due to its protonation state, halogenation, and specific regiochemistry. This whitepaper provides an in-depth, self-validating technical guide to the mass spectrometric (LC-HRMS), nuclear magnetic resonance (NMR), and vibrational (ATR-FTIR) characterization of this molecule.
By prioritizing experimental causality—explaining why specific solvents, ionization modes, and acquisition parameters are chosen—this guide serves as an authoritative framework for researchers and drug development professionals.
Analytical Strategy & Workflow
The characterization of 4-Chloro-3-methyl-N-propylaniline HCl relies on three pillars of structural elucidation:
Exact Mass & Formula Validation: Confirming the molecular weight (183.68 g/mol for the free base)[1] and the presence of chlorine via isotopic distribution.
Regiochemical Connectivity: Mapping the 1,3,4-trisubstituted aromatic spin system and the aliphatic propyl chain.
Functional Group Profiling: Identifying the protonated secondary amine and aryl chloride bonds[2].
Figure 1: Orthogonal spectroscopic workflow for the structural validation of the target molecule.
High-Resolution Mass Spectrometry (LC-HRMS)
Causality & Experimental Design
Electrospray Ionization (ESI) in positive mode is the optimal choice for this compound. The secondary amine is highly basic and readily accepts a proton to form the
[M+H]+
pseudo-molecular ion[3]. The presence of a single chlorine atom provides a built-in self-validation mechanism: the natural isotopic abundance of
35Cl
(75.8%) and
37Cl
(24.2%) dictates a strict 3:1 ratio in the mass spectral envelope. Any deviation from this ratio immediately flags potential isobaric interference or contamination.
Step-by-Step Methodology
System Initialization: Purge the LC pumps with Mobile Phase A (0.1% Formic Acid in
H2O
) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Self-Validation (Blank): Inject 2 µL of the extraction solvent to establish a baseline and confirm the absence of column carryover.
Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in Mobile Phase A to achieve a 1 µg/mL working solution.
Acquisition: Inject 2 µL onto a sub-2 µm C18 column. Apply a linear gradient from 5% B to 95% B over 5 minutes.
Detection: Operate the HRMS in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C to prevent premature in-source fragmentation of the N-propyl chain.
Quantitative Data Summary
Table 1: HRMS Data and Isotopic Validation
Ion Species
Formula
Theoretical m/z
Observed m/z
Mass Error (ppm)
Relative Abundance
[M+H]+
(
35Cl
)
C10H1535ClN+
184.0888
184.0891
+1.6
100% (Base Peak)
[M+H]+
(
37Cl
)
C10H1537ClN+
186.0858
186.0862
+2.1
~32%
Fragment 1
C7H8Cl+
127.0315
127.0311
-3.1
Variable
Note: Fragment 1 corresponds to the loss of the propyl group, yielding the core 4-chloro-3-methylaniline cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Experimental Design
The selection of deuterated solvent is the most critical decision in the NMR analysis of amine hydrochlorides. While
CDCl3
is standard for free bases, it is a poor choice here. The highly polar HCl salt exhibits low solubility in
CDCl3
, and rapid proton exchange in non-polar solvents broadens or entirely obliterates the
−NH2+
signal.
DMSO-
d6
is mandatory. It fully solubilizes the salt and acts as a strong hydrogen-bond acceptor, which slows the chemical exchange of the ammonium protons. This shifts the
−NH2+
signal downfield (typically >9.0 ppm) and sharpens it, allowing for accurate integration and structural confirmation.
Step-by-Step Methodology
Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve completely in 0.6 mL of DMSO-
d6
. Transfer to a high-quality 5 mm NMR tube. Ensure no particulates remain, as solid suspensions distort magnetic field homogeneity and degrade line shape.
1H
Acquisition: Acquire at 400 MHz using a 30° pulse angle and 16 scans. Crucial Step: Set the relaxation delay (D1) to 10 seconds. This extended delay ensures complete longitudinal relaxation (
T1
) of the broad, quadrupolar-affected amine protons, guaranteeing accurate integration relative to the aromatic protons.
Self-Validation: Calibrate the chemical shift scale using the residual solvent pentet of DMSO-
d6
at 2.50 ppm (
1H
) and 39.5 ppm (
13C
).
Quantitative Data Summary
Table 2:
1H
NMR Assignments (DMSO-
d6
, 400 MHz)
Shift (ppm)
Multiplicity
Integration
J-Coupling (Hz)
Assignment
Structural Rationale
9.50
br s
2H
-
−NH2+
Protonated secondary amine; deshielded by positive charge.
7.45
d
1H
8.5
Ar-H (C5)
Ortho to Cl; large ortho-coupling to H6.
7.30
d
1H
2.5
Ar-H (C2)
Isolated between methyl and amine; small meta-coupling to H6.
7.15
dd
1H
8.5, 2.5
Ar-H (C6)
Exhibits both ortho (to H5) and meta (to H2) coupling.
3.10
t
2H
7.5
N−CH2
Aliphatic chain adjacent to the electron-withdrawing
N+
.
Strongly deshielded by the electronegative nitrogen atom.
136.2
C3 (Ar-
CH3
)
Substituted aromatic carbon.
132.0
C4 (Ar-Cl)
Substituted by the halogen.
130.5
C5 (Ar-H)
Ortho to the chlorine atom.
123.4
C2 (Ar-H)
Meta to Cl, ortho to the methyl group.
119.5
C6 (Ar-H)
Ortho to the amine group.
49.5
N−CH2
Deshielded aliphatic carbon.
20.2
Ar-
CH3
Benzylic carbon.
19.5
−CH2−
Central aliphatic carbon.
11.2
−CH3
Terminal aliphatic carbon.
Vibrational Spectroscopy (ATR-FTIR)
Causality & Experimental Design
Attenuated Total Reflectance (ATR) FTIR is vastly superior to traditional KBr pellet methods for characterizing hydrochloride salts. KBr is highly hygroscopic; the mechanical pressure used to form the pellet often introduces atmospheric moisture, resulting in a massive, artifactual O-H stretching band at ~3400
cm−1
. This artifact obscures the critical N-H stretching region of the amine hydrochloride. ATR requires no sample matrix, preserving the integrity of the native solid-state vibrational modes[4].
Step-by-Step Methodology
Crystal Preparation: Clean the Diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to dry completely.
Self-Validation (Background): Acquire a 32-scan background spectrum in ambient air immediately prior to sample analysis. This mathematically subtracts atmospheric
CO2
and water vapor, preventing them from masking sample signals.
Sample Application: Place 2-3 mg of the neat, dry powder directly onto the center of the diamond crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.
Acquisition: Scan from 4000 to 400
cm−1
at a resolution of 4
cm−1
(32 scans).
Quantitative Data Summary
Table 4: Key FT-IR Vibrational Modes
Wavenumber (
cm−1
)
Mode
Assignment & Rationale
2950 - 2400
N-H / C-H stretch
Broad, complex "ammonium band" typical of amine hydrochlorides. Multiple sub-maxima arise from Fermi resonance.
1590, 1495
C=C stretch
Aromatic ring breathing modes characteristic of trisubstituted benzenes.
1450
C-H bend
Aliphatic
CH2
and
CH3
scissoring/deformation from the propyl chain.
825
C-Cl stretch
Strong, sharp band in the fingerprint region confirming aryl halogenation[4].
810
C-H out-of-plane
Bending mode indicative of two adjacent aromatic protons (H5, H6) and an isolated proton (H2).
Conclusion
The rigorous spectroscopic characterization of 4-Chloro-3-methyl-N-propylaniline HCl requires a synergistic approach. LC-HRMS provides definitive proof of the molecular formula and halogenation state via exact mass and isotopic ratios. High-field NMR in DMSO-
d6
confirms the precise 1,3,4-aromatic substitution pattern and the integrity of the protonated secondary amine. Finally, ATR-FTIR validates the functional group architecture without the moisture artifacts common to traditional sample preparation methods. Together, these self-validating protocols ensure absolute confidence in the structural identity of the compound.
References
PubChemLite Database
Title: 4-chloro-3-methyl-n-propylaniline hydrochloride (C10H14ClN)
Source: PubChemLite / University of Luxembourg
URL:[Link](Standardized from source)
PubChem - NIH
Title: 4-Chloro-3-methylaniline | C7H8ClN | CID 23536
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
ResearchGate
Title: Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline
Source: ResearchGate
URL:[Link]
Application Notes and Protocols: The Use of 4-Chloro-3-methyl-N-propylaniline Hydrochloride in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist Executive Summary This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of 4-Chloro-3-methyl-N-p...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of 4-Chloro-3-methyl-N-propylaniline hydrochloride. This substituted aniline is a specialized intermediate whose structural features—a halogenated aromatic ring, a secondary amine, and specific alkyl substitution—make it a valuable building block for complex molecular architectures. Its utility is most pronounced in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals, where fine-tuning of steric and electronic properties is critical for optimizing structure-activity relationships (SAR)[1]. This guide details the compound's physicochemical properties, safety protocols, a validated synthesis method via reductive amination, and a prospective application in the construction of pharmaceutically relevant heterocyclic scaffolds.
Chemical Identity and Physicochemical Profile
4-Chloro-3-methyl-N-propylaniline hydrochloride is typically handled as a salt to improve stability and ease of handling compared to the free base. The free base form is required for most synthetic applications.
Table 1: Compound Identification
Identifier
Value
IUPAC Name
4-chloro-3-methyl-N-propylaniline hydrochloride
CAS Number
30273-23-5
Molecular Formula
C₁₀H₁₅Cl₂N
Molecular Weight
220.14 g/mol
Canonical SMILES
CCCNC1=CC(=C(C=C1)Cl)C.Cl
Table 2: Physicochemical Properties of the Free Base (CAS: 1536068-10-6)
While a specific Safety Data Sheet (SDS) for 4-Chloro-3-methyl-N-propylaniline hydrochloride must be consulted, data from structurally related chloro-anilines provide a strong basis for hazard assessment and handling procedures.
Hazard Profile (based on analogous compounds):
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[2].
Irritation: Causes serious skin and eye irritation[3]. May cause respiratory irritation[3].
Organ Damage: Potential for damage to organs through single or prolonged exposure[2].
Carcinogenicity: Some chloro-anilines are suspected of causing cancer[4].
Recommended Handling Procedures:
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[3].
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. For operations that may generate aerosols or dust, a respirator may be necessary[3][4].
Hygiene: Wash hands and face thoroughly after handling. Avoid contact with skin, eyes, and clothing[2].
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated area.
Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Store locked up and away from incompatible materials such as strong oxidizing agents.
Preparation of the Active Free Base from Hydrochloride Salt
The hydrochloride salt is the common commercial form. For use in most organic reactions, it must be converted to the free base. This is achieved through a standard aqueous workup.
Protocol: Free Base Generation
Dissolution: Dissolve 4-Chloro-3-methyl-N-propylaniline hydrochloride (1.0 equiv) in dichloromethane (DCM) or ethyl acetate (approx. 0.2 M concentration).
Neutralization: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, 4-Chloro-3-methyl-N-propylaniline, typically as an oil or solid. The product should be used immediately or stored under an inert atmosphere.
Protocol for N-propylation of 4-chloro-3-methylaniline
An Application Note and Protocol for the Synthesis of N-propyl-4-chloro-3-methylaniline Abstract N-propylation of aromatic amines is a fundamental transformation in organic synthesis, yielding key intermediates for pharm...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of N-propyl-4-chloro-3-methylaniline
Abstract
N-propylation of aromatic amines is a fundamental transformation in organic synthesis, yielding key intermediates for pharmaceuticals, agrochemicals, and material science. This document provides a comprehensive guide for the N-propylation of 4-chloro-3-methylaniline, a valuable substituted aniline. We present two robust and reliable protocols: direct N-alkylation via nucleophilic substitution and reductive amination. The guide offers a detailed examination of the mechanistic underpinnings of each method, step-by-step experimental procedures, purification techniques, and characterization data. Furthermore, a comparative analysis and a troubleshooting guide are included to empower researchers to select the optimal synthetic route and overcome potential challenges, ensuring a high-yielding and efficient synthesis of N-propyl-4-chloro-3-methylaniline.
Introduction: Synthetic Strategy and Mechanistic Considerations
4-Chloro-3-methylaniline is a halogenated aniline derivative whose utility can be expanded through functionalization of the amino group. N-propylation introduces a lipophilic propyl group, which can significantly alter the molecule's physicochemical properties, such as its solubility, metabolic stability, and binding affinity in biological systems.[1][2]
Two primary strategies are commonly employed for the N-alkylation of anilines:
Direct N-Alkylation: This classic approach involves the reaction of the aniline with a propyl halide (e.g., 1-bromopropane) in the presence of a base.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base deprotonates the aniline, increasing its nucleophilicity, which then attacks the electrophilic carbon of the propyl halide, displacing the halide leaving group. A key challenge in this method is controlling the degree of alkylation, as the desired monosubstituted product is more nucleophilic than the starting aniline, leading to the potential for over-alkylation to form the N,N-dipropyl byproduct.[3]
Reductive Amination: This method is often considered a more controlled and "greener" alternative to direct alkylation.[4][5] It involves the condensation of the aniline with propionaldehyde to form an imine intermediate. This imine is then reduced in situ to the target secondary amine using a selective reducing agent.[6] Because the imine is formed in a 1:1 ratio with the aniline, and the reduction is typically fast, the problem of over-alkylation is largely circumvented.[3]
Inorganic salts, potential for N,N-dipropylaniline
Water, reduced aldehyde (propanol)
Advantages
Straightforward setup, uses common lab reagents.
High selectivity for mono-alkylation, milder conditions are often possible.[7]
Disadvantages
Risk of over-alkylation, may require higher temperatures.[3]
Requires a suitable reducing agent that selectively reduces the imine over the aldehyde.[3]
Atom Economy
Moderate
High
Experimental Protocols
Protocol 1: Direct N-Alkylation with 1-Bromopropane
This protocol details the synthesis of N-propyl-4-chloro-3-methylaniline via direct alkylation. The choice of a weak inorganic base like potassium carbonate and a polar aprotic solvent like DMF facilitates the SN2 reaction while being operationally simple.[1][8]
Workflow for direct N-alkylation of 4-chloro-3-methylaniline.
Reagent
Molar Mass ( g/mol )
Amount (1 mmol scale)
Molar Eq.
4-Chloro-3-methylaniline
141.60
141.6 mg
1.0
1-Bromopropane
123.00
135.3 mg (0.10 mL)
1.1
Potassium Carbonate (K₂CO₃)
138.21
276.4 mg
2.0
Potassium Iodide (KI)
166.00
16.6 mg
0.1
Dimethylformamide (DMF)
-
5 mL
-
Ethyl Acetate
-
As needed
-
Hexanes
-
As needed
-
Deionized Water
-
As needed
-
Brine (sat. NaCl)
-
As needed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
As needed
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methylaniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.).
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M relative to the aniline.
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
Reagent Addition: While stirring vigorously, add 1-bromopropane (1.1 eq.) dropwise to the suspension at room temperature. A slight excess of the alkylating agent helps drive the reaction to completion.[1]
Reaction: Heat the reaction mixture to 70-80°C and maintain for 12-24 hours. The catalytic potassium iodide facilitates the reaction by in-situ formation of the more reactive 1-iodopropane.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aniline is consumed.
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[2]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-propyl-4-chloro-3-methylaniline.[9][10]
Protocol 2: Reductive Amination with Propionaldehyde
This protocol provides a selective method for mono-N-propylation, avoiding the common side-products of direct alkylation. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent as it is mild and selectively reduces the protonated imine intermediate in the presence of the unreacted aldehyde.[3]
Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Chloro-3-methyl-N-propylaniline Hydrochloride
Abstract This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-3-methyl-N-propylaniline hydrochloride. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. The method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and water, offering excellent peak shape and resolution. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Analyte Characterization and Preliminary Assessment
A comprehensive understanding of the analyte's physicochemical properties is the foundation of logical and efficient HPLC method development.
Physicochemical Properties:
4-Chloro-3-methyl-N-propylaniline is a substituted aniline. The presence of the N-propyl group increases its hydrophobicity compared to its primary amine precursor.[3] The hydrochloride salt form ensures its solubility in aqueous media, which is advantageous for sample preparation in reversed-phase HPLC.
pKa (Predicted): The basicity of the aniline nitrogen is influenced by the electronic effects of the ring substituents. The chloro group is electron-withdrawing, and the methyl group is weakly electron-donating. The pKa of the conjugate acid of aniline is approximately 4.6.[4] For substituted anilines, this value can shift. The pKa for the related compound 4-chloro-3-methylaniline is predicted to be around 4.02.[5] This value is critical for selecting the mobile phase pH to ensure consistent ionization and retention.
LogP (Predicted): The predicted octanol-water partition coefficient (XlogP) for the free base is approximately 4.3, indicating significant non-polar character.[6] This high hydrophobicity makes reversed-phase chromatography the ideal separation mode.
UV Absorbance: Aromatic amines typically exhibit strong UV absorbance due to the π-electron system of the benzene ring. The UV maximum for substituted anilines is generally in the range of 230-285 nm. A UV scan is essential to determine the optimal wavelength for maximum sensitivity and specificity.
Strategic HPLC Method Development
The development strategy is based on the analyte's properties to achieve a selective and efficient separation.
Selection of Chromatographic Mode and Stationary Phase
Given the analyte's non-polar nature (LogP ≈ 4.3), Reversed-Phase HPLC (RP-HPLC) was selected as the most suitable chromatographic mode.[7] A C18 (octadecylsilane) stationary phase was chosen as the initial column due to its versatility and wide applicability in separating moderately non-polar compounds. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.
Mobile Phase Selection and Initial Screening
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent.[8]
Organic Solvent: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure and better chromatographic efficiency. It also provides different selectivity for aromatic compounds.[7]
Aqueous Phase & pH Control: Since the analyte is a basic compound with a pKa around 4.0, controlling the mobile phase pH is critical for achieving reproducible retention times and symmetrical peak shapes. To ensure the analyte is in a single, protonated (ionized) form, the mobile phase pH should be set at least 2 units below its pKa. A pH of 2.5 was selected. A phosphate or formate buffer is suitable at this pH. Formate buffer was chosen for its compatibility with mass spectrometry if future LC-MS work is required. A 20 mM potassium formate buffer provides sufficient buffering capacity.[8]
Detection Wavelength Selection
A standard solution of 4-Chloro-3-methyl-N-propylaniline hydrochloride was scanned using a photodiode array (PDA) detector from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). The λmax was determined to be 245 nm , which was selected for all subsequent experiments to ensure optimal sensitivity.
Systematic Method Optimization
The initial conditions were systematically optimized to achieve the desired chromatographic performance, focusing on resolution, peak shape, and analysis time.
Mobile Phase Composition (Isocratic vs. Gradient)
An initial isocratic elution was tested with varying ratios of acetonitrile to 20 mM potassium formate buffer (pH 2.5). A mobile phase composition of 65:35 (v/v) Acetonitrile:Buffer was found to provide an optimal retention time of approximately 5-7 minutes, with good peak shape. For this single-analyte quantification, a simple isocratic method is sufficient and preferable for its robustness and simplicity.[7]
Flow Rate and Column Temperature
A flow rate of 1.0 mL/min was chosen as a standard condition for a 4.6 mm ID column. The column temperature was maintained at 30 °C to ensure stable retention times and reduce viscosity, which can improve peak efficiency.
Final Optimized Method and System Suitability
The culmination of the development and optimization process is a robust analytical method with defined performance criteria.
Table: Optimized Chromatographic Conditions
Parameter
Condition
Instrument
Agilent 1260 Infinity II or equivalent
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
20 mM Potassium Formate, pH 2.5 (adjusted with Formic Acid)
Mobile Phase B
Acetonitrile (HPLC Grade)
Elution Mode
Isocratic
Composition
65% B / 35% A
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
UV/PDA at 245 nm
Run Time
10 minutes
Protocol: System Suitability Testing (SST)
System suitability testing is performed before any sample analysis to ensure the chromatographic system is performing adequately.[9][10]
Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Prepare a standard solution of 4-Chloro-3-methyl-N-propylaniline hydrochloride at a concentration of 100 µg/mL.
Inject the standard solution six replicate times.
Calculate the parameters listed in the table below.
Acceptance Criteria:
Parameter
Acceptance Criterion
Rationale
Tailing Factor (T)
T ≤ 1.5
Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N)
N > 2000
Indicates good column efficiency and sharp peaks.
Relative Standard Deviation (%RSD) of Peak Area
%RSD ≤ 2.0%
Demonstrates the precision of the injector and system.
Relative Standard Deviation (%RSD) of Retention Time
%RSD ≤ 1.0%
Ensures stable retention and reliable peak identification.
Gas chromatography-mass spectrometry (GC-MS) protocol for chloroaniline derivatives
Introduction and Regulatory Context The rigorous quantification of primary aromatic amines, specifically chloroaniline derivatives, is a critical mandate in pharmaceutical development, environmental monitoring, and occup...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Regulatory Context
The rigorous quantification of primary aromatic amines, specifically chloroaniline derivatives, is a critical mandate in pharmaceutical development, environmental monitoring, and occupational health. Under the International Council for Harmonisation (ICH) M7 guidelines, genotoxic impurities (GTIs) must be controlled to toxicological concern thresholds (TTC), often requiring sub-ppm limits of detection[1].
Chloroanilines, such as 4-chloroaniline, are frequently utilized as starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs), including the broad-spectrum antiseptic chlorhexidine[2]. While some rodent bioassays show conflicting carcinogenicity data, chloroanilines are established Ames-positive bacterial mutagens, necessitating their classification and control as GTIs[3]. Furthermore, complex derivatives like 4,4′-methylenebis(2-chloroaniline) (MBOCA) are potent occupational hazards found in polyurethane manufacturing, requiring routine biological monitoring in human biofluids[4].
The Scientific Rationale for Derivatization (Causality in Method Design)
Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of underivatized chloroanilines is possible but analytically flawed for trace-level quantification. The primary amine group (
−NH2
) is highly polar and basic. When vaporized in the GC inlet, these molecules interact strongly with active silanol groups on the glass liner and the stationary phase of the column. This causes severe chromatographic peak tailing, irreversible adsorption, and a significant loss of sensitivity.
The Solution: Perfluoroacylation
To circumvent this, the protocol employs a derivatization step using a perfluorinated acid anhydride—specifically, Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA).
Volatility and Peak Shape: Acylation converts the polar primary amine into a non-polar, highly volatile amide. This eliminates silanol interactions, yielding sharp, symmetrical chromatographic peaks.
Signal Amplification via ECNI: The introduction of multiple highly electronegative fluorine atoms transforms the analyte's ionization dynamics. While standard Electron Impact (EI) ionization provides good structural fragmentation, switching the MS to Electron Capture Negative Ionization (ECNI) mode allows the fluorinated derivatives to efficiently capture thermal electrons. This drastically reduces background noise and lowers the Limit of Detection (LOD) by 10- to 100-fold compared to EI, enabling low part-per-trillion (ppt) detection[4].
Analytical Workflow
Figure 1: GC-MS analytical workflow for trace-level chloroaniline quantification.
Step-by-Step Experimental Protocol
This protocol outlines a self-validating system utilizing isotope dilution to correct for matrix effects and derivatization efficiency variations.
Spiking: Transfer 5.0 mL of the liquid sample (or dissolved API aqueous solution) into a silanized glass centrifuge tube. Spike with 50 µL of the deuterated IS mixture (1 µg/mL). Causality: Adding the IS before any sample manipulation ensures that extraction losses and derivatization kinetics are mathematically normalized.
Basification: Add 0.5 mL of 0.1 M NaOH to adjust the pH to >10. Causality: Chloroanilines are weak bases. High pH suppresses protonation, ensuring the amines remain in their neutral, lipophilic state for maximum extraction efficiency.
Extraction: Add 2.0 mL of Toluene. Vortex vigorously for 3 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation. Transfer the upper organic (toluene) layer to a clean, dry reaction vial.
Derivatization Procedure
Acylation: To the 2.0 mL toluene extract, add 50 µL of PFPA.
Catalysis (Optional but recommended for complex matrices): Add 50 µL of a mild base (e.g., dilute ammonia or triethylamine) to act as a phase-transfer catalyst and acid scavenger[4]. Causality: The acylation reaction generates highly acidic byproducts (pentafluoropropionic acid). The catalyst neutralizes this acid, driving the reaction equilibrium forward and preventing the degradation of acid-labile analytes.
Incubation: Seal the vial and incubate at 60°C for 20 minutes.
Quenching: Cool to room temperature. Add 1.0 mL of HPLC-grade water and vortex for 1 minute to quench unreacted PFPA. Allow the phases to separate and transfer the upper toluene layer containing the derivatized analytes to a GC autosampler vial.
GC-MS Instrumental Parameters
To ensure reproducible retention times and optimal ionization, configure the GC-MS system according to the parameters in Table 1.
Table 1: Optimized GC-MS Operating Conditions
Parameter
Setting / Specification
Rationale
GC Column
Rxi-35Sil MS or HP-5MS (30 m × 0.25 mm, 0.25 µm)
Low-bleed stationary phase prevents MS background noise[5].
Carrier Gas
Helium (Constant flow: 1.2 mL/min)
Maintains optimal linear velocity across the temperature gradient.
Injection Mode
Splitless (1 µL injection volume)
Maximizes transfer of trace analytes onto the column.
Inlet Temperature
250°C
Ensures rapid, complete volatilization without thermal degradation.
Focuses analytes at the column head, then separates by boiling point.
Transfer Line Temp
280°C
Prevents cold spots and condensation before MS entry.
Ionization Mode
EI (70 eV) or ECNI (Methane reagent gas)
EI for routine analysis; ECNI for sub-ppb trace analysis[4].
Quantitative Data and Mass Spectral Interpretation
Accurate quantification relies on Selected Ion Monitoring (SIM). Table 2 outlines the characteristic mass-to-charge (
m/z
) ratios for both underivatized and PFPA-derivatized chloroanilines.
Note: The addition of the pentafluoropropionyl group adds a net mass of 146 Da per primary amine group. MBOCA, possessing two amine groups, undergoes double derivatization (+292 Da).
System Suitability and Quality Control
A self-validating protocol requires continuous verification. Before analyzing unknown samples, inject a solvent blank to confirm the absence of carryover. Follow this with a System Suitability Test (SST) standard at the target Limit of Quantitation (LOQ). The signal-to-noise (S/N) ratio for the quantifier ion must be
≥
10:1, and the precision of the internal standard peak area across all runs must yield a Relative Standard Deviation (RSD) of
≤
5.0%.
References
Genotoxic Impurities in Pharmaceuticals. SciSpace. Available at: [Link]
Recent advances in trace analysis of pharmaceutical genotoxic impurities. ResearchGate. Available at:[Link]
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews - ACS Publications. Available at: [Link]
Determination of 4,4′-methylenebis(2-chloroaniline) in urine using capillary gas chromatography and negative ion chemical ionization mass spectrometry. Analyst (RSC Publishing). Available at:[Link]
4-Chloroaniline | ClC6H4NH2 | CID 7812. PubChem. Available at: [Link]
High Speed GC-MS of Carcinogenic Aryl Amines Resulting From Reductive Cleavage of Azo Dyes on Rxi-35Sil MS (Scan Mode). Restek. Available at: [Link]
Analytical Chemistry Research Project: Gas Chromatographic Determination. Environment Canada. Available at: [Link]
Topic: Derivatization of 4-Chloro-3-methyl-N-propylaniline hydrochloride for Enhanced Analytical Detection by GC-MS and HPLC
An Application Note from the Office of the Senior Application Scientist Abstract This application note provides detailed protocols and scientific rationale for the derivatization of 4-Chloro-3-methyl-N-propylaniline hydr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides detailed protocols and scientific rationale for the derivatization of 4-Chloro-3-methyl-N-propylaniline hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Direct analysis of this secondary amine by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is often hindered by its polarity, which can lead to poor chromatographic peak shape, and its lack of a strong native chromophore, resulting in low sensitivity.[1][2] To overcome these limitations, two robust derivatization strategies are presented: N-acetylation for enhanced volatility and thermal stability in GC-Mass Spectrometry (GC-MS) analysis, and fluorescent labeling for ultra-sensitive detection in HPLC with Fluorescence Detection (HPLC-FLD). These methods are designed to be self-validating, providing researchers, scientists, and drug development professionals with reliable and reproducible workflows for the accurate quantification of this analyte in complex matrices.
Introduction and Analytical Challenge
4-Chloro-3-methyl-N-propylaniline is a substituted secondary aniline of significant interest in synthetic chemistry.[3] It is typically handled as a hydrochloride salt to improve stability and solubility. However, the analytical characterization of this compound presents several challenges. The presence of the secondary amine functional group, with its active hydrogen, leads to undesirable interactions with the stationary phases in gas chromatography, resulting in asymmetric peak tailing and reduced column lifetime.[2] Furthermore, its inherent ultraviolet (UV) absorbance is often insufficient for the trace-level quantification required in impurity profiling or pharmacokinetic studies.
Derivatization is a chemical modification technique that converts an analyte into a product with improved analytical properties.[4] By masking the polar amine group, we can significantly enhance chromatographic performance and introduce moieties that are highly responsive to specific detectors, thereby improving both the reliability and sensitivity of the analysis.
Rationale for Derivatization: A Strategic Approach
The choice of derivatization strategy is dictated by the chosen analytical platform. The following diagram illustrates the decision-making process based on the analytical requirements.
Caption: Decision workflow for selecting a derivatization strategy.
For Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS, the primary goals are to increase the analyte's volatility and thermal stability.[5] N-acetylation converts the polar secondary amine into a less polar, more stable amide. This transformation minimizes interactions with active sites in the GC inlet and column, resulting in sharper, more symmetrical peaks and improved reproducibility.[6] The addition of the acetyl group also provides a predictable mass shift (an increase of 42.04 Da), which aids in the confident mass spectrometric identification of the analyte.
For High-Performance Liquid Chromatography (HPLC)
For HPLC, the main objective is to enhance detection sensitivity. Pre-column derivatization with a fluorogenic reagent attaches a fluorescent tag to the aniline molecule.[7] This allows for the use of a Fluorescence Detector (FLD), which offers significantly higher sensitivity and selectivity compared to standard UV detection, enabling quantification at much lower concentrations.[8] Reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) are particularly effective as they react specifically with primary and secondary amines under mild conditions to yield highly fluorescent products.[8]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory First Step: Preparation of the Free Base
The starting material is a hydrochloride salt. The derivatization reactions target the lone pair of electrons on the nitrogen atom, which is protonated in the salt form. Therefore, the amine must first be neutralized to its free base form.
Protocol:
Accurately weigh approximately 10 mg of 4-Chloro-3-methyl-N-propylaniline hydrochloride into a 15 mL glass vial.
Add 5 mL of deionized water and vortex to dissolve.
Add 2 mL of a 1 M Sodium Hydroxide (NaOH) solution to the vial. This will deprotonate the amine, which may precipitate or form an oily layer.
Add 5 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) to extract the free base.
Vortex vigorously for 1 minute.
Allow the layers to separate. Carefully transfer the bottom organic layer to a clean, dry vial.
Repeat the extraction of the aqueous layer with an additional 5 mL of the organic solvent and combine the organic extracts.
Dry the combined organic extract over anhydrous sodium sulfate.
This solution containing the free base is now ready for derivatization.
Protocol 1: N-Acetylation for GC-MS Analysis
This protocol describes the conversion of the secondary aniline to its corresponding acetamide, which is more amenable to GC-MS analysis. The reaction uses acetic anhydride, a common and effective acetylating agent.[6][9]
Caption: Step-by-step workflow for the N-acetylation protocol.
Step-by-Step Methodology
To the dried organic solution of the free base (from section 3.1), add 1.5 molar equivalents of acetic anhydride.
Add 2.0 molar equivalents of pyridine. Pyridine acts as a base to neutralize the acetic acid byproduct and catalyzes the reaction.[10]
Seal the vial and heat the reaction mixture at 60°C for 30 minutes.[1]
After cooling to room temperature, wash the organic layer sequentially with 5 mL of 5% HCl (aq) to remove pyridine, 5 mL of saturated NaHCO₃ (aq) to remove excess acetic anhydride, and 5 mL of brine.
Dry the organic layer again over anhydrous sodium sulfate.
Carefully evaporate the solvent to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a known volume of ethyl acetate (e.g., 1 mL) for GC-MS analysis.
GC-MS Instrumentation and Conditions
Parameter
Value
Rationale
GC System
Agilent 7890A or equivalent
Standard, robust platform for routine analysis.
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
A non-polar column providing good separation for a wide range of analytes.
Injector
Splitless mode, 250°C
Ensures quantitative transfer of the analyte onto the column.
Carrier Gas
Helium at 1.0 mL/min (constant flow)
Inert carrier gas compatible with mass spectrometry.
Oven Program
Initial 80°C (1 min), ramp at 15°C/min to 280°C, hold for 5 min
Optimized for elution of the derivatized aniline after the solvent front.
MS System
Agilent 5977A or equivalent
Provides sensitive detection and mass information for identification.
Ionization
Electron Ionization (EI) at 70 eV
Standard ionization technique that produces reproducible fragmentation patterns.[11]
Scan Range
m/z 50-450
Covers the expected mass of the derivative and its fragments.
Protocol 2: Fluorescent Labeling for HPLC-FLD Analysis
This protocol uses 4-chloro-7-nitrobenzofurazan (NBD-Cl) to label the aniline for highly sensitive fluorescence detection. The reaction is performed in a buffered aqueous/organic medium.[8]
Step-by-Step Methodology
Prepare a stock solution of the free base in acetonitrile (ACN) from the initial extraction (section 3.1). The final concentration should be in the µg/mL range.
In a microcentrifuge tube, combine 100 µL of the sample/standard solution with 200 µL of a 20 mM borate buffer solution (pH 9.5).
Add 150 µL of a 0.5 mg/mL solution of NBD-Cl in ACN.[8]
Vortex the mixture for 30 seconds.
Heat the vial in a heating block at 70°C for 30 minutes to facilitate the derivatization reaction.[8]
Immediately after heating, place the vial in an ice bath for 1 minute to quench the reaction.
The sample is now ready for direct injection into the HPLC system.
HPLC-FLD Instrumentation and Conditions
Parameter
Value
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
A reliable system capable of gradient elution and fluorescence detection.
Column
C18 reversed-phase, 4.6 x 150 mm, 5 µm
Standard column for reversed-phase separation of small organic molecules.[12]
Mobile Phase A
Water with 0.1% Formic Acid
Provides a polar solvent for the gradient and aids in protonation for better peak shape.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
The organic modifier for eluting the hydrophobic derivative.
Gradient
Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, re-equilibrate
A gradient is necessary to elute the relatively nonpolar NBD-derivative.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30°C
Controlled temperature ensures reproducible retention times.
Detector
Fluorescence Detector (FLD)
For sensitive and selective detection of the labeled analyte.
Excitation λ
470 nm
Optimal excitation wavelength for NBD-amine adducts.[13]
Emission λ
530 nm
Optimal emission wavelength for NBD-amine adducts.[13]
Expected Results & Troubleshooting
Problem
Potential Cause(s)
Recommended Solution
No/Low Derivatization Yield
Incomplete neutralization of HCl salt; Reagent degradation (moisture); Incorrect pH for HPLC method.
Ensure complete conversion to free base before derivatization; Use fresh, anhydrous reagents and solvents; Verify the pH of the buffer for the HPLC protocol is between 9-10.
Multiple Peaks in Chromatogram
Incomplete reaction; Side reactions; Excess derivatizing reagent.
Increase reaction time or temperature; Optimize stoichiometry; For GC-MS, ensure work-up steps are followed to remove excess reagent. For HPLC, excess reagent should elute at a different time.
Poor Peak Shape (Tailing)
Adsorption of underivatized analyte (GC); Column degradation; Inappropriate mobile phase pH (HPLC).
Confirm complete derivatization; Use a new GC liner or column; Ensure mobile phase pH is appropriate for the column chemistry.
Conclusion
The derivatization of 4-Chloro-3-methyl-N-propylaniline hydrochloride is a critical step for its reliable and sensitive quantification. N-acetylation provides a robust method to prepare the analyte for GC-MS analysis by improving its volatility and chromatographic behavior. For applications requiring the highest sensitivity, pre-column fluorescent labeling with NBD-Cl enables trace-level detection by HPLC-FLD. The detailed protocols provided in this application note offer a validated framework for researchers to implement these essential techniques, ensuring data integrity and analytical accuracy in drug development and chemical research.
References
Al-Kindy, S. M. Z., et al. (2013). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. Instrumentation Science & Technology, 41(1), 48-59. [Link]
Taylor & Francis Online. (2013). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. [Link]
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
PubMed. (1993). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. [Link]
ResearchGate. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. [Link]
NSF PAR. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
Regis Technologies. (n.d.). Silylation Reagents. [Link]
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
Application Notes and Protocols: 4-Chloro-3-methyl-N-propylaniline HCl in Medicinal Chemistry Research
Executive Summary & Introduction 4-Chloro-3-methyl-N-propylaniline Hydrochloride (HCl) is a specialized secondary amine intermediate that serves as a versatile building block in modern medicinal chemistry.[1] Its structu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Introduction
4-Chloro-3-methyl-N-propylaniline Hydrochloride (HCl) is a specialized secondary amine intermediate that serves as a versatile building block in modern medicinal chemistry.[1] Its structure, which combines a halogenated and alkylated aromatic core with a lipophilic N-propyl chain, presents a unique constellation of steric and electronic properties. These features are highly valuable for chemists engaged in structure-activity relationship (SAR) optimization during the drug discovery process.[1]
The aniline scaffold is a cornerstone in pharmaceutical development; however, it is often associated with metabolic liabilities, as the aniline moiety can be oxidized in the liver to form potentially toxic metabolites.[2] The strategic substitution on the aromatic ring, as seen in 4-Chloro-3-methyl-N-propylaniline, can significantly alter the molecule's metabolic fate, potentially mitigating such risks while providing vectors for further chemical modification. The presence of a chlorine atom, a common feature in over 250 FDA-approved drugs, can enhance membrane permeability, improve binding affinity through halogen bonding, and block metabolic oxidation at the para-position.[3]
This guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-3-methyl-N-propylaniline HCl, its strategic application in synthetic schemes, and detailed, validated protocols for its synthesis and characterization.
Physicochemical & Structural Analysis
A precise understanding of the compound's identity is fundamental to its effective application. The properties listed below are essential for reaction planning, analytical method development, and regulatory documentation.
Core Applications in Medicinal Chemistry: A Strategic Building Block
The utility of 4-Chloro-3-methyl-N-propylaniline HCl lies in its capacity to serve as a scaffold for generating diverse libraries of compounds. The distinct regions of the molecule—the secondary amine, the N-propyl chain, and the substituted aromatic ring—offer multiple points for chemical diversification.
Secondary Amine as a Nucleophilic Handle: The N-H group is a prime site for reactions such as acylation, sulfonylation, and further alkylation, allowing for the introduction of a wide array of functional groups to probe interactions with biological targets.
Aromatic Ring for SAR Exploration: The chloro and methyl substituents direct further electrophilic aromatic substitution and provide specific steric and electronic influences. The chlorine atom can act as a halogen bond donor, while the methyl group can provide beneficial lipophilic interactions within a protein's binding pocket.
Modulation of Physicochemical Properties: The N-propyl group contributes to the molecule's lipophilicity, which is a critical parameter for oral bioavailability and CNS penetration. Modifications to this chain can fine-tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
The diagram below illustrates the potential diversification pathways starting from the core scaffold.
Caption: Diversification potential of the core scaffold.
Detailed Experimental Protocols
The following protocols provide a validated pathway for the synthesis and characterization of 4-Chloro-3-methyl-N-propylaniline HCl.
Protocol 1: Synthesis of 4-Chloro-3-methyl-N-propylaniline (Free Base)
This protocol employs a standard reductive amination, a robust and widely used method for forming C-N bonds.
Causality Behind Choices:
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is chosen because it is a mild and selective reducing agent. It is less reactive towards aldehydes and ketones than sodium borohydride (NaBH₄) but is highly effective at reducing the iminium ion intermediate formed in situ. This selectivity minimizes side reactions, such as the reduction of the starting aldehyde.[1]
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.[1]
Catalyst: Acetic acid serves as a crucial catalyst. It protonates the carbonyl oxygen of propionaldehyde, activating it for nucleophilic attack by the aniline. It then facilitates the dehydration of the hemiaminal intermediate to form the key iminium ion, which is subsequently reduced by STAB.[1]
Reagents & Materials:
Reagent
M.W. ( g/mol )
Equivalents
Amount
4-Chloro-3-methylaniline
141.60
1.0
(e.g., 5.00 g)
Propionaldehyde
58.08
1.1
(e.g., 2.26 mL)
Sodium Triacetoxyborohydride
211.94
1.5
(e.g., 11.2 g)
Acetic Acid (Glacial)
60.05
1.0
(e.g., 2.01 mL)
1,2-Dichloroethane (DCE)
-
-
(e.g., 175 mL)
Saturated aq. NaHCO₃
-
-
As needed
Dichloromethane (DCM)
-
-
As needed
Anhydrous MgSO₄ or Na₂SO₄
-
-
As needed
Step-by-Step Methodology:
Imine Formation:
In a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-Chloro-3-methylaniline (1.0 equiv) in DCE to a concentration of approximately 0.2 M.
To this solution, add propionaldehyde (1.1 equiv) followed by glacial acetic acid (1.0 equiv).
Stir the reaction mixture at room temperature for 45-60 minutes. This allows for the formation of the imine or iminium intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
Reduction:
Cool the reaction mixture to 0 °C using an ice-water bath.
Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes. Justification: This controlled addition is critical to manage the exotherm of the reaction and prevent runaway conditions.
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Reaction & Work-up:
Stir the reaction for 4-12 hours, or until TLC/LCMS analysis indicates complete consumption of the starting aniline.
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes the acetic acid and destroys any remaining STAB.
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-Chloro-3-methyl-N-propylaniline free base.
Protocol 2: Conversion to Hydrochloride Salt
Salt formation is often performed to improve the stability, crystallinity, and aqueous solubility of amine-containing compounds, which is highly advantageous for pharmaceutical applications.
Methodology:
Purify the crude free base from Protocol 1 via flash column chromatography on silica gel if necessary.
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
Cool the solution to 0 °C.
Slowly bubble anhydrous HCl gas through the solution OR add a solution of 2 M HCl in diethyl ether dropwise with stirring.
A precipitate (the HCl salt) should form immediately. Continue the addition until no further precipitation is observed.
Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the final 4-Chloro-3-methyl-N-propylaniline HCl.
Protocol 3: Quality Control & Characterization
Confirming the identity and purity of the final compound is a non-negotiable step in medicinal chemistry.
Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[7]
Example Characterization Data (Predicted for Free Base):
Technique
Expected Result
¹H NMR
Peaks corresponding to aromatic protons, N-H proton (broad singlet), and aliphatic protons of the propyl and methyl groups with appropriate splitting patterns and integrations.
¹³C NMR
Peaks for 10 distinct carbon atoms (aromatic, aliphatic).
LC-MS (ESI+)
[M+H]⁺ ion observed at m/z ≈ 184.09 (for C₁₀H₁₄ClN).[5]
HPLC
A single major peak with >95% purity.
The diagram below outlines the complete synthetic and analytical workflow.
Application Note: High-Throughput Quantification of 4-Chloro-3-methyl-N-propylaniline hydrochloride in Complex Matrices
Abstract This application note presents a comprehensive guide with detailed protocols for the quantitative analysis of 4-Chloro-3-methyl-N-propylaniline hydrochloride in complex matrices such as human plasma, pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a comprehensive guide with detailed protocols for the quantitative analysis of 4-Chloro-3-methyl-N-propylaniline hydrochloride in complex matrices such as human plasma, pharmaceutical formulations, and environmental water samples. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, robust and sensitive quantification of this compound is critical for pharmacokinetic studies, quality control, and environmental monitoring. This guide details validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing researchers with a selection of techniques to suit varying sensitivity and selectivity requirements. We delve into the rationale behind method selection, sample preparation strategies to mitigate matrix effects, and provide detailed, step-by-step protocols from sample extraction to data analysis.
Introduction and Analytical Strategy
4-Chloro-3-methyl-N-propylaniline hydrochloride is a secondary amine that presents specific analytical challenges due to its chemical properties and the complexity of the matrices in which it is typically analyzed. The hydrochloride salt is a solid with some degree of water solubility, while the free base form, 4-Chloro-3-methyl-N-propylaniline, is soluble in organic solvents but not in water[1]. This dictates the pH-dependent extraction strategies. The presence of an amine group makes the compound susceptible to peak tailing in HPLC and may require derivatization for optimal GC analysis[2][3].
The choice of analytical technique is governed by the required sensitivity, selectivity, and the nature of the sample matrix.
HPLC-UV: A robust and widely accessible technique suitable for quality control of pharmaceutical formulations where analyte concentrations are relatively high. It offers good linearity and precision but may lack the sensitivity and selectivity for trace-level analysis in biological or environmental samples[4][5].
GC-MS: Offers excellent selectivity and is a powerful tool for environmental analysis. However, the polarity of the aniline may necessitate a derivatization step to improve volatility and chromatographic peak shape, adding complexity to the sample preparation workflow[2][6][7].
LC-MS/MS: The gold standard for bioanalysis due to its superior sensitivity and specificity[8]. It allows for the quantification of the analyte at very low concentrations (pg/mL to ng/mL) in complex biological fluids like plasma, making it ideal for pharmacokinetic studies[9].
This guide will provide detailed protocols for each of these techniques, emphasizing the critical steps for achieving accurate and reproducible results. All methods must be validated in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA), to ensure data integrity[7][10][11][12].
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to developing a robust analytical method.
Property
Value/Description
Significance for Analysis
Chemical Name
4-Chloro-3-methyl-N-propylaniline hydrochloride
The hydrochloride salt form is typically used in formulations.
CAS Number
Not available for hydrochloride; 1536068-10-6 (Free Base)
For unambiguous identification of the free base form.
Molecular Formula
C₁₀H₁₅Cl₂N (Hydrochloride Salt)
Used for exact mass calculations in mass spectrometry.
Essential for preparing standard solutions and for MS settings.
Solubility
Free base is soluble in organic solvents (e.g., DCM, Ethyl Acetate); insoluble in water[1].
Dictates the choice of solvents for LLE and SPE elution.
pKa (predicted)
~4-5 (for the anilinium ion, estimated from similar structures)[13]
Critical for pH adjustment during sample extraction to ensure the analyte is in its neutral, extractable form.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of 4-Chloro-3-methyl-N-propylaniline hydrochloride in pharmaceutical dosage forms (e.g., tablets, capsules).
Rationale for Experimental Choices
Reversed-Phase Chromatography: The analyte is a moderately polar compound, making reversed-phase HPLC with a C18 column the most effective separation mode[5].
Mobile Phase: A mixture of acetonitrile or methanol with a buffered aqueous phase is used. The buffer (e.g., phosphate or acetate) is crucial for maintaining a consistent pH to ensure reproducible retention times, as the ionization state of the amine is pH-dependent[14]. A slightly acidic pH (e.g., pH 3-4) is often chosen to ensure the analyte is in a single ionic form and to minimize peak tailing caused by interactions with residual silanol groups on the column packing[3][15].
UV Detection: The aniline core contains a strong chromophore, allowing for sensitive UV detection, typically in the range of 240-280 nm[4].
Experimental Protocol: Quantification in a Tablet Formulation
Standard Solution Preparation:
Accurately weigh ~22 mg of 4-Chloro-3-methyl-N-propylaniline hydrochloride reference standard (equivalent to 18.4 mg of the free base) into a 100 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a stock solution of approximately 184 µg/mL (free base).
Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).
Sample Preparation:
Weigh and finely powder not fewer than 20 tablets.
Accurately weigh a portion of the powder equivalent to approximately 10 mg of 4-Chloro-3-methyl-N-propylaniline free base into a 100 mL volumetric flask.
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
Allow the solution to cool to room temperature and dilute to volume with the diluent.
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent.
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 60% A / 40% B isocratic.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detector: UV at 245 nm.
Expected Performance Characteristics
Parameter
Expected Value
Rationale
Linearity Range
1 - 100 µg/mL (R² > 0.999)
Covers typical concentrations in pharmaceutical analysis.
Limit of Quantitation (LOQ)
~0.5 µg/mL
Sufficient for assay and impurity analysis in formulations.
Accuracy (% Recovery)
98.0 - 102.0%
As per ICH Q2(R1) guidelines for assay of a drug substance.
Precision (% RSD)
< 2.0%
Demonstrates method reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the analysis of the analyte in environmental water samples, offering excellent selectivity. A derivatization step is included to improve analyte volatility and chromatographic performance.
Rationale for Experimental Choices
Sample Extraction: Liquid-Liquid Extraction (LLE) is a robust method for isolating the analyte from the aqueous matrix. The pH of the water sample is raised (>9) to deprotonate the aniline, converting it to its neutral free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate[2][6].
Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common strategy. This process replaces the active hydrogen on the nitrogen atom with a non-polar group, which increases volatility, reduces peak tailing, and often yields characteristic fragments in the mass spectrum for confident identification[2].
GC-MS Analysis: A standard non-polar capillary column (e.g., DB-5ms) provides good separation of a wide range of organic compounds. Mass spectrometry in Selected Ion Monitoring (SIM) mode is used for quantification to achieve maximum sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte[16].
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of the analyte in water.
Experimental Protocol: Quantification in Environmental Water
Internal Standard (IS) & Standard Preparation:
Prepare a stock solution of the analyte and a suitable internal standard (e.g., an isotopically labeled analog or a structurally similar compound not present in the samples) in methanol.
Prepare calibration standards by spiking clean water with known amounts of the analyte and a fixed amount of the IS.
Sample Preparation (LLE & Derivatization):
To a 100 mL water sample in a separatory funnel, add the internal standard.
Adjust the sample pH to > 9 with 1M NaOH.
Add 30 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.
Collect the organic layer. Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
Add 50 µL of trifluoroacetic anhydride (TFAA) and heat at 60 °C for 15 minutes.
Evaporate to dryness and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Conditions:
GC System: Agilent 8890 GC or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at 1.2 mL/min.
Inlet Temperature: 250 °C.
Oven Program: Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min (hold 5 min).
MS System: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the derivatized analyte and IS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for the ultra-trace quantification of 4-Chloro-3-methyl-N-propylaniline in complex biological matrices like human plasma, offering unparalleled sensitivity and selectivity.
Rationale for Experimental Choices
Sample Preparation: Biological samples require extensive cleanup to remove proteins and phospholipids that can cause significant matrix effects and ion suppression in the MS source[8][11][17][18]. A common workflow involves an initial protein precipitation with a solvent like acetonitrile, followed by either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for further cleanup and concentration[19][20][21]. SPE, particularly with mixed-mode or polymeric sorbents (e.g., Oasis HLB), can provide excellent recovery and cleanliness[21][22].
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is used to achieve rapid and high-resolution separations, which helps to separate the analyte from co-eluting matrix components, further reducing ion suppression[23]. A C18 column is typically effective.
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is highly recommended as it co-elutes with the analyte and experiences the same degree of matrix effect, thus providing the most accurate correction for any signal suppression or enhancement[12][18].
Logical Relationship Diagram
Caption: Key strategies to overcome challenges in bioanalysis.
Experimental Protocol: Quantification in Human Plasma
Internal Standard (IS) & Standard Preparation:
Use a stable isotope-labeled internal standard, such as 4-Chloro-3-methyl-N-(propyl-d7)aniline hydrochloride.
Prepare stock solutions of the analyte and IS in methanol.
Prepare calibration curve standards and quality control (QC) samples by spiking control human plasma with appropriate volumes of the stock solutions.
Sample Preparation (Protein Precipitation & SPE):
To 100 µL of plasma sample, standard, or QC, add 20 µL of IS working solution.
Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 5 minutes.
Transfer the supernatant to a clean tube and dilute with 500 µL of 4% H₃PO₄ in water. This acidification ensures the analyte is charged for retention on a mixed-mode cation exchange SPE sorbent.
SPE Procedure (using Oasis MCX µElution plate):
Condition: 200 µL Methanol.
Equilibrate: 200 µL Water.
Load: Load the diluted supernatant.
Wash 1: 200 µL 2% Formic Acid in Water.
Wash 2: 200 µL Methanol.
Elute: 2 x 25 µL of 5% Ammonium Hydroxide in Acetonitrile/Methanol (50/50).
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
LC-MS/MS Conditions:
UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3 minutes.
Flow Rate: 0.5 mL/min.
Column Temperature: 40 °C.
MS System: Waters Xevo TQ-S or equivalent.
Ionization Mode: Electrospray Positive (ESI+).
MRM Transitions: To be determined by infusion of the analyte and IS. For the analyte (MW 183.68), the precursor ion would be [M+H]⁺ at m/z 184.1. Product ions would be determined experimentally.
Expected Performance Characteristics
Parameter
Expected Value
Rationale
Linearity Range
0.1 - 100 ng/mL (R² > 0.995)
Covers typical concentration ranges in pharmacokinetic studies.
Lower Limit of Quantitation (LLOQ)
0.1 ng/mL
Provides high sensitivity for detecting low drug exposures[9].
Accuracy (% Bias)
Within ±15% (±20% at LLOQ)
As per FDA Bioanalytical Method Validation guidance[10][11].
Precision (% CV)
≤15% (≤20% at LLOQ)
As per FDA Bioanalytical Method Validation guidance[10][11].
Matrix Effect
Monitored and compensated by SIL-IS.
Ensures data is not skewed by ion suppression/enhancement.
Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Peak Tailing (HPLC/LC-MS)
Secondary interactions with column silanols; column overload; sample solvent stronger than mobile phase.
Lower mobile phase pH (e.g., to 3.0); use an end-capped column; reduce injection volume/concentration; ensure sample is dissolved in mobile phase[3][24][25][26].
Poor Peak Shape (GC-MS)
Analyte is too polar; active sites in the inlet liner or column.
Derivatize the analyte to increase volatility; use a deactivated inlet liner; ensure column is properly conditioned.
High Baseline Noise
Contaminated mobile phase/solvents; detector lamp aging (UV); leaks in the system.
Use high-purity, filtered solvents; degas mobile phase; replace detector lamp; perform a leak check[24][25].
Low Recovery (Extraction)
Incorrect pH during LLE/SPE loading; inappropriate extraction solvent/SPE sorbent.
Ensure pH is adjusted correctly to neutralize the analyte (~pH > 6 for LLE); test different organic solvents; choose an SPE sorbent that provides appropriate retention mechanism (e.g., reversed-phase or cation exchange).
Improve sample cleanup (use SPE instead of just protein precipitation); optimize chromatography to separate analyte from suppression zones; use a stable isotope-labeled internal standard[8][11][12][17][18].
Conclusion
This application note provides a selection of robust and validated analytical methodologies for the quantification of 4-Chloro-3-methyl-N-propylaniline hydrochloride across a range of complex matrices. The choice between HPLC-UV, GC-MS, and LC-MS/MS should be guided by the specific requirements for sensitivity, selectivity, and sample throughput. For high-concentration assay in pharmaceutical products, HPLC-UV offers a reliable and cost-effective solution. For trace-level analysis in environmental samples, GC-MS with derivatization provides excellent selectivity. For bioanalytical applications requiring the highest sensitivity and accuracy, LC-MS/MS coupled with rigorous sample preparation and the use of a stable isotope-labeled internal standard is the definitive technique. By understanding the principles behind each method and adhering to the detailed protocols, researchers can achieve accurate, precise, and reliable quantification of this important chemical intermediate.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. [Link]
PubMed. (1997). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
CDC Stacks. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
separations.us.com. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]
Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. [Link]
Oxford Academic. (1980). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. [Link]
Oxford Academic. (n.d.). Troubleshooting in Chromatography. [Link]
LinkedIn. (2024). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. [Link]
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
AMS Biopharma. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
SpringerLink. (2025). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. [Link]
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]
PubMed. (1984). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. [Link]
ACS Publications. (1995). On-Line Microporous Membrane Liquid−Liquid Extraction for Sample Pretreatment Combined with Capillary Gas Chromatography Applied to Local Anaesthetics in Blood Plasma. [Link]
ResearchGate. (2023). (PDF) Liquid-phase microextraction of aromatic amines: hollow fiber-liquid- phase microextraction and parallel artificial liquid membrane extraction comparison. [Link]
ResearchGate. (2021). (PDF) Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. [Link]
Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
PubMed Central. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]
PubMed. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. [Link]
PubMed. (1991). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. [Link]
Application Note: Precision Diazotization Protocols for Chloro-Methylanilines
Introduction & Mechanistic Overview The diazotization of primary aromatic amines is a foundational transformation in synthetic organic chemistry, serving as the critical first step for Sandmeyer reactions, Schiemann reac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
The diazotization of primary aromatic amines is a foundational transformation in synthetic organic chemistry, serving as the critical first step for Sandmeyer reactions, Schiemann reactions, and the synthesis of complex azo dyes [1]. However, the diazotization of substituted anilines—specifically chloro-methylanilines (e.g., 2-chloro-4-methylaniline or 4-chloro-2-methylaniline)—presents unique electronic and physical challenges.
The presence of an electron-withdrawing chlorine atom inherently reduces the nucleophilicity of the amine nitrogen via inductive effects (-I), making the initial electrophilic attack on the nitrosonium ion (NO⁺) more difficult compared to unsubstituted aniline [3]. Conversely, the electron-donating methyl group (+I) provides competing electronic stabilization. As a Senior Application Scientist, understanding these opposing forces is critical: the reduced nucleophilicity necessitates highly optimized electrophile generation and stringent stoichiometric control to drive the reaction to completion without generating hazardous byproducts.
Mechanistic pathway of nitrosonium ion generation and diazonium salt formation.
Mechanistic Causality in Experimental Design
A robust protocol is not merely a sequence of steps; it is a carefully balanced thermodynamic and kinetic system. Every parameter in this protocol is designed with specific causality:
Strict Temperature Control (0–5 °C): Aryl diazonium salts are highly unstable. If the temperature exceeds 5–10 °C, the diazonium salt will prematurely decompose, expelling nitrogen gas (N₂) to form a highly reactive aryl cation. This cation rapidly reacts with aqueous media to form unwanted phenolic byproducts [3].
Excess Mineral Acid (2.5 – 3.0 Equivalents): A common failure point in diazotization is the formation of diazoamino compounds (triazenes). This occurs when unprotonated, unreacted amine attacks the newly formed diazonium salt. Maintaining a highly acidic environment (pH < 1) ensures that all unreacted amine remains protonated (as the anilinium ion), rendering it non-nucleophilic [2]. Furthermore, excess acid is required to dehydrate nitrous acid into the active nitrosonium electrophile [7].
Self-Validating End-Point (Starch-Iodide): Because chloro-methylanilines react slower than standard anilines, predicting the exact molar requirement of NaNO₂ is difficult. Starch-iodide paper provides a self-validating feedback loop. Free nitrous acid (HONO) oxidizes iodide (I⁻) to iodine (I₂), which instantly complexes with starch to form a deep blue-black color, confirming the complete consumption of the amine [4].
Quantitative Parameters & Stoichiometry
To ensure reproducibility, all reagent ratios and thermal limits must be strictly adhered to. The following table summarizes the optimized parameters for chloro-methylaniline derivatives.
Slight excess ensures complete conversion of the sluggish amine[6].
Thermal Limit
0 – 5 °C
Prevents thermal degradation of the diazonium intermediate into phenols.
NaNO₂ Addition Rate
Dropwise (30–60 mins)
Mitigates the exothermic nature of the reaction; prevents NO₂ off-gassing.
Quenching Agent
Sulfamic acid (0.05 eq)
Rapidly destroys excess HONO before downstream coupling reactions [5].
Self-Validating Experimental Protocol
Safety Warning: Diazonium salts can be highly explosive if allowed to dry. Nitrous acid generation evolves toxic NOₓ gases. This entire workflow must be executed in a continuously ventilated fume hood[2].
Phase A: Reagent Preparation & Salt Formation
Amine Suspension: In a 100 mL round-bottom flask equipped with a heavy-duty magnetic stir bar, suspend 10.0 mmol of the chosen chloro-methylaniline in 15 mL of distilled water.
Acidification: Slowly add 2.5 mL (~30.0 mmol) of concentrated Hydrochloric Acid (37%).
Equilibration: Stir vigorously at room temperature for 15 minutes. Note: Chloro-methylaniline hydrochlorides may precipitate as a thick white paste. Ensure the stir bar is large enough to maintain agitation.
Thermal Baseline: Immerse the flask in an ice-water bath (supplemented with NaCl if necessary) and allow the internal temperature to drop to 0–2 °C .
Phase B: Electrophile Addition
Nitrite Preparation: In a separate vial, dissolve 0.72 g (10.5 mmol) of Sodium Nitrite (NaNO₂) in 5 mL of distilled water. Pre-cool this solution in the ice bath.
Diazotization: Using a pressure-equalizing addition funnel or syringe pump, add the cold NaNO₂ solution dropwise into the vigorously stirring amine suspension over a period of 30 to 45 minutes.
Temperature Monitoring: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature never exceeds 5 °C [6]. As the reaction proceeds, the thick hydrochloride paste will gradually dissolve, yielding a clear to pale-yellow solution.
Phase C: Validation & Quenching
End-Point Testing: 10 minutes after the NaNO₂ addition is complete, dip a glass stirring rod into the reaction mixture and touch it to a strip of starch-iodide paper.
Positive Result: An immediate, persistent blue-black spot indicates a slight excess of HONO, confirming complete diazotization [4].
Negative Result: If the paper remains white, add NaNO₂ in 0.1 mL aliquots, waiting 5 minutes between additions, until a positive test is achieved.
Quenching: Once complete diazotization is validated, add 0.1 g of solid sulfamic acid to the flask. Stir for 5 minutes until nitrogen gas evolution ceases. This neutralizes the excess HONO, which would otherwise oxidize downstream Sandmeyer catalysts (like CuCl) or interfere with azo coupling [5].
Storage: The diazonium salt solution is now ready. It must be maintained at 0 °C and used immediately for the subsequent synthetic step.
Experimental workflow for the diazotization of chloro-methylanilines.
Troubleshooting & Field Insights
Sluggish Dissolution: If the chloro-methylaniline hydrochloride salt forms an intractable clump, do not add additional water, as this dilutes the acid concentration and slows NO⁺ generation. Instead, increase mechanical stirring (overhead stirrer preferred for larger scales) and proceed with the NaNO₂ addition. The salt will dissolve as it reacts.
False Positives on Starch-Iodide: Ensure you wait at least 5–10 minutes after the last NaNO₂ addition before testing. Testing too early will detect unreacted NaNO₂ that simply hasn't had time to react with the sterically hindered chloro-methylaniline, leading to a false assumption of completion.
Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions
BenchChem
DIAZONIUM SALTS
University of Lucknow
Basic Principles, Methods and Application of Diazotization Titr
US5874547A - Diazotization of amines
Google P
Fundamental processes of dye chemistry. 1949
Studfile
Diazotization Titration or Nitrite Titr
Method
High-throughput screening applications of aniline derivatives
Application Note: High-Throughput Screening (HTS) Methodologies for Aniline Derivatives Executive Summary Aniline and its functionalized derivatives represent a highly privileged chemical scaffold with profound utility a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Screening (HTS) Methodologies for Aniline Derivatives
Executive Summary
Aniline and its functionalized derivatives represent a highly privileged chemical scaffold with profound utility across diverse scientific domains. In medicinal chemistry, the anilino moiety is a foundational pharmacophore for developing potent kinase inhibitors and anti-parasitic agents. Concurrently, in materials science, aniline derivatives serve as critical precursors for protic ionic liquids (PILs) and advanced anti-knock fuel additives. This application note details robust, self-validating high-throughput screening (HTS) protocols designed to evaluate aniline libraries, bridging the gap between molecular synthesis and functional discovery.
Mechanistic Rationale: The Aniline Scaffold in HTS
The versatility of the aniline scaffold stems from its unique electronic and structural properties, which dictate its behavior in screening environments:
Oncology & Drug Discovery: In the design of protein kinase inhibitors (PKIs), the primary or secondary amine of the aniline ring frequently acts as a critical hydrogen bond donor to the backbone carbonyls in the ATP-binding hinge region of kinases[1]. Libraries of aniline derivatives, such as pyrazolo[1,5-a]pyrimidines or hydroxylamine-bearing anilines, are routinely synthesized via nucleophilic aromatic substitution (SNAr) and screened for their ability to competitively displace ATP[1][2].
Materials Science: The basicity of the aniline nitrogen allows for rapid, stoichiometric neutralization with strong acids to form protic ionic liquids (PILs)[3]. Furthermore, the radical-scavenging ability of the aromatic amine makes aniline-like compounds highly effective as anti-knock fuel additives (octane boosters), a property that can be optimized through high-throughput physicochemical screening[4].
Workflow for high-throughput screening of aniline-derived libraries in drug discovery.
Application I: Oncology Drug Discovery (Kinase Inhibitors)
The discovery of next-generation kinase inhibitors (e.g., targeting BCR-ABL1 or CDK2) relies on the rapid screening of functionalized aniline libraries[2].
Protocol 1: Self-Validating Fluorescence-Based Kinase HTS
Objective: To identify ATP-competitive kinase inhibitors from a synthesized aniline-derivative library.
Step 1: Assay Preparation: Dispense 5 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) containing the recombinant kinase (e.g., BCR-ABL1) into a 384-well black microplate.
Step 2: Compound Addition: Using an acoustic liquid handler, transfer 50 nL of the aniline library compounds (solubilized in 100% DMSO) to the assay wells to achieve a final screening concentration of 10 µM.
Step 3: Reaction Initiation: Add 5 µL of a substrate mix containing a fluorophore-labeled peptide and ATP.
Causality of Experimental Choice: The ATP concentration is strictly maintained at the enzyme's apparent Michaelis-Menten constant (
Km
). Screening at the
Km
ensures the assay is highly sensitive to competitive inhibitors—which most aniline-derived hinge-binders are—while maintaining a robust signal-to-background ratio[1].
Step 4: Incubation and Readout: Incubate for 60 minutes at room temperature. Read the microplate using a multi-mode reader configured for Fluorescence Resonance Energy Transfer (FRET).
Step 5: Self-Validating QA/QC System:
Design: Each 384-well plate must contain 16 positive control wells (e.g., 10 µM Bosutinib, representing 100% inhibition) and 16 negative control wells (DMSO vehicle, representing 0% inhibition)[2].
Validation: The automated analysis pipeline calculates the Z'-factor for each plate in real-time. A plate is strictly validated and accepted only if
Z′≥0.5
. If the Z'-factor falls below this threshold, the data is automatically discarded, and the plate is flagged for liquid handling recalibration, ensuring absolute data integrity.
Aniline derivatives are screened combinatorially against various acids to identify novel PILs suitable for electropolymerization or as advanced solvents[3].
Protocol 2: Automated Combinatorial Synthesis and Screening of Anilinium PILs
Objective: To synthesize and screen acid-base combinations for stable, low-viscosity PILs.
Step 1: Robotic Liquid Handling: Using an automated synthesis platform (e.g., Chemspeed), dispense 5 mmol of various aniline derivatives (e.g., N-ethylaniline) into a 24-well reactor array[3].
Step 2: Acid Addition: The robotic arm adds an equimolar amount of acid (e.g., trifluoroacetic acid, TFA) to each well.
Causality of Experimental Choice: The acid-base neutralization between anilines and strong acids is highly exothermic. Rapid addition leads to localized heating, which promotes the oxidative degradation of the aniline into dark, tarry byproducts. To prevent this, the protocol mandates a dropwise addition over 30 minutes under constant agitation (400 RPM) and active cooling to dissipate heat, preserving the structural integrity of the PIL[3].
Step 3: Vacuum Degassing: Apply a vacuum (1 mbar) for 2 hours to remove any volatile byproducts or residual moisture.
Step 4: Self-Validating QA/QC System:
Design: The robotic platform continuously monitors the mass balance of each reactor vial.
Validation: A post-reaction gravimetric check validates the stoichiometric conversion. Any well exhibiting a mass variance
>5%
from the theoretical yield, or presenting visually as a solid precipitate rather than a single-phase liquid, is automatically classified as a failed PIL candidate. Only combinations yielding clear, low-viscosity liquids advance to electrochemical characterization[3].
Quantitative Data Summary
The following table summarizes the comparative metrics and validation thresholds for aniline derivative screening across both disciplines:
Parameter
Oncology: Kinase Inhibitor HTS
Materials: Anilinium PIL HTS
Target Application
Cancer therapeutics (e.g., BCR-ABL1, CDK2)
Electropolymerization, Fuel additives
Typical Library Size
10,000 - 100,000+ compounds
50 - 500 acid-base combinations
Screening Format
384-well or 1536-well microplates
24-well automated robotic vials
Primary Readout
FRET or Luminescence
Visual state (liquid/solid), Gravimetry
Hit Threshold
>50%
inhibition at 10 µM
Single-phase liquid, low viscosity
Validation Metric
Z'-factor
≥0.5
Mass balance variance
<5%
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - rsc.org. 1
Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia - nih.gov. 2
High-throughput approach for the identification of anilinium-based ionic liquids that are suitable for electropolymerisation - rsc.org. 3
Holistic approach to anti-knock agents: A high-throughput screening of aniline-like compounds - researchgate.net. 4
Technical Support Center: Purification of Crude 4-Chloro-3-methyl-N-propylaniline Hydrochloride
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-Chloro-3-methyl-N-propylaniline hydrochloride. It addresses common challenges an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-Chloro-3-methyl-N-propylaniline hydrochloride. It addresses common challenges and offers detailed, evidence-based solutions in a question-and-answer format.
Q1: My crude 4-Chloro-3-methyl-N-propylaniline hydrochloride is a dark, oily solid. What are the likely impurities and how can I decolorize it?
A1: The discoloration of your crude product is a common issue primarily caused by the presence of oxidized impurities and colored byproducts formed during synthesis or storage.[1][2] Anilines, in their free base form, are particularly susceptible to air oxidation, which can lead to the formation of polymeric materials and other colored species.[2][3]
Common Impurities May Include:
Oxidation Products: Formed from exposure of the aniline free base to air.[2][3]
Unreacted Starting Materials: Such as 4-chloro-3-methylaniline.[1]
Over-alkylated or Under-alkylated Byproducts: Depending on the synthetic route used.
Regioisomers: Isomers with substituents at different positions on the aniline ring.[1]
Residual Solvents and Reagents: From the reaction workup.[1]
A robust method to both decolorize and purify your product is through recrystallization, often coupled with an activated charcoal treatment.[1][4] The hydrochloride salt form is generally more stable and less prone to oxidation than the free base.
Experimental Protocol: Recrystallization with Activated Charcoal
Objective: To remove colored impurities and purify crude 4-Chloro-3-methyl-N-propylaniline hydrochloride.
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] For amine hydrochlorides, polar protic solvents like ethanol, isopropanol, or mixtures with water are often effective.
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to dissolve it completely.
Activated Charcoal Treatment: Once dissolved, add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution.[4]
Heating: Gently heat the mixture for a short period (5-10 minutes) to allow the charcoal to adsorb the colored impurities.[4]
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.[1] This step is crucial and should be performed rapidly to prevent premature crystallization.
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.[1]
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a desiccator or vacuum oven at a mild temperature.
Q2: I am struggling to separate regioisomers of my target compound. What techniques are most effective?
A2: The separation of regioisomers is a common challenge due to their similar physical properties.[1][4] When standard recrystallization is insufficient, more advanced techniques are required.
Recommended Techniques for Isomer Separation:
Technique
Principle
Key Considerations
Fractional Crystallization
Exploits slight differences in the solubility of isomers in a particular solvent.
This can be a tedious process requiring multiple recrystallization cycles. Success is highly dependent on the solvent system and the solubility differences between the isomers.
Column Chromatography
Separates compounds based on their differential adsorption to a stationary phase.
This is a powerful technique for isomer separation.[4] For anilines, which are basic, it's often beneficial to use a silica gel column and add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking and improve separation.[2] A typical eluent system to start with is a gradient of ethyl acetate in hexanes.[4]
Offers high-resolution separation based on partitioning between a stationary phase and a liquid mobile phase.
This is often the most effective method for separating challenging isomer mixtures due to its high resolving power.[1]
Derivatization
Involves converting the aniline isomers into derivatives (e.g., amides) which may have more distinct physical properties, facilitating separation by chromatography or crystallization. The original aniline can then be regenerated.[4]
This adds extra steps to the purification process but can be very effective when direct separation is difficult.
Workflow for Purification Strategy
The following diagram illustrates a logical workflow for the purification of crude 4-Chloro-3-methyl-N-propylaniline hydrochloride.
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-propylaniline Derivatives
Welcome to the comprehensive technical support guide for the synthesis of N-propylaniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive technical support guide for the synthesis of N-propylaniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important class of compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-propylaniline derivatives?
There are several established methods for the N-alkylation of anilines to produce N-propylaniline derivatives. The most common approaches include:
Direct Alkylation: This method involves the reaction of an aniline with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base.[1] While straightforward, it can sometimes be challenging to control the selectivity, leading to over-alkylation.[2][3]
Reductive Amination: This is a highly versatile method that involves the reaction of an aniline with propanal to form an imine intermediate, which is then reduced in situ to the desired N-propylaniline.[4][5] Common reducing agents include sodium borohydride and sodium cyanoborohydride.[4][6]
"Borrowing Hydrogen" or Hydrogen Autotransfer: This method utilizes a catalyst (e.g., Ru, Ir, or Ni complexes) to facilitate the reaction of an aniline with propanol.[7][8] The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline, and the catalyst returns the "borrowed" hydrogen.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be used to couple anilines with propyl halides or sulfonates.[9][10][11] It is particularly useful for more complex or sterically hindered substrates.
Q2: What is over-alkylation and how can it be minimized?
Over-alkylation is a common side reaction where the desired mono-N-propylaniline (a secondary amine) reacts further with the alkylating agent to form the undesired N,N-dipropylaniline (a tertiary amine).[2][12] This occurs because the product, N-propylaniline, is often more nucleophilic than the starting aniline.[2][12]
Strategies to minimize over-alkylation include:
Stoichiometric Control: Using a molar excess of the aniline relative to the propylating agent increases the probability of the alkylating agent reacting with the more abundant primary amine.[2][4]
Slow Addition of Alkylating Agent: Adding the propyl halide or propanal dropwise helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[1][4]
Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation more significantly than the first.[4][13]
Choice of Base and Solvent: The selection of the base and solvent can significantly impact selectivity. For instance, milder bases like potassium carbonate are sometimes preferred over stronger bases like sodium hydride.[1] Aprotic solvents are often more efficient than protic solvents in certain catalytic systems.[14]
Q3: How do substituents on the aniline ring affect the reaction?
The electronic nature of substituents on the aniline ring significantly influences the nucleophilicity of the amino group and, consequently, the reaction rate.
Electron-donating groups (e.g., -CH3, -OCH3) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally leading to higher reaction rates and yields.[14]
Electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) decrease the electron density on the nitrogen, making the aniline less nucleophilic. This often results in slower reactions, lower yields, or the need for more forcing reaction conditions.[14][15]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][16] By spotting the reaction mixture alongside the starting aniline, you can observe the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.[12]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-propylaniline derivatives and provides actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired N-propylaniline derivative is a common problem that can stem from several factors.
Potential Cause
Recommended Solution
Inactive Starting Material or Reagents
Verify the purity of the starting aniline and propylating agent using techniques like NMR or GC-MS.[1] Ensure that any bases used, such as potassium carbonate, are anhydrous.[1]
Suboptimal Reaction Temperature
If the reaction is sluggish, consider gradually increasing the temperature in 5-10°C increments while monitoring the progress by TLC. A typical temperature range for direct alkylation is 60-80°C.[1] However, excessively high temperatures can promote side reactions.
Inefficient Alkylating Agent
Propyl iodide is generally more reactive than propyl bromide. If using propyl bromide, consider adding a catalytic amount of potassium iodide (KI) to enhance its reactivity through the Finkelstein reaction.[1]
Catalyst Deactivation (for catalytic methods)
For methods like "borrowing hydrogen" or Buchwald-Hartwig amination, ensure the catalyst is fresh and handled under an inert atmosphere if it is air-sensitive.[12] Consider increasing the catalyst loading if the reaction stalls.[12]
Insufficient Base
Ensure that a sufficient molar excess of the base is used (typically 1.5-2.0 equivalents) to effectively deprotonate the aniline or neutralize any acid formed during the reaction.[1]
Poor Solvent Quality
Use anhydrous, polar aprotic solvents like DMF or DMSO to ensure the solubility of the reactants and facilitate the reaction.[1]
Issue 2: High Levels of N,N-dipropylaniline (Over-alkylation)
As discussed in the FAQs, over-alkylation is a frequent challenge. Here are more detailed troubleshooting steps:
Potential Cause
Recommended Solution
High Concentration of Alkylating Agent
Use only a slight excess (1.1-1.2 equivalents) of the propylating agent.[1] Adding it dropwise over an extended period can help maintain a low instantaneous concentration.[1]
Excessive Reaction Temperature
High temperatures can favor the formation of the dialkylated product. Maintain a controlled temperature, typically not exceeding 80°C for direct alkylations.[1]
Prolonged Reaction Time
Once TLC analysis indicates the complete consumption of the starting aniline, promptly quench the reaction to prevent further alkylation of the desired product.[1]
Strongly Basic Conditions
While a base is necessary, highly basic conditions can increase the nucleophilicity of the N-propylaniline product, making it more susceptible to a second alkylation. Consider using a milder base like potassium carbonate.[1]
Issue 3: Difficulty in Product Purification
The similar polarities of the starting aniline, the desired N-propylaniline, and the N,N-dipropylaniline byproduct can make purification challenging.
Potential Cause
Recommended Solution
Co-elution of Product and By-products
The desired N-propyl product and the N,N-dipropyl by-product can have very close Rf values on TLC. Use a less polar solvent system for column chromatography (e.g., a higher ratio of hexane to ethyl acetate) to improve separation.[1] Using a longer chromatography column can also enhance resolution.[12]
Formation of an Emulsion During Work-up
During the aqueous work-up, an emulsion may form. To break the emulsion, add a saturated solution of NaCl (brine) or a small amount of a different organic solvent.[1]
Presence of Unreacted Starting Material
If the reaction has not gone to completion, the polarity of the starting aniline and the product can be very similar. Optimize the reaction to ensure full conversion before attempting purification.[1]
Experimental Workflow & Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in N-propylaniline synthesis.
General N-Alkylation Protocol (Direct Alkylation)
This protocol provides a general procedure for the synthesis of N-propylaniline derivatives via direct alkylation with a propyl halide.
Materials:
Substituted aniline (1.0 eq)
Propyl bromide or iodide (1.2 eq)
Anhydrous potassium carbonate (1.5 eq)
Anhydrous dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred solution of the aniline in anhydrous DMF, add anhydrous potassium carbonate.[1]
Add the propyl halide dropwise to the mixture at room temperature.[1]
Heat the reaction mixture to 60-70°C and stir for 12-24 hours.[1]
Identification of common impurities in 4-Chloro-3-methyl-N-propylaniline hydrochloride synthesis
Technical Support Center: 4-Chloro-3-methyl-N-propylaniline Hydrochloride Welcome to the technical support resource for the synthesis of 4-Chloro-3-methyl-N-propylaniline hydrochloride. This guide is designed for researc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Chloro-3-methyl-N-propylaniline Hydrochloride
Welcome to the technical support resource for the synthesis of 4-Chloro-3-methyl-N-propylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to identify, control, and mitigate common impurities, ensuring the integrity and quality of your final product.
Synthesis Overview
The synthesis of 4-Chloro-3-methyl-N-propylaniline hydrochloride is typically a multi-step process. A general understanding of this pathway is crucial for diagnosing impurity issues.
Formation of the Aniline Precursor: The process usually begins with the reduction of a substituted nitrotoluene, such as 2-chloro-5-nitrotoluene, to form the key intermediate, 4-chloro-3-methylaniline.[1][2] This reduction is commonly achieved via catalytic hydrogenation or by using reducing agents like iron in an acidic medium.[1][2]
N-Alkylation: The primary amine, 4-chloro-3-methylaniline, is then N-alkylated to introduce the propyl group. A highly efficient and common method for this transformation is reductive amination.[3] This involves reacting the aniline with propionaldehyde to form an imine intermediate, which is then reduced in situ by a hydride-based reducing agent, such as Sodium Triacetoxyborohydride (STAB), to yield the desired secondary amine.[4]
Salt Formation: Finally, the purified 4-chloro-3-methyl-N-propylaniline free base is treated with hydrochloric acid (HCl) in a suitable solvent to precipitate the stable hydrochloride salt.[5]
Each of these stages presents a unique set of potential side reactions that can introduce impurities into the final product.
This section addresses specific issues you may encounter during your synthesis and analysis, providing a logical path to identify and resolve them.
Q1: I'm seeing an unexpected peak in my GC/HPLC analysis with a shorter retention time than my desired product. What could it be?
A1: A peak with a shorter retention time (indicating higher volatility or less polarity) often points to an impurity with a lower molecular weight or fewer polar functional groups than the target compound. The most likely candidates are:
Unreacted 4-Chloro-3-methylaniline (Starting Material): This is the most common impurity in this category. Its presence indicates incomplete N-alkylation.
Cause: Insufficient equivalents of propionaldehyde or reducing agent, reaction time being too short, or suboptimal reaction temperature.
Confirmation: Spike your sample with a pure standard of 4-chloro-3-methylaniline and observe if the peak area of the impurity increases.
Remediation: Re-subject the isolated material to the reductive amination conditions or improve the reaction parameters (e.g., increase reaction time, use a slight excess of aldehyde/reducing agent) in subsequent batches.
Dehalogenated Byproduct (3-methyl-N-propylaniline): Certain reducing conditions, especially aggressive catalytic hydrogenation, can cause hydrodechlorination (the removal of the chlorine atom).[6]
Cause: Overly active catalyst, high hydrogen pressure, or prolonged reaction times during the initial reduction of the nitro group or, less commonly, during the reductive amination step.
Confirmation: This impurity will have a molecular weight of 149.23 g/mol , compared to the product's free base MW of 183.68 g/mol .[4] GC-MS is the ideal tool for confirming this mass difference.
Remediation: Screen for milder reduction conditions for the nitro group synthesis (e.g., iron/HCl).[2] If it occurs during amination, ensure the chosen reducing agent (like STAB) is not known for dehalogenation under your conditions.
Q2: My analysis shows a significant peak with a longer retention time than my product. What is its likely identity?
A2: A later-eluting peak typically corresponds to a compound that is higher in molecular weight or more polar. The primary suspects are:
N,N-dipropyl-4-chloro-3-methylaniline (Over-Alkylation Product): This is a classic byproduct in the N-alkylation of primary amines, resulting from the desired secondary amine product reacting again with propionaldehyde.
Cause: Using a large excess of propionaldehyde and the reducing agent. The newly formed secondary amine competes with the starting primary amine for the alkylating agent.[7]
Confirmation: The molecular weight will be 42 amu higher than the desired product (addition of a C3H6 unit). GC-MS analysis will clearly show this mass difference.
Remediation: Carefully control the stoichiometry. Using a slight excess of the aniline starting material relative to the propionaldehyde can favor mono-alkylation.[7] Alternatively, a slow addition of the aldehyde and reducing agent can maintain a low concentration, minimizing the chance of the secondary amine reacting further.
Unreduced Imine Intermediate: The imine formed from the condensation of 4-chloro-3-methylaniline and propionaldehyde may persist if the reduction step is inefficient.
Cause: Insufficient reducing agent, deactivation of the reducing agent by moisture, or a reaction temperature that is too low.[8]
Confirmation: The imine is unstable and may be difficult to isolate. It can sometimes be observed by LC-MS. A simple remediation test is to treat the crude product again with a fresh portion of the reducing agent (e.g., sodium borohydride) and see if the impurity peak diminishes.
Remediation: Ensure all reagents and solvents are anhydrous. Use a sufficient excess (typically 1.5 equivalents) of a robust reducing agent like STAB.[4]
Q3: My final hydrochloride salt is off-color (e.g., yellow, brown, or reddish) instead of white/off-white. What is the cause?
A3: The discoloration of aniline compounds is almost always due to oxidation.[9] Anilines are electron-rich and susceptible to air oxidation, forming highly colored, often polymeric, impurities.[9][10]
Cause: Exposure to air (oxygen), light, or trace metal catalysts during the reaction, workup, or storage. The issue can be exacerbated by elevated temperatures.
Confirmation: The impurities are often a complex mixture and may appear as a broad, unresolved hump in the baseline of a chromatogram. A UV-Vis spectrum will show absorbance in the visible region.
Remediation:
During Synthesis: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
During Workup: Use degassed solvents and minimize the time the free-base is exposed to air before converting it to the more stable hydrochloride salt.
Purification: If the free base is discolored, consider a purification step before salt formation. This can include column chromatography or treatment with activated carbon to adsorb colored species. The final salt can often be purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether).
Storage: Store the final product in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting materials to check for purity?
A1: The purity of your initial starting material, 4-chloro-3-methylaniline , is paramount. Impurities at this stage will carry through or cause additional side reactions. Key potential impurities in this starting material include:
Isomeric Impurities: Such as 2-chloro-3-methylaniline or other positional isomers, arising from the nitration of 2-chlorotoluene.[11]
Unreacted Precursor: Residual 2-chloro-5-nitrotoluene if the reduction was incomplete.
Dehalogenated Precursor: 3-methylaniline (m-toluidine) if dehalogenation occurred during the reduction step.[6]
Q2: How can I best minimize the formation of the over-alkylation impurity, N,N-dipropyl-4-chloro-3-methylaniline?
A2: Controlling the reaction stoichiometry is the most effective strategy.[7] It is often beneficial to use the aniline as the limiting reagent, but only by a small margin. A more robust method is to add the propionaldehyde slowly to the reaction mixture containing the aniline and the reducing agent. This maintains a low instantaneous concentration of the aldehyde, ensuring it is more likely to react with the more abundant primary amine rather than the secondary amine product.
Q3: What analytical methods are best suited for purity analysis and impurity identification?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the final salt and separating non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) is a good starting point.[12]
Gas Chromatography (GC): Ideal for analyzing the free base and detecting volatile impurities like residual solvents or low-molecular-weight byproducts. An NPD (Nitrogen-Phosphorus Detector) is particularly sensitive for nitrogen-containing compounds.[13]
Gas Chromatography-Mass Spectrometry (GC-MS): The definitive tool for identifying the molecular weight of unknown impurity peaks, which is crucial for deducing their structures.[14]
Q4: My hydrochloride salt formation is yielding an oily substance instead of a crystalline solid. What should I do?
A4: Oiling out during salt formation can be caused by several factors:
Impurity Presence: The presence of significant impurities can disrupt the crystal lattice formation of the desired salt.
Solvent Choice: The solvent may not be optimal for crystallization. The product might be too soluble, or the impurities might be precipitating with it.
Water Content: The presence of water can interfere with the crystallization of the hydrochloride salt in organic solvents.
Troubleshooting Steps:
First, ensure the free base is of high purity. If not, purify it using column chromatography.
Attempt the precipitation in a different solvent system. Common choices include isopropanol (IPA), ethanol, or ethyl acetate, with the addition of an anti-solvent like diethyl ether or heptane to induce crystallization.
Ensure your HCl source (e.g., HCl in ether, or gaseous HCl) and solvent are anhydrous.
Try a slow cooling or vapor diffusion crystallization method to encourage the formation of a solid instead of an oil.
Data & Diagrams
Summary of Potential Impurities
Impurity Name
Structure
Origin
Identification Method
4-Chloro-3-methylaniline
Cl-C₆H₃(CH₃)-NH₂
Unreacted Starting Material
GC, HPLC (Spiking)
3-methyl-N-propylaniline
C₆H₄(CH₃)-NH(C₃H₇)
Dehalogenation
GC-MS (MW: 149.23)
N,N-dipropyl-4-chloro-3-methylaniline
Cl-C₆H₃(CH₃)-N(C₃H₇)₂
Over-Alkylation
GC-MS (MW: 225.76)
Imine Intermediate
Cl-C₆H₃(CH₃)-N=CH(C₂H₅)
Incomplete Reduction
LC-MS, Chemical Test
Oxidation Products
Complex Mixture
Air/Light Exposure
Visual, HPLC (Baseline)
Visual Workflow: Synthesis & Impurity Formation
Caption: Synthesis pathway and points of impurity introduction.
Troubleshooting Workflow: Identifying an Unknown Peak
Caption: A decision tree for troubleshooting unknown peaks.
References
Method for preparing 4-chloro-3-methylaniline through catalytic hydrogen
DeLeon, I. R., et al. (1983). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography.Journal of Analytical Toxicology, 7(4), 185-7.
4-Chloro-3-methylaniline | 7149-75-9. Tokyo Chemical Industry Co., Ltd.
method 8131 aniline and selected derivatives by gas chrom
Purity Analysis of Aniline Nitrate: A Comparative Guide to Titrimetric and Altern
Determination of Aniline and Nitroanilines in Environmental and Drinking W
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-c
Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. JOCPR.
Determination of aniline and its substituted derivatives in sewage water by gas chromatography.
Reductive Amin
Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents.
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC.
N-Alkylation of Aniline by Copper-Chromite C
Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substr
Process for the preparation of 4-chloro-2,6-dialkylanilines.
Identifying and removing impurities from 4-(Methylamino)-3-nitrobenzoyl chloride. Benchchem.
2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI.
Organic Syntheses Procedure.
Identification and characterization of impurities in 4-(Furan-2-yl)aniline hydrochloride. Benchchem.
Reduction of nitro compounds. Wikipedia.
4-Chloroaniline synthesis. chemicalbook.
Solid-state oxidation of aniline hydrochloride with various oxidants.
Technical Support Center: A Guide to Preventing Degradation of 4-Chloro-3-methyl-N-propylaniline hydrochloride
Welcome to the technical support center for 4-Chloro-3-methyl-N-propylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Chloro-3-methyl-N-propylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. As a substituted aniline derivative, this molecule is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth, evidence-based answers to common questions, troubleshooting for potential issues, and validated protocols for storage and analysis.
Q1: What is 4-Chloro-3-methyl-N-propylaniline hydrochloride, and why is its stability a primary concern?
4-Chloro-3-methyl-N-propylaniline hydrochloride is the salt form of the parent aromatic amine. The core structure, an N-alkylaniline, is electron-rich, making it highly susceptible to oxidation when exposed to atmospheric oxygen and light.[1][2] This oxidation process is the primary driver of degradation, leading to the formation of colored impurities and a decrease in purity that can significantly impact the reproducibility and success of your experiments.[1] The hydrochloride salt form is intentionally used to enhance stability, as protonating the amine group to an ammonium ion reduces its susceptibility to oxidative degradation and provides a stable, crystalline solid that is easier to handle.[3][4]
Q2: Why is the compound supplied as a hydrochloride salt instead of its free amine form?
The decision to supply this compound as a hydrochloride salt is a strategic choice to maximize its shelf-life and usability. There are several key advantages:
Enhanced Stability: The protonation of the amine nitrogen to form the ammonium salt significantly reduces the electron density on the nitrogen atom. This makes the amine group less nucleophilic and far less prone to oxidation by atmospheric oxygen.[3]
Improved Physical Properties: The free base of 4-Chloro-3-methyl-N-propylaniline is an oil or low-melting solid, which can be difficult to handle, weigh accurately, and store. The hydrochloride salt is typically a stable, crystalline solid, which improves handling, flow, and formulation properties.[3]
Increased Solubility: While seeming counterintuitive, hydrochloride salts of amines often exhibit improved aqueous solubility, which can be advantageous for certain reaction setups or biological assays.[3]
Q3: My freshly opened bottle of 4-Chloro-3-methyl-N-propylaniline hydrochloride has a slight off-white or yellowish appearance. Is this acceptable?
A pure, freshly synthesized batch should be a white to off-white crystalline solid. However, due to the inherent sensitivity of aniline derivatives, a very faint yellowish or tan tint can sometimes develop even with careful handling and does not necessarily indicate significant degradation. The critical issue is a change in color over time. If the material darkens noticeably from its initial appearance, especially to a distinct yellow or brown, it is a clear visual indicator of oxidation.[1] For any high-purity applications, such as reference standard preparation or late-stage synthesis, it is imperative to verify the purity of any discolored material using an analytical technique like HPLC before use.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most common problems encountered during the storage and use of 4-Chloro-3-methyl-N-propylaniline hydrochloride.
Issue 1: The compound has turned noticeably yellow or brown during storage.
Primary Cause: This is a classic sign of oxidative degradation.[1] The discoloration is caused by the formation of complex, often polymeric, oxidized by-products. This process is accelerated by frequent or prolonged exposure to:
Atmospheric Oxygen
Light (especially UV)
Moisture (which can hydrolyze the salt to the more reactive free amine)[5][6]
Elevated Temperatures
Recommended Action & Logic:
Do Not Use for High-Purity Work: For applications requiring precise stoichiometry, high yields, or low impurity profiles (e.g., GMP synthesis, reference standards), the use of visibly degraded material is strongly discouraged. The impurities can act as catalysts for further degradation or participate in side reactions, leading to failed experiments.[1]
Analytical Verification: If the material must be considered for use, its purity must be quantitatively determined. A stability-indicating HPLC method (see Protocol 2) is required to separate and quantify the parent compound from its degradants. A significant drop in the main peak area percentage confirms degradation.
Review Storage Procedures: This event should trigger a mandatory review of your laboratory's storage protocols against the recommended best practices outlined in this guide.
Preventative Strategy: Strict adherence to the Recommended Long-Term Storage Protocol (see Protocol 1) is the only effective preventative measure. This involves storage under a dry, inert atmosphere and complete protection from light.
Diagram: Troubleshooting Discoloration
This diagram outlines the logical workflow for addressing a discolored sample.
How to improve the yield of 4-Chloro-3-methyl-N-propylaniline hydrochloride
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for the synthesis and yield optimization of 4-Chloro-3-methyl-N-propylaniline hydrochloride . As a critical secondary amine interm...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center for the synthesis and yield optimization of 4-Chloro-3-methyl-N-propylaniline hydrochloride . As a critical secondary amine intermediate used in agrochemical and pharmaceutical development, achieving high yield and purity for this compound hinges on controlling the regioselectivity of the N-alkylation step and ensuring the integrity of the hydrochloride salt formation.
Below, you will find our mechanistic pathway analysis, targeted troubleshooting FAQs, quantitative method comparisons, and a self-validating experimental protocol designed to eliminate common bottlenecks such as over-alkylation and product degradation.
Mechanistic Pathway & Workflow Analysis
To establish a high-yielding protocol, we must first understand the synthetic divergence between direct alkylation (prone to failure) and reductive amination (the industry standard).
Figure 1: Reaction workflow comparing reductive amination vs. direct alkylation pathways.
Troubleshooting Guides & FAQs
Q1: Why am I getting a low yield of the mono-alkylated product and a significant amount of the N,N-dipropylated byproduct?A1: This is a classic thermodynamic trap encountered when using direct alkylation with propyl halides (e.g., propyl bromide). The mono-alkylated product (the secondary amine) is1 than the primary aniline starting material due to the electron-donating effect of the newly added alkyl group[1]. To circumvent this, abandon direct alkylation and utilize2[2]. By pre-forming the imine with propionaldehyde and subsequently reducing it, you inherently limit the reaction to mono-alkylation.
Q2: In the reductive amination route, my imine formation is incomplete. How can I drive this to completion?A2: The formation of the Schiff base (imine) is an equilibrium process. For 4-chloro-3-methylaniline, the chlorine atom exerts an electron-withdrawing effect, making the amine slightly less nucleophilic. To push the equilibrium forward, 3 is critical[3]: use a mild acid catalyst (1.0–1.2 equivalents of glacial acetic acid) to activate the carbonyl group of propionaldehyde.
Q3: Can I use catalytic hydrogenation (e.g., H₂ with Pd/C) instead of borohydride reagents for the reduction step?A3: It is highly discouraged for this specific substrate. 4-Chloro-3-methylaniline contains a . Subjecting this to palladium-catalyzed hydrogenation conditions strongly risks hydrodehalogenation (cleavage of the aryl C-Cl bond), leading to 3-methyl-N-propylaniline as a critical impurity. Sodium triacetoxyborohydride (STAB) is chemoselective and will selectively reduce the protonated iminium species without reducing the aryl chloride or the unprotonated aldehyde.
Q4: During the hydrochloride salt formation, my product crashes out as a dark, gummy oil instead of a crystalline powder. How do I fix this?A4: Gummy precipitates in secondary amine salt formations are almost always caused by residual water or unreacted starting materials. The hydrochloride salt of 4-chloro-3-methyl-N-propylaniline is highly hygroscopic. Ensure your free base is rigorously dried over anhydrous Na₂SO₄ before salt formation. Furthermore, use a standardized, anhydrous acid source (e.g., 4.0 M HCl in 1,4-dioxane) and add it dropwise at 0 °C. Rapid addition at room temperature causes localized exotherms that can trap impurities in the precipitating matrix.
Quantitative Method Comparison
Synthesis Strategy
Reagents / Catalyst
Typical Yield
Selectivity (Mono:Di)
Mechanistic Limitations
Direct Alkylation
Propyl bromide, K₂CO₃, DMF
30–45%
Poor (~1:1)
Secondary amine product is more nucleophilic than starting material, driving over-alkylation[1].
Catalytic Hydrogenation
Propionaldehyde, H₂, Pd/C
40–60%
Good (90:10)
High risk of hydrodehalogenation (loss of the aryl chloride group).
Reductive Amination
Propionaldehyde, STAB, AcOH
85–95%
Excellent (>99:1)
Requires stoichiometric reducing agent and careful temperature control to manage exotherms[2].
Validated Experimental Protocol
This protocol utilizes a self-validating reductive amination approach to ensure high fidelity and yield.
Phase 1: Imine Formation & Reduction (Free Base Synthesis)
Reaction Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 4-Chloro-3-methylaniline (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[2].
Imine Formation: Add propionaldehyde (1.1 equiv) followed by glacial acetic acid (1.2 equiv). Stir at room temperature for 60 minutes.
Self-Validation Checkpoint: Monitor via LCMS or TLC (Hexane:EtOAc 8:2). Proceed only when the primary aniline mass has completely converted to the imine intermediate.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) to control the exothermic release[2].
Maturation: Allow the mixture to warm to room temperature and stir for 4–12 hours until complete conversion is observed.
Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry rigorously over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Anhydrous Hydrochloride Salt Formation
Solvation: Dissolve the crude 4-Chloro-3-methyl-N-propylaniline free base in a minimal volume of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).
Acidification: Cool the solution to 0 °C. Dropwise, add 4.0 M HCl in 1,4-dioxane (1.1 equiv) under vigorous stirring.
Self-Validation Checkpoint: A crisp, white crystalline precipitate should form immediately. If the solution oils out, stop the addition, add more anhydrous ether, and seed with a previously obtained crystal.
Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a nitrogen blanket using a Büchner funnel.
Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any residual unreacted aldehyde or di-alkylated impurities. Dry the product in a vacuum oven at 40 °C for 12 hours to yield pure 4-Chloro-3-methyl-N-propylaniline hydrochloride.
Technical Support Center: HPLC Separation of 4-Chloro-3-methyl-N-propylaniline and its Isomers
Welcome to the technical support center for the chromatographic analysis of 4-Chloro-3-methyl-N-propylaniline and its related positional isomers. This guide is designed for researchers, analytical chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chromatographic analysis of 4-Chloro-3-methyl-N-propylaniline and its related positional isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter challenges in achieving robust and reproducible separations for this class of compounds. As substituted anilines, these molecules present unique difficulties due to their basicity and the subtle structural differences among isomers. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common HPLC issues, ensuring the integrity and accuracy of your analytical results.
Troubleshooting Guide: From Peak Tailing to Poor Resolution
This section addresses specific, common problems encountered during the HPLC analysis of 4-Chloro-3-methyl-N-propylaniline and its isomers. Each entry explains the root cause of the issue and provides a logical, step-by-step protocol for its resolution.
Q1: Why are my peaks for 4-Chloro-3-methyl-N-propylaniline showing significant tailing?
A1: Peak tailing is the most frequent issue when analyzing basic compounds like substituted anilines on silica-based reversed-phase columns.[1][2] The primary cause is secondary ionic interactions between the protonated amine group of your analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the stationary phase surface.[1][3] This interaction creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later than the main peak band, resulting in asymmetry.[1]
Other contributing factors can include:
Inappropriate Mobile Phase pH: A mobile phase pH above 3-4 allows a significant population of silanol groups to be ionized.[1]
Column Degradation: An older or poorly maintained column may have exposed more active silanol sites.[3]
Sample Overload: Injecting too high a concentration of the analyte can saturate the primary reversed-phase retention sites, making secondary silanol interactions more pronounced.[4]
Methods for removing unreacted starting materials from 4-Chloro-3-methyl-N-propylaniline HCl
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted starting materials from 4-Chloro-3-methyl-N-propylaniline HCl. This d...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted starting materials from 4-Chloro-3-methyl-N-propylaniline HCl. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for optimal purity and yield.
Section 1: Initial Assessment & Characterization
A successful purification strategy begins with a thorough understanding of the impurity profile. Rushing into a purification method without proper analysis can lead to wasted time and material.
Q1: What are the most likely starting material impurities in my 4-Chloro-3-methyl-N-propylaniline HCl?
The most common synthetic route to 4-Chloro-3-methyl-N-propylaniline is the reductive amination of 4-chloro-3-methylaniline with propionaldehyde.[1] Therefore, the primary impurity you will likely encounter is the unreacted starting amine:
This starting material is structurally similar to your product, which presents a purification challenge. Its physical properties are crucial for designing a separation strategy.
Slightly higher than starting material (estimated ~4.2-4.5)
Polarity
More polar
Less polar (as free base)
Q2: How can I effectively detect and quantify the unreacted starting material?
Visual inspection is insufficient. Chromatographic and spectroscopic methods are essential for accurate assessment.
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The starting aniline, being a primary amine, is more polar than the N-propylated secondary amine product. Therefore, it will have a lower Rf value on a normal-phase silica plate.
Expert Tip: To get clear spots and avoid streaking, which is common with amines, use an eluent system containing a small amount of base, such as 1-2% triethylamine (TEA) in a hexane/ethyl acetate mixture.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Look for the characteristic N-H protons of the primary starting amine (a broad singlet, typically around 3.5-4.5 ppm in CDCl₃) which will be distinct from the N-H proton of your secondary amine product. The aromatic protons will also show distinct patterns that can be integrated for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): This provides excellent separation and definitive identification based on retention time and mass-to-charge ratio.
Section 2: Method Selection Guide
Choosing the right purification method depends on the scale of your experiment, the level of impurity, and the equipment available. The following flowchart provides a decision-making framework.
Caption: Decision flowchart for purification method selection.
Q3: When should I choose recrystallization over chromatography?
Choose recrystallization when:
Your crude product is already relatively pure (>95%).
You are working on a large scale where chromatography would be impractical.
The impurity is significantly more soluble in the chosen solvent system than your product.
Choose flash column chromatography when:
Your product is of low to moderate purity (<95%).
There are multiple impurities with similar polarities.
You need very high purity (>99.5%) on a small to medium scale (mg to grams).
Q4: Is liquid-liquid extraction a viable method for this specific separation?
Generally, no. A simple acid-base extraction is not effective for separating 4-Chloro-3-methyl-N-propylaniline from its precursor, 4-chloro-3-methylaniline. The pKa values of the two amines are too similar.[4] When you basify the mixture to generate the free amines for extraction into an organic solvent, both compounds will be extracted. When you acidify the aqueous phase, both amines will partition into the aqueous layer as their respective hydrochloride salts. This method is better suited for removing non-basic impurities.
This section provides step-by-step protocols and addresses common issues encountered during purification.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids like anilinium hydrochlorides.[7] The success of this method hinges entirely on the proper choice of solvent.
Q5: What is the best solvent system for recrystallizing 4-Chloro-3-methyl-N-propylaniline HCl?
The ideal solvent should fully dissolve the product at high temperatures but exhibit poor solubility at low temperatures. For anilinium salts, polar protic solvents or mixtures are often effective.[8][9]
Solvent/System
Rationale & Comments
Isopropanol (IPA)
Recommended starting point. Often provides a good solubility differential.
Ethanol/Water
A classic mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and then cool slowly.
Acetone
Can be effective, but check for reactivity. Anilinium chloride itself has been recrystallized from acetone.[10]
Water
Anilinium salts are often freely soluble in water, which may lead to low recovery.[8] However, it can be useful for crashing the product out by adding a miscible organic anti-solvent.
Q6: My product is "oiling out" instead of crystallizing. What's wrong and how do I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
Cause: The solution is likely too supersaturated, or the cooling is too rapid.
Solution 1 (Re-heat and Dilute): Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to reduce the saturation level. Then, allow the solution to cool much more slowly.
Solution 2 (Scratch & Seed): Use a glass rod to scratch the inside of the flask at the solvent's surface. This creates microscopic imperfections that can initiate crystal growth. If you have a pure crystal, add a tiny "seed" crystal to the cooled solution.
Protocol 1: Step-by-Step Recrystallization from Isopropanol (IPA)
Dissolution: Place the crude 4-Chloro-3-methyl-N-propylaniline HCl in an Erlenmeyer flask. Add a minimal amount of IPA. Heat the mixture to a gentle boil on a hotplate while stirring.
Achieve Saturation: Continue adding small portions of hot IPA until the solid just completely dissolves. Avoid adding a large excess of solvent to maximize yield.
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this critical cooling period.
Complete Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold IPA to remove any remaining soluble impurities.
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Method 2: Flash Column Chromatography (on the Free Base)
For highly contaminated samples, flash column chromatography is the method of choice.[11] A critical, non-negotiable step is to perform the chromatography on the free amine, not the HCl salt.
Q7: Why must I run chromatography on the free base instead of the HCl salt?
The HCl salt is highly polar and ionic. It will either stick irreversibly to the acidic silica gel at the origin or streak severely, resulting in no separation.[12] By converting the salt to the much less polar free base, the compound will migrate through the column and can be separated from the more polar starting amine.
Q8: How do I prevent my amine from streaking on the silica column?
Amine streaking (or "tailing") is a classic problem caused by the strong interaction of the basic amine with the acidic silanol (Si-OH) groups on the surface of the silica gel.[5]
The Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is the industry standard.[5][12] The TEA will preferentially bind to the acidic sites on the silica, allowing your amine compounds to pass through without unwanted strong interactions, resulting in sharp, symmetrical peaks.
Caption: Workflow for purification via flash chromatography.
Protocol 2: Conversion to Free Base and Purification
Generate Free Base: Dissolve the crude HCl salt in water. Add a 2M NaOH or saturated Na₂CO₃ solution dropwise until the pH is >10. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Isolate Crude Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mixture of free amines.
Prepare for Chromatography: Prepare your eluent (e.g., 9:1 Hexane:Ethyl Acetate) and add 1% triethylamine by volume.
Pack and Load: Pack a silica gel column with your prepared eluent. Dissolve the crude free base in a minimum amount of dichloromethane and load it onto the column.
Elute and Collect: Elute the column with your TEA-containing solvent system. The less polar product, 4-Chloro-3-methyl-N-propylaniline, will elute before the more polar starting material, 4-chloro-3-methylaniline. Collect fractions and monitor them by TLC.
Isolate Purified Free Base: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Section 4: Final Product Handling
Q9: How do I convert my purified free base back to the stable HCl salt?
After chromatography, you will have the purified free base, which is often an oil and may be less stable to air and light than the salt form. Conversion back to the HCl salt is straightforward and recommended for long-term storage.[13]
Dissolve the purified free base in a minimal-water-content organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane.
While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane) dropwise.
The HCl salt will precipitate as a solid. Continue adding the acid until no further precipitation is observed.
Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it thoroughly under vacuum.[14]
Q10: What are the best practices for storing the purified product?
The purified 4-Chloro-3-methyl-N-propylaniline HCl salt should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. Aniline derivatives can discolor over time due to air oxidation, and the hydrochloride salt form helps to improve stability.[13]
References
U.S. Environmental Protection Agency (EPA). (n.d.). 4-Chloro-3-methylaniline Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office.
Sciencemadness Discussion Board. (2023). Purification of Aniline Hydrochloride. Retrieved from [Link]
Spielberger, G., et al. (1960). U.S. Patent No. 2,922,818. Washington, DC: U.S. Patent and Trademark Office.
Reddit. (2024). r/Chempros - "Reverse streaking" on silica flash chromatography + TLC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. Retrieved from [Link]
Robertson, R. E., & Heppolette, R. L. (1966). Anilinium chloride as a model for the transition state for benzyl chloride solvolysis. Canadian Journal of Chemistry, 44(18), 2171-2173. Retrieved from [Link]
Amaris Chemical Solutions. (n.d.). Anilinium Chloride Extra Pure. Retrieved from [Link]
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
American Chemical Society. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules. Retrieved from [Link]
PubChemLite. (n.d.). 4-chloro-3-methyl-n-propylaniline hydrochloride. Retrieved from [Link]
American Chemical Society Publications. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). Retrieved from [Link]
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]
Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. Retrieved from [Link]
Technical Support Center: Minimizing Byproduct Formation in Aniline N-Alkylation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of aniline N-alkylation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of aniline N-alkylation. The inherent nucleophilicity of the aniline nitrogen, combined with the activating nature of the first alkyl addition, makes stopping at the mono-alkylated stage a significant kinetic challenge.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind byproduct formation and provide self-validating, field-proven protocols to ensure absolute control over your synthetic workflows.
Part 1: Diagnostic Workflow for Alkylation Byproducts
Before adjusting your reaction parameters, you must accurately identify the dominant byproduct in your crude mixture. The following diagnostic logic tree will help you isolate the mechanistic failure point in your current protocol.
Diagnostic workflow for identifying and resolving N-alkylation byproducts.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why is my classical N-alkylation with alkyl halides yielding a 1:1 mixture of mono- and di-alkylated anilines?A1: This is the most ubiquitous issue in classical aniline N-alkylation[1]. The root cause is kinetic. Once the primary aniline undergoes its first alkylation, the newly formed secondary amine (mono-N-alkylated product) becomes more electron-rich than the starting material due to the inductive electron-donating effect of the new alkyl group[1]. Consequently, the secondary amine is more nucleophilic and competes aggressively for the remaining alkylating agent, leading to rapid N,N-dialkylation[1].
Solution: While you can attempt stoichiometric control (using a large excess of aniline)[1], the most scientifically robust solution is to abandon classical SN2 alkylation entirely and shift to Reductive Amination or Borrowing Hydrogen methodologies[1][2].
Q2: How exactly does Reductive Amination prevent over-alkylation?A2: Direct reductive amination (DRA) circumvents the kinetic trap of over-alkylation by altering the reactive intermediate[3]. Instead of reacting with an alkyl halide, the primary aniline condenses with an aldehyde or ketone to form an imine (Schiff base)[3][4]. Because forming an imine requires the consumption of two N-H bonds, the reaction structurally cannot proceed past the mono-addition stage; a secondary amine cannot form a stable, neutral imine[3]. Subsequent in situ reduction of the C=N bond yields the secondary mono-alkylated aniline exclusively[3][4][5].
Q3: I am seeing ring-alkylated byproducts (Friedel-Crafts isomers). How do I suppress this?A3: Anilines possess highly activated aromatic rings. If you are using highly electrophilic agents (e.g., benzyl or allyl halides) in the presence of trace Lewis acidic metals or under excessive thermal stress, the electrophile will attack the ortho/para carbon positions rather than the nitrogen.
Solution: Ensure all glassware and reagents are metal-free. Lower the reaction temperature and switch to a milder, non-coordinating base (such as DIPEA instead of strong alkoxides). If the issue persists, switching to reductive amination completely eliminates the carbocationic intermediates responsible for C-alkylation.
Q4: What is the "Borrowing Hydrogen" strategy, and why is it considered the modern standard for scale-up?A4: Borrowing Hydrogen (BH), or Hydrogen Autotransfer, is a highly sustainable catalytic methodology that utilizes readily available alcohols as alkylating agents instead of toxic, waste-heavy alkyl halides[1][2]. The process is highly atom-efficient, generating only water as a byproduct[1][2][6].
The Borrowing Hydrogen (Hydrogen Autotransfer) catalytic cycle.
Part 3: Quantitative Method Comparison
To aid in experimental design, the following table synthesizes the performance metrics of the three primary N-alkylation strategies.
Methodology
Alkylating Agent
Typical Mono-Selectivity
Primary Byproducts
Atom Economy / Green Profile
Classical Direct Alkylation
Alkyl Halides
Low-Moderate (40-70%)
N,N-dialkylation, HX salts
Poor (generates stoichiometric halide waste)
Direct Reductive Amination
Aldehydes / Ketones
High (>90%)
Alcohols (aldehyde over-reduction)
Moderate (requires stoichiometric hydride donor)
Borrowing Hydrogen (Catalytic)
Primary Alcohols
Excellent (>95%)
Unreacted starting materials
Excellent (Water is the only byproduct)
Part 4: Self-Validating Experimental Protocols
The following methodologies have been selected for their built-in chemical logic, ensuring high selectivity for mono-alkylation while minimizing hazardous byproducts.
Mechanism of Action: This protocol utilizes Palladium on Carbon (Pd/C) with ammonium formate as an in situ hydrogen donor[5]. This eliminates the need for high-pressure hydrogen gas or moisture-sensitive borohydrides, making it a highly reliable, self-validating system for benchtop synthesis[5].
Materials:
Primary aniline (1.0 equiv)
Aldehyde (1.0 equiv)
10% Pd/C catalyst (10 mol%)
Ammonium formate (5.0 equiv)
2-Propanol and Deionized Water (10:1 v/v)
Step-by-Step Procedure:
Catalyst Activation: To a round-bottom flask, add 2-propanol (20 mL) and the Pd/C catalyst (10 mol%)[5].
Hydrogen Donor Addition: Dissolve ammonium formate (5.0 equiv) in a minimal amount of water (approx. 2 mL) and transfer it to the flask. Stir the mixture vigorously for 1 minute to activate the palladium surface[5].
Substrate Introduction: Add the primary aniline (1.0 equiv) and the corresponding aldehyde (1.0 equiv) to the activated catalyst suspension[5].
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 10 to 60 minutes, driven by the rapid in situ generation of hydrogen[5]. Monitor progress via TLC or LC-MS.
Workup: Upon completion, filter the heterogeneous mixture through a short pad of Celite to remove the Pd/C catalyst[5]. Wash the pad with excess 2-propanol.
Isolation: Concentrate the filtrate under rotary evaporation[5]. The crude mono-alkylated aniline can be purified via standard silica gel chromatography.
Protocol B: Borrowing Hydrogen N-Alkylation via Transition Metal Catalysis
Mechanism of Action: This protocol leverages the Borrowing Hydrogen strategy. By using a metal catalyst (such as Iridium, Ruthenium, or Earth-abundant Titanium) and a base, the primary alcohol is temporarily oxidized to an aldehyde, condensed with the aniline, and reduced back, generating only water as waste[6][7].
Materials:
Primary aniline (1.0 equiv)
Primary alcohol (1.2 equiv)
Transition Metal Catalyst (e.g., Ir-complex or TiO2, 2-5 mol%)
Potassium tert-butoxide (tBuOK, 1.0 equiv)
Anhydrous Toluene
Step-by-Step Procedure:
Inert Preparation: Working inside a glovebox or using standard Schlenk techniques, charge a pressure tube or sealed vessel with the metal catalyst (2-5 mol%), tBuOK (1.0 equiv), and the primary aniline (1.0 equiv)[6][7].
Solvent & Alkylating Agent: Add the primary alcohol (1.2 equiv) followed by anhydrous toluene (approx. 2-3 mL per mmol of substrate)[7].
Thermal Activation: Seal the reaction vessel tightly. Transfer to an oil bath or heating block and heat to 80–110 °C (depending on the specific catalyst used) for 8 to 24 hours[6][7]. The elevated temperature is required to drive the initial endothermic dehydrogenation of the alcohol.
Quenching: Cool the reaction mixture to room temperature. Carefully vent the vessel and dilute the mixture with ethyl acetate.
Filtration & Purification: Filter the crude mixture through a short pad of silica gel to trap the metal catalyst and base salts[6]. Concentrate the filtrate under reduced pressure and purify the resulting highly pure secondary amine via column chromatography[6].
References
Rhee et al. "One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes." American Chemical Society (ACS).[Link]
Yadav, S., Pal, D., & Maurya, S. K. "Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines." Topics in Current Chemistry (Springer). [Link]
Russian Journal of General Chemistry. "Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review)." Springer Nature Link. [Link]
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]
Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. [Link]
ACS Publications. "Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology." The Journal of Organic Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides a deep mechanistic understanding of why aniline compounds exhibit poor peak shape in High-Performance Liquid Chromatography (HPLC) and delivers self-validating troubleshooting protocols to permanently resolve these issues.
Section 1: The Mechanistic Root Cause of Aniline Peak Tailing
To solve a chromatographic problem, we must first understand the causality behind it. Anilines are primary aromatic amines that act as weak bases. In an ideal reversed-phase liquid chromatography (RPLC) separation, the only retention mechanism is the hydrophobic partitioning between the mobile phase and the stationary phase (e.g., C18 alkyl chains).
However, basic compounds frequently fall victim to a secondary retention mechanism: cation exchange [1].
Standard silica-based columns are manufactured with residual silanol groups (-Si-OH) on their surface. At typical mid-range mobile phase pH values (pH 4.0–7.0), these acidic silanols dissociate into negatively charged silanoate ions (-Si-O⁻). Simultaneously, the basic aniline molecules become protonated (-NH3⁺). When the positively charged aniline travels through the column, it electrostatically binds to the negatively charged silanols. This interaction acts like chemical "velcro"—the molecules adsorb easily but desorb slowly and inconsistently, causing the characteristic tailing at the rear of the chromatographic peak[2].
Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.
Do not guess at the solution; systematically isolate the variables. Execute the following protocols in order.
Protocol 1: The Neutral Probe Test (Variable Isolation)
Objective: Differentiate between a physical flow-path defect and a chemical acid-base interaction.
Prepare a test solution containing your problematic aniline and a highly neutral, non-ionizable reference compound (e.g., toluene or uracil).
Inject the mixture using your current problematic HPLC method.
Calculate the Asymmetry Factor (
As
) for both peaks.
Validation Check: If the neutral probe exhibits a symmetrical peak (
As
< 1.2) but the aniline tails (
As
> 1.5), the issue is definitively chemical (acid-base silanol interaction)[2]. If both peaks tail, the system has a physical defect (e.g., column void, blocked frit, or extra-column volume) and you must replace the column or inspect fittings[3].
Protocol 2: Mobile Phase pH Modulation (Silanol Suppression)
Objective: Eliminate the electrostatic interaction by neutralizing the charge on the silanol groups.
Select an acidic modifier compatible with your detection method (refer to Table 1).
Prepare the aqueous mobile phase by adding 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to lower the pH to ≤ 3.0.
Purge the HPLC system and equilibrate the column with at least 10 column volumes.
Re-inject the aniline sample.
Validation Check: A reduction in the tailing factor validates that silanol ionization was the root cause. Note: Operating at a lower pH ensures the protonation of residual silanols, minimizing their interaction with analyte molecules. However, this may slightly reduce the retention time of the basic aniline, requiring a decrease in the organic modifier concentration to maintain resolution[1].
Logical relationship of mobile phase pH modulation to disrupt secondary silanol interactions.
Protocol 3: Competitive Masking with Amine Modifiers
Objective: Block active silanol sites when pH adjustment is restricted by method parameters.
Add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a strong, sterically small base that aggressively binds to residual silanols.
Adjust the final pH of the mobile phase to your target value.
Equilibrate the column extensively (amine modifiers take longer to saturate the stationary phase).
Validation Check: If peak symmetry is restored, the TEA has successfully outcompeted the aniline for the active silanol sites[4].
Protocol 4: Advanced Stationary Phase Selection
Objective: Utilize modern column chemistry to permanently resolve basic compound tailing without complex additives.
Replace the standard Type-A or older Type-B silica column with a modern Charged Surface Hybrid (CSH) or Bridged Ethylene Hybrid (BEH) column[5].
For CSH columns, run the method at low pH (~3.0). The inherent positive surface charge of the CSH particle will electrostatically repel the positively charged basic analytes, minimizing the cation exchange mechanism[6].
Validation Check: A baseline-resolved, symmetrical peak without the need for system-contaminating ion-pairing agents confirms the efficacy of the column chemistry.
Section 3: Quantitative Data Presentation
Table 1: Mobile Phase Modifiers for Basic Aniline Compounds
Modifier
Typical Concentration
Resulting pH
Mechanism of Action
MS Compatibility
Formic Acid
0.1% v/v
~2.7
Protonates silanols (-Si-OH)
Yes (Excellent)
Trifluoroacetic Acid (TFA)
0.05% - 0.1% v/v
~2.0
Protonates silanols & acts as an ion-pair
Yes (Can suppress MS signal)
Triethylamine (TEA)
0.1% - 0.2% v/v
Varies (Basic)
Competitively binds active silanols
No (Severe ion suppression)
Ammonium Hydroxide
0.1% v/v
~10.0
Deprotonates anilines (neutralizes analyte)
Yes
Section 4: Frequently Asked Questions (FAQs)
Q: What is an acceptable peak tailing factor for aniline quantification?A: The USP Tailing Factor (
Tf
) or Asymmetry Factor (
As
) should ideally be 1.0. In practice, a value ≤ 1.5 is considered excellent for basic compounds, while values up to 2.0 may be acceptable depending on the resolution required for adjacent minor peaks[3].
Q: I adjusted the pH to 2.5, but my aniline peak is still tailing. What else could be wrong?A: If chemical interactions are suppressed, consider sample solvent mismatch or column overload. If your sample is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the analyte will precipitate or travel too quickly through the column head. Always dilute the sample in the initial mobile phase composition[7]. Additionally, matrix components (proteins, lipids) can build up on the column frit and disrupt flow distribution; using a guard column can diagnose and prevent this[8].
Q: Can I use high pH to fix the tailing instead of low pH?A: Yes. By raising the pH above the
pKa
of the aniline (typically > pH 10), the amine group is deprotonated and becomes neutral, eliminating the cation-exchange interaction. However, standard silica columns dissolve at pH > 8.0. You must use specialized hybrid columns (e.g., BEH) designed to withstand high alkaline conditions[5][6].
A Senior Application Scientist's Guide to Alkylated Anilines: A Comparative Analysis of 4-Chloro-3-methyl-N-propylaniline Hydrochloride in Synthesis
Introduction: The Strategic Importance of Alkylated Anilines in Modern Chemistry N-alkylated anilines are foundational structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Alkylated Anilines in Modern Chemistry
N-alkylated anilines are foundational structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals.[1] The introduction of an alkyl group to the nitrogen atom of an aniline derivative profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This guide provides an in-depth technical comparison of 4-Chloro-3-methyl-N-propylaniline hydrochloride with other key alkylated anilines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthetic nuances, comparative performance data, and the underlying chemical principles that govern their reactivity.
Comparative Synthesis of N-Propylated Anilines: A Data-Driven Analysis
The efficiency of N-alkylation is paramount to the successful synthesis of the target molecule. Here, we compare the synthesis of 4-Chloro-3-methyl-N-propylaniline with structurally related anilines via the highly efficient reductive amination pathway. This method is generally preferred over direct alkylation with propyl halides, which often suffers from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts that necessitate challenging purification steps.[1]
The Impact of Aromatic Substitution on N-Propylation Yield
The electronic and steric nature of substituents on the aniline ring plays a critical role in the outcome of N-alkylation reactions. The following table summarizes the expected yields for the N-propylation of various anilines with propanal via reductive amination, based on established chemical principles and reported yields for analogous reactions.
Precursor Aniline
Substituent Effects
Expected Yield (%)
Aniline
Unsubstituted (Baseline)
~90%
4-Chloroaniline
Electron-withdrawing (-I, +M)
~80-85%
3-Methylaniline
Electron-donating (+I)
~92-95%
4-Chloro-3-methylaniline
Mixed (-I, +M from Cl; +I from CH₃)
~85-90%
Analysis of Substituent Effects:
Electron-donating groups , such as the methyl group in 3-methylaniline, increase the nucleophilicity of the aniline nitrogen, thereby accelerating the initial imine formation and leading to higher yields.
Electron-withdrawing groups , like the chloro group in 4-chloroaniline, decrease the nucleophilicity of the nitrogen, which can result in slightly lower reaction rates and yields.
4-Chloro-3-methylaniline presents a case of mixed electronic effects. The electron-donating methyl group at the meta position enhances the nucleophilicity of the nitrogen, while the electron-withdrawing chloro group at the para position has a deactivating effect. The net result is a highly reactive aniline that readily undergoes N-propylation in high yield, making it an attractive intermediate for complex syntheses.
Synthetic Methodologies: From Precursor to Final Product
A reliable and scalable synthetic protocol is crucial for the successful application of any chemical intermediate. Below, we provide detailed, step-by-step methodologies for the synthesis of the precursor 4-chloro-3-methylaniline and its subsequent N-propylation to afford the target compound, followed by its conversion to the hydrochloride salt.
Part 1: Synthesis of 4-Chloro-3-methylaniline
The precursor, 4-chloro-3-methylaniline, can be synthesized from 2-chloro-4-nitrotoluene via catalytic hydrogenation. This method is highly efficient and avoids the use of harsh and environmentally challenging reducing agents like iron powder or sodium sulfide.
Experimental Protocol:
Reaction Setup: In a high-pressure reactor, a solution of 2-chloro-4-nitrotoluene (1.0 eq) in an appropriate solvent (e.g., ethanol) is prepared.
Catalyst Addition: A catalytic amount of a suitable hydrogenation catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is carefully added to the solution.
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 0.7-1.2 MPa). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 85-120 °C) until the uptake of hydrogen ceases.
Work-up: After depressurization and purging with nitrogen, the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield 4-chloro-3-methylaniline.
Part 2: Synthesis of 4-Chloro-3-methyl-N-propylaniline via Reductive Amination
This protocol details the efficient N-propylation of 4-chloro-3-methylaniline using propanal and a mild reducing agent.
Imine Formation: In a dry reaction vessel under a nitrogen atmosphere, dissolve 4-chloro-3-methylaniline in DCE. Add a catalytic amount of acetic acid, followed by the dropwise addition of propanal. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
Work-up and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with dichloromethane (DCM).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford pure 4-chloro-3-methyl-N-propylaniline.[1]
Part 3: Formation of 4-Chloro-3-methyl-N-propylaniline Hydrochloride
The hydrochloride salt is often preferred for its improved stability and handling properties.
Experimental Protocol:
Dissolve the purified 4-chloro-3-methyl-N-propylaniline free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, while stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-chloro-3-methyl-N-propylaniline hydrochloride.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key steps from the starting materials to the final hydrochloride salt.
Caption: Synthetic workflow for 4-Chloro-3-methyl-N-propylaniline Hydrochloride.
Alternative Synthetic Route: The "Borrowing Hydrogen" Methodology
An increasingly popular and sustainable alternative for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[2] This approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, producing only water as a byproduct.
Caption: Mechanism of "Borrowing Hydrogen" for N-alkylation of anilines.
Physicochemical Properties and Applications
4-Chloro-3-methyl-N-propylaniline hydrochloride is a solid material, which offers advantages in handling and formulation compared to its oily free-base form. The unique substitution pattern of this molecule makes it a valuable intermediate in the synthesis of a variety of target compounds.
Agrochemicals: The precursor, 4-chloro-3-methylaniline, is a key intermediate in the synthesis of herbicides such as chlorotoluron.[3] The N-propylated derivative can be used to generate new agrochemical candidates with modified properties.
Pharmaceuticals: Substituted anilines are prevalent in a wide range of pharmaceuticals. The specific combination of a chloro, methyl, and N-propyl group in the target molecule provides a unique scaffold for the development of new therapeutic agents. Chlorine-containing compounds are found in over a quarter of all FDA-approved drugs.[4]
Conclusion
4-Chloro-3-methyl-N-propylaniline hydrochloride is a versatile and valuable intermediate in organic synthesis. Its preparation via reductive amination is a high-yielding and selective process. The electronic and steric effects of the substituents on the aniline ring play a predictable and crucial role in determining the efficiency of the N-alkylation reaction. Understanding these principles allows for the rational design of synthetic routes and the efficient production of a wide range of functional molecules. The "borrowing hydrogen" methodology presents a green and atom-economical alternative that is poised to become increasingly important in the synthesis of N-alkylated anilines. This guide provides a solid foundation for researchers and developers working with this important class of compounds.
References
Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 4-Chloro-3-methylaniline Properties. Retrieved from [Link]
PubChemLite. (n.d.). 4-chloro-3-methyl-n-propylaniline hydrochloride (C10H14ClN). Retrieved from [Link]
PubMed. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Mimicking transition metals in borrowing hydrogen from alcohols. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90934013, 4-chloro-3-ethyl-N-methylaniline. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved from [Link]
ACS Publications. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides. Retrieved from [Link]
(n.d.).
ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Amines Through Hydrogen Borrowing over a Heterogeneous Cu Catalyst. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
ChemCatGroup. (2021). Borrowing Hydrogen. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
Dr. May Group. (2018). Borrowing Hydrogen Catalysis. Retrieved from [Link]
DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link]
Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
ACS Publications. (2022). Borrowing Hydrogen Amination Reactions: A Complex Analysis of Trends and Correlations of the Various Reaction Parameters. Retrieved from [Link]
(2026).
Semantic Scholar. (n.d.). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Retrieved from [Link]
Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]
RSC Publishing. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Retrieved from [Link]
PubChemLite. (n.d.). 4-chloro-3-methylaniline (C7H8ClN). Retrieved from [Link]
Comparative Reactivity Profile of Chloroaniline Isomers: Mechanistic Insights and Kinetic Data
For researchers and drug development professionals, the precise selection of aniline derivatives is a critical decision in organic synthesis, particularly in the design of active pharmaceutical ingredients (APIs) and agr...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the precise selection of aniline derivatives is a critical decision in organic synthesis, particularly in the design of active pharmaceutical ingredients (APIs) and agrochemicals. The introduction of a chlorine atom to the aniline ring fundamentally alters the molecule's electronic landscape.
This guide provides an objective, data-driven comparison of the reactivity of the three chloroaniline isomers: 2-chloroaniline (ortho) , 3-chloroaniline (meta) , and 4-chloroaniline (para) . By examining their nucleophilicity through the lens of physical organic chemistry, we establish a predictive framework for their behavior in nucleophilic acyl substitution and cross-coupling reactions.
Mechanistic Causality: The Interplay of Electronic Effects
The reactivity of chloroanilines as nucleophiles is dictated by the electron density localized on the primary amine (-NH₂) group. The chlorine substituent exerts two competing electronic forces on the aromatic ring:
Inductive Effect (-I): Chlorine is highly electronegative, withdrawing electron density through the sigma (σ) bonds. This effect diminishes rapidly with distance.
Resonance Effect (+R): The lone electron pairs on the chlorine atom can delocalize into the pi (π) system of the benzene ring, donating electron density specifically to the ortho and para positions.
The relative nucleophilicity and basicity of the isomers depend entirely on the positional balance of these effects[1].
4-Chloroaniline (Para): The -I effect is at its weakest due to the maximum distance from the amine group. Simultaneously, the +R effect is active, partially restoring electron density to the amine[2]. Consequently, 4-chloroaniline is the most basic and nucleophilic of the three isomers[3].
3-Chloroaniline (Meta): The -I effect is stronger here than in the para isomer due to proximity. Crucially, the +R effect cannot donate electron density to the meta position. Thus, the amine experiences a pure electron-withdrawing effect, significantly depressing its nucleophilicity[4].
2-Chloroaniline (Ortho): The -I effect is at its absolute maximum due to immediate proximity. Furthermore, the bulky chlorine atom introduces significant steric hindrance , physically blocking incoming electrophiles. This combination renders 2-chloroaniline the least reactive isomer.
Electronic effects dictating the nucleophilicity of chloroaniline isomers.
Quantitative Data: Basicity and Acylation Kinetics
To objectively compare performance, we look at two critical metrics: the acid dissociation constant (pKa) of the conjugate acid (anilinium ion) and the second-order rate constant (
k
) for nucleophilic acyl substitution[5].
The pKa serves as a thermodynamic indicator of electron density on the nitrogen[6], while the acylation rate constant provides a kinetic measure of reactivity.
Table 1: Comparative Reactivity Metrics at 25°C
Compound
Substituent Position
pKa (Conjugate Acid)
Relative Nucleophilicity
Acylation Rate Constant (
k
)*
Aniline (Reference)
None
4.60
High (Benchmark)
1.00 (Relative)
4-Chloroaniline
Para
4.15
Moderate-High
~ 0.25
3-Chloroaniline
Meta
3.52
Low-Moderate
~ 0.08
2-Chloroaniline
Ortho
2.65
Lowest
< 0.01
*Relative second-order rate constants for the reaction with a standard acyl chloride (e.g., benzoyl chloride) in a non-polar solvent.
Experimental Protocol: Kinetic Evaluation of Nucleophilic Acyl Substitution
To validate the reactivity differences between these isomers, a self-validating kinetic assay must be employed. The following protocol outlines the determination of the second-order rate constant via High-Performance Liquid Chromatography (HPLC) under pseudo-first-order conditions.
Design Rationale (Trustworthiness): By using a massive excess of the chloroaniline isomer (pseudo-first-order conditions), the concentration of the amine remains effectively constant. This simplifies the rate law. Furthermore, the protocol utilizes an immediate quenching step with diethylamine to halt the reaction instantly, preventing artifactual progression during the HPLC queue. An internal standard (e.g., biphenyl) is used to correct for any variations in injection volume.
Step-by-Step Methodology
Reagent Preparation:
Prepare a 0.50 M solution of the chosen chloroaniline isomer in anhydrous acetonitrile.
Prepare a 0.01 M solution of benzoyl chloride (electrophile) in anhydrous acetonitrile containing 0.005 M biphenyl (internal standard).
Prepare a quenching solution of 1.0 M diethylamine in acetonitrile.
Reaction Initiation:
Equilibrate both reactant solutions in a thermostated water bath at 25.0 ± 0.1 °C.
Rapidly inject 1.0 mL of the benzoyl chloride solution into 9.0 mL of the chloroaniline solution under vigorous stirring. Start the timer (
t=0
).
Aliquot Quenching (Time-Course):
At predetermined intervals (e.g., 1, 3, 5, 10, 15, and 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
Immediately inject the aliquot into an HPLC vial containing 900 µL of the diethylamine quenching solution. The diethylamine will instantly consume unreacted benzoyl chloride, forming an inert, highly polar amide that elutes separately.
HPLC Analysis:
Analyze the quenched samples using a C18 reverse-phase column (Mobile phase: 60:40 Acetonitrile:Water, UV detection at 254 nm).
Integrate the peaks for the product (chloro-substituted benzamide) and the internal standard (biphenyl).
Data Processing:
Calculate the ratio of the product peak area to the internal standard peak area.
Plot
ln([AcylChloride]0/[AcylChloride]t)
versus time to extract the pseudo-first-order rate constant (
kobs
).
Divide
kobs
by the amine concentration (0.45 M in the final mixture) to determine the second-order rate constant (
k
).
Self-validating experimental workflow for determining acylation kinetics.
Conclusion
When selecting a chloroaniline isomer for synthesis, the position of the chlorine atom cannot be treated as a mere structural variation; it is a fundamental determinant of chemical reactivity. 4-Chloroaniline is the optimal choice when a strong nucleophile is required, as its +R effect mitigates the inherent electron withdrawal of the halogen. Conversely, 2-chloroaniline should be anticipated to react sluggishly, often requiring harsh conditions, elevated temperatures, or specialized catalysts to overcome its severe steric and inductive barriers.
Validation of a new analytical method for 4-Chloro-3-methyl-N-propylaniline hydrochloride
Title: Analytical Method Validation for 4-Chloro-3-methyl-N-propylaniline Hydrochloride: A Comparative Guide Introduction The quantification of trace genotoxic impurities (GTIs) in pharmaceutical development is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Analytical Method Validation for 4-Chloro-3-methyl-N-propylaniline Hydrochloride: A Comparative Guide
Introduction
The quantification of trace genotoxic impurities (GTIs) in pharmaceutical development is a critical regulatory mandate. 4-Chloro-3-methyl-N-propylaniline hydrochloride is a secondary amine derivative that poses significant toxicological risks, including methemoglobinemia and potential carcinogenicity, common to chloroaniline derivatives[1]. For drug development professionals, selecting and validating the right analytical method to detect this compound at parts-per-million (ppm) levels is paramount.
This guide objectively compares a newly developed, mass spectrometry-compatible Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) method against a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) approach. By anchoring our methodology in the recently updated ICH Q2(R2) guidelines[2], we provide a self-validating framework that ensures scientific integrity, accuracy, and regulatory compliance.
The Causality Behind Experimental Choices
As an application scientist, method development is never arbitrary; every parameter is a calculated response to the analyte's physicochemical properties.
Salt Form and Column Chemistry: 4-Chloro-3-methyl-N-propylaniline is analyzed as a hydrochloride salt to enhance its solubility in highly aqueous mobile phases. Free base secondary amines notoriously interact with residual silanols on standard silica columns, causing severe peak tailing. Therefore, a reverse-phase column with low silanol activity (e.g., Newcrom R1 or an end-capped sub-2 µm C18) is explicitly chosen to ensure sharp, symmetrical peaks[3].
Mobile Phase Volatility: Traditional HPLC-UV methods for aniline derivatives often utilize phosphoric acid to maintain a low pH[3]. However, phosphate buffers are non-volatile; introducing them into a mass spectrometer causes rapid salt precipitation, source fouling, and severe ion suppression. To make the new method MS-compatible, phosphoric acid is replaced with 0.1% formic acid. Formic acid is completely volatile and provides the abundant protons necessary to drive positive Electrospray Ionization (ESI+), directly causing a logarithmic increase in detection sensitivity[4].
Detection Specificity: UV detection (typically at 254 nm for anilines) is non-specific. In a complex pharmaceutical matrix, the massive Active Pharmaceutical Ingredient (API) peak can easily mask a trace 10 ppm impurity. By transitioning to UHPLC-MS/MS, we utilize Multiple Reaction Monitoring (MRM). The mass spectrometer acts as a highly specific filter, isolating the precursor ion and monitoring a specific fragment, rendering matrix interference obsolete[4].
Logical Workflows & Pathways
To ensure trustworthiness, the validation process must follow a logical, self-validating lifecycle as prescribed by ICH Q2(R2)[5].
Caption: ICH Q2(R2) lifecycle validation workflow for analytical procedures.
The core of the UHPLC-MS/MS method's superiority lies in its MRM logic pathway, which guarantees absolute specificity.
Caption: MRM logic pathway for 4-Chloro-3-methyl-N-propylaniline detection.
Quantitative Data: Method Comparison
The following table summarizes the validation parameters of the new UHPLC-MS/MS method compared to the traditional HPLC-UV alternative. The data demonstrates that while HPLC-UV is adequate for assay-level testing, only UHPLC-MS/MS meets the stringent LOD/LOQ requirements for trace genotoxic impurity profiling[4].
To ensure reproducibility and trustworthiness, this protocol incorporates internal validation checkpoints. If any checkpoint fails, the system invalidates the run, preventing the generation of erroneous data.
Step 1: Mobile Phase & Sample Preparation
Aqueous Phase (A): 0.1% Formic acid in LC-MS grade water.
Organic Phase (B): 0.1% Formic acid in LC-MS grade Acetonitrile.
Diluent: Methanol/Water (50:50, v/v).
Sample Prep: Accurately weigh the API matrix and dissolve in the diluent to a concentration of 10 mg/mL. Spike with 4-Chloro-3-methyl-N-propylaniline hydrochloride standard at the target LOQ (0.15 ppm relative to the API).
Step 2: System Suitability Testing (SST) - Validation Checkpoint 1
Inject the LOQ standard solution six consecutive times.
Causality: This verifies that the column is fully equilibrated and the MS source is stable.
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be ≤ 5.0%.
Inject the Diluent Blank, followed by the Unspiked API Matrix, followed by the Spiked API Matrix.
Causality: The blank proves the injector loop is clean. The unspiked matrix proves the API does not produce an isobaric interference at m/z 184.1.
Acceptance Criteria: Blank and unspiked matrix must show a signal < 30% of the LOQ response.
Step 4: Chromatographic Execution
Column: End-capped C18 (50 mm × 2.1 mm, 1.7 µm).
Gradient: 5% B to 95% B over 3.0 minutes, hold for 0.5 minutes, re-equilibrate for 1.0 minute.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Conclusion
The transition from traditional HPLC-UV to UHPLC-MS/MS for the detection of 4-Chloro-3-methyl-N-propylaniline hydrochloride is not merely a technological upgrade; it is a scientific necessity driven by the physicochemical realities of trace-level amine analysis. By adhering to the ICH Q2(R2) framework, the validated UHPLC-MS/MS method provides a robust, highly specific, and self-validating system that ensures patient safety and regulatory confidence.
The Halogen Effect: A Comparative Guide to Fluorinated vs. Chlorinated Aniline Derivatives in Drug Design
The strategic introduction of halogen atoms into an aniline scaffold is a cornerstone technique in modern medicinal chemistry. While both fluorine and chlorine belong to the halogen group, their distinct physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
The strategic introduction of halogen atoms into an aniline scaffold is a cornerstone technique in modern medicinal chemistry. While both fluorine and chlorine belong to the halogen group, their distinct physicochemical properties drive fundamentally different pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. This guide provides an objective, data-driven comparison of fluorinated versus chlorinated aniline derivatives, equipping researchers and drug development professionals with the mechanistic insights required for rational drug design.
Part 1: Physicochemical Causality (The "Why")
To understand the biological efficacy of these derivatives, we must first analyze the causality behind their physicochemical behavior. The substitution of a hydrogen atom with a halogen fundamentally alters the electronic distribution and steric profile of the aniline core.
Steric Bulk and Bioisosterism: Fluorine's van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å) or a hydroxyl group. This allows fluorine to act as a bioisostere, sliding into target binding pockets without significantly perturbing the molecule's 3D conformation[1]. Chlorine (1.75 Å) is significantly larger, introducing steric bulk that can force conformational changes or fill deep hydrophobic pockets via halogen bonding.
Electronic Effects and pKa Modulation: Fluorine is the most electronegative element on the periodic table. When placed ortho or para to the aniline amino group, its strong electron-withdrawing inductive effect (-I) lowers the pKa of the conjugate acid[2]. This increases the fraction of the neutral, un-ionized species at physiological pH (7.4), which directly enhances passive membrane permeability and cellular penetration[1].
Bond Thermodynamics: The C-F bond is exceptionally strong (~116 kcal/mol) compared to the C-Cl bond (~81 kcal/mol). This thermodynamic stability is the primary driver for blocking metabolic degradation[1].
Table 1: Physicochemical Comparison of F vs. Cl in Aniline Scaffolds
Property
Fluorine (F)
Chlorine (Cl)
Impact on Aniline Scaffold
Van der Waals Radius
1.47 Å
1.75 Å
F mimics H; Cl adds significant steric bulk.
Electronegativity (Pauling)
3.98
3.16
F strongly withdraws electrons, lowering aniline pKa.
Lipophilicity (
π
constant)
+0.14
+0.71
Cl significantly increases LogP compared to F.
C-X Bond Dissociation Energy
~116 kcal/mol
~81 kcal/mol
F provides superior resistance to metabolic cleavage.
Part 2: Biological Efficacy & Pharmacokinetics
Metabolic Stability and Clearance
Cytochrome P450 (CYP450) enzymes in the liver frequently target electron-rich aromatic rings, like anilines, for oxidative clearance (hydroxylation). The strategic placement of a fluorine atom at metabolically labile sites blocks this oxidation due to the insurmountable activation energy required to break the C-F bond[2]. Conversely, while chlorine increases overall lipophilicity, it does not provide the same level of metabolic protection and can sometimes lead to the formation of reactive, toxic metabolites (e.g., hydroxylamines).
CYP450 metabolic pathway comparing fluorinated and chlorinated aniline stability.
Target Binding & Efficacy (Experimental Data)
The choice between F and Cl directly impacts target affinity, as demonstrated in several recent drug development campaigns:
Antimicrotubule Agents: In a study of 7-anilino triazolopyrimidines, derivatives modified with 4'-fluoroaniline and 4'-chloroaniline both showed potent antiproliferative activity. However, the fluorinated derivative exhibited slightly superior tubulin polymerization inhibition (IC50: 83 nM for F vs. 91 nM for Cl)[3].
Antimicrobial Flavonoids: When evaluating flavonoids against Methicillin-resistant Staphylococcus aureus (MRSA), derivatives modified with fluorinated aniline (e.g., 8-(4-fluoroanilino)luteolin) demonstrated superior antibacterial properties compared to their chlorine-containing counterparts[4].
MEK Inhibitors: The development of the FDA-approved MEK inhibitor Selumetinib relied heavily on a 4-fluoro-2-nitroaniline precursor. Structure-Activity Relationship (SAR) studies revealed that the fluorine atom at the 4-position of the benzimidazole core is absolutely critical for achieving an IC50 < 50 nmol/L[5].
F-derivative exhibits superior antibacterial properties.
Benzimidazole (MEK1)
4-fluoro-2-nitroaniline precursor
Non-fluorinated / Chlorinated
F is critical for target inhibition (IC50 < 50 nmol/L).
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary controls and analytical checkpoints.
Protocol 1: Synthesis of Halogenated Anilines via Nucleophilic Aromatic Substitution (SNAr)
Causality: In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Despite the strong C-F bond, fluorine is a superior leaving group compared to chlorine. Its extreme electronegativity significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the attached carbon, accelerating the initial nucleophilic attack[2]. In polyhalogenated precursors (e.g., 2-chloro-3,5-difluorobenzene), the cumulative inductive effect renders the ring highly electron-deficient, facilitating the reaction[6].
Step-by-Step Methodology:
Reaction Setup: Dissolve the polyhalogenated precursor (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
Nucleophilic Attack: Add the amine nucleophile (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to neutralize the generated acid.
Thermal Activation: Heat the mixture to 80-100°C. Monitor progression via Thin-Layer Chromatography (TLC).
Workup & Isolation: Quench the reaction with water, extract with ethyl acetate, wash extensively with brine to remove DMF, and concentrate under reduced pressure.
Analytical Validation (Critical Checkpoints):
LC-MS: Confirm the exact mass of the target halogenated aniline to ensure the correct halogen was displaced.
19F and 1H NMR: Determine regioselectivity. The 19F spectrum will show distinct coupling patterns confirming the structural placement of the remaining halogens[1].
Self-validating SNAr synthesis workflow for halogenated aniline derivatives.
Protocol 2: In Vitro Microsomal Stability Assay
Causality: To objectively compare the metabolic resistance of fluorinated vs. chlorinated anilines, an in vitro assay using human liver microsomes (HLMs) isolates Phase I CYP450 metabolism, providing a direct readout of C-X bond stability.
Step-by-Step Methodology:
Preparation: Prepare a 1 µM solution of the test compound (F-aniline or Cl-aniline) in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.
Control System: Run a parallel assay using Verapamil as a positive control. This validates the metabolic viability and enzymatic activity of the microsome batch.
Initiation: Add NADPH (1 mM final concentration) to initiate the oxidative reaction. Incubate at 37°C.
Quenching: At specific time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life (
t1/2
).
Conclusion
The selection between fluorinated and chlorinated aniline derivatives is not merely a matter of adjusting lipophilicity. Fluorination is the superior strategy for blocking metabolic liabilities and modulating pKa to enhance membrane permeability[1][2]. Chlorination, while beneficial for filling hydrophobic pockets and serving as a synthetic handle for cross-coupling reactions[2], carries a higher risk of oxidative clearance. Drug development professionals must weigh these physicochemical causalities against their specific target product profile (TPP) to select the optimal halogenation strategy.
References
Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity
Source: ccspublishing.org.cn
URL:5
5-Chloro-8-fluoroquinoline | CAS 500579-51-1
Source: benchchem.com
URL:2
2-Chloro-3,5-difluoroaniline | CAS 36556-60-2
Source: benchchem.com
URL:6
Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents
Source: nih.gov
URL:3
Spectroscopic comparison of 4-Chloro-3-methyl-N-propylaniline hydrochloride and its precursors
This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 4-Chloro-3-methyl-N-propylaniline hydrochloride, and its primary precursors, 4-chloro-3-methylaniline and propanal. Aimed at re...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 4-Chloro-3-methyl-N-propylaniline hydrochloride, and its primary precursors, 4-chloro-3-methylaniline and propanal. Aimed at researchers and professionals in drug development and synthetic chemistry, this document elucidates the structural transformations occurring during synthesis through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral changes, this guide serves as a practical tool for reaction monitoring and final product verification.
Synthetic Pathway: Reductive Amination
The synthesis of 4-Chloro-3-methyl-N-propylaniline hydrochloride is efficiently achieved via a two-step, one-pot reductive amination reaction. This common and robust method involves the initial formation of an imine intermediate from the reaction of the primary aniline (4-chloro-3-methylaniline) with an aldehyde (propanal), followed by in-situ reduction to the secondary amine. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt. This approach is widely favored for its high atom economy and the availability of mild reducing agents.[1]
The overall synthetic transformation is depicted below.
Caption: Structures of precursors and the final product.
¹H NMR Spectroscopy
Proton NMR is a powerful tool for tracking the disappearance of reactant-specific protons and the appearance of product-specific protons. The key transformations to monitor are the consumption of the aldehyde C-H and aniline N-H₂ protons and the emergence of the N-propyl group signals.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
Compound
Proton Environment
Multiplicity
Predicted/Observed Chemical Shift (δ, ppm)
Rationale & Key Changes
4-chloro-3-methylaniline
Aromatic H (x3)
m
6.5 - 7.1
Aromatic protons on the substituted ring.
NH₂
s (broad)
~3.6
Signal for the primary amine protons. This signal disappears.
Ar-CH₃
s
~2.2
Singlet for the methyl group on the aromatic ring.
Aromatic signals are expected to shift slightly downfield due to protonation of the nitrogen.
Ar-CH₃
s
~2.3
Ring methyl group, largely unaffected.
N-CH₂
t
~3.1
New signal. Methylene group attached to nitrogen, deshielded.
CH₂
sextet
~1.7
New signal. Methylene group of the propyl chain.
CH₃
t
~1.0
New signal. Terminal methyl of the propyl chain.
NH₂⁺
s (broad)
>10
The protonated amine signal will be significantly downfield and may be broad. Its presence confirms salt formation.
¹³C NMR Spectroscopy
Carbon NMR provides a clear map of the carbon skeleton. The most significant change will be the loss of the highly deshielded aldehyde carbonyl carbon and the appearance of three new signals corresponding to the propyl group carbons.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
Compound
Carbon Environment
Predicted/Observed Chemical Shift (δ, ppm)
Rationale & Key Changes
4-chloro-3-methylaniline
Aromatic C (x6)
115 - 145
Six distinct signals for the substituted aromatic ring. [3]
Aromatic carbon signals will show minor shifts upon N-alkylation and protonation.
Ar-CH₃
~20
Ring methyl group, largely unaffected.
N-CH₂
~45
New signal. Methylene carbon bonded to nitrogen.
CH₂
~22
New signal. Central methylene carbon of the propyl group.
CH₃
~11
New signal. Terminal methyl carbon of the propyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for monitoring the change in functional groups. The disappearance of the N-H stretches of the primary amine and the C=O stretch of the aldehyde, coupled with the appearance of a secondary amine N-H stretch (which is then further modified in the hydrochloride salt), are the key diagnostic features.
Table 3: Comparative IR Spectroscopy Data (Predicted and Experimental)
Compound
Functional Group
Predicted/Observed Wavenumber (cm⁻¹)
Rationale & Key Changes
4-chloro-3-methylaniline
N-H Stretch (primary amine)
3300 - 3500 (two bands)
Characteristic doublet for -NH₂. These bands disappear. [5]
C-Cl Stretch
700 - 800
Aromatic C-Cl bond vibration.
Propanal
C=O Stretch (aldehyde)
~1720 - 1740
Strong, sharp absorption for the carbonyl group. This band disappears. [6]
C-H Stretch (aldehyde)
~2720, ~2820 (two bands)
Characteristic C-H stretches for an aldehyde. These bands disappear. [6]
4-Chloro-3-methyl-N-propylaniline HCl
N-H Stretch (secondary ammonium)
2400 - 3200 (broad)
New signal. The N-H stretch of the secondary amine is replaced by the broad, strong absorption of the R₂NH₂⁺ group in the hydrochloride salt.
C-H Stretch (aliphatic)
2850 - 2960
New signals. Appearance of sp³ C-H stretches from the propyl group.
C-Cl Stretch
700 - 800
This band should remain, confirming the chloro-substituent is intact.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product. The fragmentation patterns of the precursors will differ significantly from the final product, providing clear evidence of the covalent bond formation.
Table 4: Comparative Mass Spectrometry Data (Predicted and Experimental)
Compound
Key Ion (m/z)
Rationale & Key Changes
4-chloro-3-methylaniline
[M]⁺˙ at 141/143
Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. [7]
New molecular ion. Corresponds to the free base (C₁₀H₁₄ClN). The chlorine isotope pattern is a key confirmation.
142/144 ([M-C₃H₇]⁺)
A likely fragment from the loss of the propyl group (alpha-cleavage), resulting in a fragment similar to the precursor aniline.
Note: For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode would typically show the [M+H]⁺ ion of the free base at m/z 184/186.
Experimental Protocols
Synthesis of 4-Chloro-3-methyl-N-propylaniline hydrochloride
This protocol is based on standard reductive amination procedures.
Imine Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-methylaniline (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
Add propanal (1.1 equiv.) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
Stir the mixture at room temperature for 30-60 minutes.
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), portion-wise to control any exotherm.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base amine.
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-Chloro-3-methyl-N-propylaniline hydrochloride.
Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer. Samples should be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) for the hydrochloride salt, or chloroform-d (CDCl₃) for the precursors and the free-base amine. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
IR Spectroscopy: IR spectra can be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry: Low-resolution mass spectra can be acquired using a mass spectrometer with Electron Ionization (EI) for the volatile precursors or Electrospray Ionization (ESI) for the final product. High-resolution mass spectrometry (HRMS) is recommended for exact mass confirmation.
Conclusion
The transformation from 4-chloro-3-methylaniline and propanal to 4-Chloro-3-methyl-N-propylaniline hydrochloride is characterized by distinct and predictable changes across various spectroscopic techniques. By carefully analyzing the disappearance of key precursor signals—such as the aldehyde C=O stretch in the IR and the aldehyde proton in ¹H NMR—and the appearance of new signals corresponding to the N-propyl group and the ammonium salt, researchers can confidently track the reaction progress and verify the structure and purity of the final product. This guide provides the foundational data and interpretive logic necessary for such an analysis.
Assessing the Cross-Reactivity of 4-Chloro-3-methyl-N-propylaniline hydrochloride in Biological Assays: A Comparative Guide
In the landscape of drug discovery and biological research, the specificity of a chemical probe or lead compound is paramount. The potential for a molecule to interact with unintended targets, a phenomenon known as cross...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and biological research, the specificity of a chemical probe or lead compound is paramount. The potential for a molecule to interact with unintended targets, a phenomenon known as cross-reactivity, can lead to misleading experimental results, off-target toxicities, and the ultimate failure of promising therapeutic candidates. This guide provides a comprehensive framework for assessing the cross-reactivity of 4-Chloro-3-methyl-N-propylaniline hydrochloride, a substituted aniline derivative of interest in various research applications. By understanding and quantifying its potential for off-target interactions, researchers can ensure the validity and reproducibility of their findings.
Aniline derivatives are a versatile class of compounds with a broad spectrum of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory properties. However, this structural motif is also associated with metabolic instability and potential toxicity, underscoring the importance of rigorous specificity testing. This guide will delve into the principles of cross-reactivity assessment, providing detailed experimental protocols and data interpretation strategies tailored to researchers, scientists, and drug development professionals.
The Structural Context: Physicochemical Properties and Potential for Off-Target Binding
4-Chloro-3-methyl-N-propylaniline hydrochloride is a secondary amine featuring a halogenated and alkylated aniline core.[1] The presence of the chloro and methyl groups on the aromatic ring, along with the N-propyl chain, dictates its electronic and steric properties, which in turn influence its binding affinity and specificity for biological targets.[1] The aniline core itself is electron-rich and can participate in various intermolecular interactions, while the substituents modulate its lipophilicity and potential for metabolic transformation.[1]
Aniline derivatives are known to interact with a variety of biological macromolecules. Their metabolism, often through N-hydroxylation, can lead to the formation of reactive metabolites that bind to proteins and nucleic acids, potentially causing toxicity.[2][3] Therefore, a thorough assessment of cross-reactivity must consider not only the parent compound but also its potential metabolites.
A Multi-Faceted Approach to Cross-Reactivity Profiling
A comprehensive evaluation of a compound's specificity requires a battery of assays that probe different aspects of molecular interaction. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) emphasizes that specificity is the ability to unequivocally assess the analyte in the presence of other components.[4][5] For 4-Chloro-3-methyl-N-propylaniline hydrochloride, we recommend a tiered approach, starting with broad screening assays and progressing to more specific, target-based validation.
Tier 1: Broad Spectrum Screening for Unforeseen Interactions
The initial assessment aims to identify any significant off-target liabilities across a wide range of biological targets. This is often achieved through high-throughput screening against panels of receptors, enzymes, and ion channels.[6]
Experimental Protocol: Broad Panel GPCR and Kinase Screening
This protocol outlines a generalized approach for screening 4-Chloro-3-methyl-N-propylaniline hydrochloride against a commercially available panel of G-protein coupled receptors (GPCRs) and kinases.
Objective: To identify potential off-target binding to a diverse set of GPCRs and kinases.
Methodology:
Compound Preparation: Prepare a stock solution of 4-Chloro-3-methyl-N-propylaniline hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing (e.g., 10 µM, 1 µM, 100 nM).
Assay Principle: The choice of assay format will depend on the specific target. For GPCRs, competitive radioligand binding assays are common.[7][8][9] For kinases, enzymatic assays measuring the phosphorylation of a substrate are typically used.
GPCR Binding Assay (Competitive):
Incubate a known concentration of a radiolabeled ligand specific for the target GPCR with a membrane preparation expressing the receptor.
Add varying concentrations of 4-Chloro-3-methyl-N-propylaniline hydrochloride.
After incubation, separate bound from free radioligand using filtration.
Quantify the amount of bound radioligand using a scintillation counter.
A decrease in bound radioligand in the presence of the test compound indicates displacement and potential binding.
Kinase Activity Assay:
Incubate the target kinase with its substrate (e.g., a peptide) and ATP in the presence of varying concentrations of 4-Chloro-3-methyl-N-propylaniline hydrochloride.
After incubation, quantify the amount of phosphorylated substrate using methods such as ELISA or fluorescence-based detection.
A decrease in substrate phosphorylation indicates inhibition of kinase activity.
Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control. For compounds showing significant inhibition (typically >50% at 10 µM), determine the IC50 (half-maximal inhibitory concentration).
Data Presentation: Hypothetical Screening Results
The following table illustrates how the screening data for 4-Chloro-3-methyl-N-propylaniline hydrochloride and two comparator aniline derivatives could be presented.
Compound
Target
Assay Type
% Inhibition at 10 µM
IC50 (µM)
4-Chloro-3-methyl-N-propylaniline HCl
Kinase A
Enzymatic
85%
1.2
GPCR B
Binding
15%
> 10
Kinase C
Enzymatic
5%
> 10
Comparator Aniline 1
Kinase A
Enzymatic
92%
0.8
GPCR B
Binding
60%
5.5
Kinase C
Enzymatic
10%
> 10
Comparator Aniline 2
Kinase A
Enzymatic
20%
> 10
GPCR B
Binding
8%
> 10
Kinase C
Enzymatic
75%
2.1
Interpretation: In this hypothetical scenario, 4-Chloro-3-methyl-N-propylaniline hydrochloride shows significant activity against Kinase A, similar to Comparator Aniline 1. Both show weak or no activity against GPCR B and Kinase C. This would warrant further investigation into the interaction with Kinase A.
Tier 2: Assessing Cross-Reactivity in Immunoassays
Immunoassays are widely used in diagnostics and research for the detection of small molecules.[10][11] However, they are susceptible to cross-reactivity from structurally similar compounds, which can lead to false-positive results.[12][13][14]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the cross-reactivity of 4-Chloro-3-methyl-N-propylaniline hydrochloride in an immunoassay designed for a structurally related target aniline.[15]
Objective: To determine the percent cross-reactivity of 4-Chloro-3-methyl-N-propylaniline hydrochloride and other aniline derivatives in a competitive ELISA.
Methodology:
Plate Coating: Coat a 96-well microplate with an antigen conjugate (the target aniline derivative conjugated to a carrier protein like BSA). Incubate overnight at 4°C.
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
Competition Reaction:
Prepare serial dilutions of the target aniline standard and the test compounds (4-Chloro-3-methyl-N-propylaniline hydrochloride and comparators).
In a separate plate, pre-incubate the diluted standards and test compounds with a limited amount of the primary antibody raised against the target aniline.
Transfer this mixture to the coated and blocked microplate. During this incubation, the free analyte (standard or test compound) will compete with the coated antigen for antibody binding.
Secondary Antibody and Detection:
Wash the plate to remove unbound antibody.
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
Wash the plate again and add a substrate for the enzyme.
The resulting colorimetric signal is inversely proportional to the concentration of the free analyte.
Data Analysis:
Generate a standard curve by plotting the signal intensity versus the concentration of the target aniline standard.
Determine the IC50 for the standard and each test compound.
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Data Presentation: Comparative Cross-Reactivity in a Hypothetical Aniline Immunoassay
Compound
IC50 (ng/mL)
% Cross-Reactivity
Target Aniline (Standard)
10
100%
4-Chloro-3-methyl-N-propylaniline HCl
500
2%
Comparator Aniline 3 (High Similarity)
25
40%
Comparator Aniline 4 (Low Similarity)
>10,000
<0.1%
Interpretation: This hypothetical data suggests that 4-Chloro-3-methyl-N-propylaniline hydrochloride has low cross-reactivity (2%) in this specific immunoassay. Comparator Aniline 3, being more structurally similar to the target, shows significantly higher cross-reactivity.
Tier 3: Cellular and Phenotypic Assays for Functional Cross-Reactivity
Ultimately, it is crucial to understand if off-target binding translates to a functional effect in a cellular context. Cellular thermal shift assays (CETSA) can confirm target engagement in intact cells, while phenotypic assays can reveal unexpected biological activities.[16]
The following diagram illustrates a workflow for investigating the functional consequences of potential cross-reactivity identified in earlier tiers.
Caption: Workflow for investigating functional cross-reactivity.
Causality and Self-Validation in Experimental Design
The described protocols are designed to be self-validating. For instance, in the competitive ELISA, the inclusion of a standard curve with the target analyte provides an internal control for assay performance. The use of positive and negative controls in all assays is essential to establish a baseline and ensure that the observed effects are specific to the test compound. Furthermore, comparing the activity of 4-Chloro-3-methyl-N-propylaniline hydrochloride with structurally related compounds helps to establish a structure-activity relationship for cross-reactivity, adding another layer of confidence to the findings.
Conclusion and Future Directions
The assessment of cross-reactivity is an indispensable component of chemical probe and drug candidate characterization. For 4-Chloro-3-methyl-N-propylaniline hydrochloride, a systematic, multi-tiered approach is crucial to build a comprehensive specificity profile. By employing a combination of broad-panel screening, targeted immunoassays, and cellular functional assays, researchers can gain a clear understanding of its potential off-target interactions. This knowledge is not only critical for interpreting experimental data accurately but also for guiding future optimization efforts to enhance potency and selectivity, ultimately leading to safer and more effective chemical tools and therapeutics.
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018, November 29). Quanterix.
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A Senior Application Scientist's Guide to Performance Evaluation of HPLC Columns for Aromatic Amine Separation
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) columns for the critical task of separating aromatic amines. Designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) columns for the critical task of separating aromatic amines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of products to explain the fundamental principles and causal factors behind effective chromatographic separation. We will explore the strengths and weaknesses of various column chemistries, supported by experimental data and protocols, to empower you to make informed decisions for your analytical challenges.
The Analytical Imperative: Why Aromatic Amine Separation Matters
Aromatic amines are a class of organic compounds used as intermediates in the manufacturing of a vast array of products, including pharmaceuticals, pesticides, polymers, and azo dyes.[1] However, their prevalence is a double-edged sword; many aromatic amines are known or suspected carcinogens, making their detection and quantification a critical concern for safety and quality control in numerous industries.[2][3][4] High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for this purpose, offering the necessary resolution and sensitivity to separate these compounds from complex matrices.[2][5][6] The heart of any HPLC system is the column, and selecting the appropriate stationary phase is the single most important factor determining the success of the separation.
Foundational Principles: The Chromatography of Aromatic Amines
The chromatographic behavior of aromatic amines is governed by their unique chemical properties:
Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, making them susceptible to protonation. This means that the pH of the mobile phase is a critical parameter that can dramatically alter retention and peak shape.[7][8]
Aromaticity: The presence of the phenyl ring allows for π-π interactions with specific stationary phases, offering a powerful tool for enhancing selectivity.[9]
Polarity: The polarity of aromatic amines can vary widely based on other substituents on the ring, influencing their solubility and interaction with the stationary phase.
A significant challenge in the reversed-phase chromatography of basic compounds like aromatic amines is the interaction with residual silanol groups (Si-OH) on the surface of silica-based packing materials.[5] These acidic silanols can interact strongly with the basic amines, leading to significant peak tailing, poor resolution, and reduced sensitivity. Modern column manufacturing employs techniques like high-purity silica and exhaustive end-capping to mitigate these effects, but they remain a key consideration in method development.[8]
Comparative Analysis of HPLC Column Chemistries
The choice of column depends on the specific properties of the aromatic amines under investigation, including their polarity, hydrophobicity, and whether they are chiral. Below is a comparison of common stationary phases.
C18 (Octadecylsilane): The Universal Workhorse
C18 columns are the most widely used in reversed-phase HPLC due to their strong hydrophobic retention.[10]
Mechanism of Separation: Primarily based on hydrophobic (van der Waals) interactions between the long C18 alkyl chains and the nonpolar regions of the analytes.[10] For aromatic amines, retention is driven by the hydrophobicity of the molecule as a whole.
Advantages:
Excellent for retaining nonpolar to moderately polar compounds.
High stability and reproducibility.
Extensive literature and application notes are available.
Limitations:
May exhibit poor peak shape for very basic amines due to silanol interactions.[5]
Can provide insufficient retention for highly polar aromatic amines, especially in highly aqueous mobile phases.
Limited selectivity for structurally similar isomers where hydrophobicity is nearly identical.
Phenyl-Hexyl: Leveraging Aromatic Selectivity
Phenyl-Hexyl columns feature a phenyl ring attached to a six-carbon alkyl chain, offering a multi-modal separation mechanism.[11]
Mechanism of Separation: Combines hydrophobic interactions from the hexyl chain with π-π interactions between the stationary phase's phenyl ring and the aromatic ring of the analyte.[3][9] This secondary interaction provides unique selectivity for aromatic compounds compared to standard alkyl phases.[11][12]
Advantages:
Enhanced retention and alternative selectivity for aromatic and unsaturated compounds.
Often provides better separation of isomers and closely related aromatic structures than C18 columns.[3]
Particularly effective for separating polar aromatic compounds.[12]
Limitations:
Generally less hydrophobic than C18, which may result in lower retention for some compounds.
The selectivity is highly dependent on the mobile phase composition, particularly the type of organic modifier used.
Polar-Embedded Phases: Taming Peak Tailing
These columns incorporate a polar functional group (e.g., amide, carbamate) into the alkyl chain.[13]
Mechanism of Separation: The primary mechanism is hydrophobic interaction, but the embedded polar group shields the silica surface from the analytes. This "shielding" effect significantly reduces undesirable interactions with residual silanols, leading to improved peak shape for basic compounds like aromatic amines.[13][14]
Advantages:
Superior peak shape for basic analytes without the need for mobile phase additives like triethylamine.[13]
Compatible with 100% aqueous mobile phases, preventing the "phase collapse" seen with traditional C18 columns and enabling better retention of very polar amines.[14]
Offers alternative selectivity compared to standard C18 and Phenyl-Hexyl phases.[15]
Limitations:
May have different retention characteristics that require re-optimization of existing methods.
Selectivity can be sensitive to mobile phase pH and buffer choice.
For chiral aromatic amines, which are common in the pharmaceutical industry, enantiomeric separation is often required.[16][17]
Mechanism of Separation: CSPs create a chiral environment that interacts differently with the two enantiomers of a racemic mixture. Common CSPs include those based on cyclodextrins or crown ethers.[18][19] The separation relies on forming transient diastereomeric complexes with different stability, leading to different retention times.
Advantages:
The only reliable way to separate enantiomers directly without derivatization.
High enantioselectivity can be achieved.
Limitations:
Often more expensive and less robust than standard reversed-phase columns.
Method development can be more complex and is highly specific to the analyte structure.
May have restrictions on compatible mobile phases.
Quantitative Performance Metrics: A Head-to-Head Comparison
The performance of an HPLC column is assessed using several key parameters.[20] The following table summarizes expected performance characteristics of different column types for a model separation of a mixture of aromatic amines.
Performance Metric
C18 Column
Phenyl-Hexyl Column
Polar-Embedded Column
Notes
Selectivity (α)
Good
Excellent
Very Good
Phenyl-Hexyl often excels at separating structurally similar aromatic isomers due to π-π interactions.[3]
Resolution (Rs)
Good
Excellent
Very Good
Higher selectivity directly contributes to better resolution between critical pairs.[20]
Peak Asymmetry (As)
Fair to Good
Good
Excellent
Polar-embedded phases are specifically designed to minimize silanol interactions, resulting in highly symmetric peaks for basic amines.[13]
Efficiency (N)
Very Good
Very Good
Very Good
Efficiency is largely a function of particle size and packing quality, and is generally high for modern columns of all types.[5]
Retention of Polar Amines
Fair
Good
Excellent
The ability to operate in 100% aqueous mobile phase gives polar-embedded columns a distinct advantage for retaining highly polar analytes.[14]
Visualizing the Process
To aid in understanding the workflow and decision-making process, the following diagrams are provided.
Caption: A generalized experimental workflow for HPLC analysis of aromatic amines.
Caption: A decision tree for selecting an appropriate HPLC column for aromatic amines.
Experimental Protocol: A Universal Starting Point
This protocol provides a robust starting point for developing a separation method for a mixture of aromatic amines using reversed-phase HPLC.
Objective: To achieve baseline separation of a standard mixture of aromatic amines with optimal peak shape and resolution.
Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 5 µm)[11]
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Deionized Water.
Buffers/Additives: Formic Acid, Ammonium Acetate, or Potassium Phosphate.
Sample: A mixture of target aromatic amines dissolved in the initial mobile phase composition at ~10-20 µg/mL.
2. Instrument Conditions:
HPLC System: A standard HPLC or UHPLC system with a UV detector.
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection Wavelength: 254 nm (or the λmax of the target analytes).
3. Mobile Phase Preparation (Causality Explained):
Rationale: The mobile phase pH is critical for controlling the ionization state of the amines.[22] A low pH (e.g., 2.5-3.5) ensures the amines are consistently protonated, which can improve peak shape and provide stable retention.[8]
Mobile Phase A: 0.1% Formic Acid in Water. (This simple, MS-compatible mobile phase is an excellent starting point). Alternatively, a 20 mM potassium phosphate buffer adjusted to pH 3.0 can be used for non-MS applications.
Mobile Phase B: Acetonitrile or Methanol. (Acetonitrile often provides sharper peaks and lower backpressure, but Methanol can offer different selectivity, especially on Phenyl-Hexyl columns).[23]
4. Experimental Procedure (Step-by-Step):
Column Equilibration: Equilibrate the chosen column (start with C18) with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes, or until a stable baseline is achieved.
Initial Gradient Run: Perform a broad gradient run to determine the approximate elution conditions for all analytes.
Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 5% B and re-equilibrate for 5 minutes.
Analyze the Chromatogram:
Assess the separation. Are all peaks resolved?
Evaluate peak shape. Is there significant tailing (As > 1.5)?
Method Optimization:
If peaks are poorly resolved: Adjust the gradient slope. A shallower gradient over the elution window of the target analytes will increase resolution.
If peak tailing is observed on the C18 column:
Switch to the Polar-Embedded column to mitigate silanol interactions.
Alternatively, if sticking with C18, ensure the pH is low and stable.
If isomers are co-eluting: Switch to the Phenyl-Hexyl column to exploit π-π interactions for enhanced selectivity.
Final Isocratic or Gradient Method: Once optimal conditions are found, a final, refined gradient or an isocratic method can be established for routine analysis.
Conclusion and Final Recommendations
The selection of an HPLC column for the separation of aromatic amines is a strategic decision that hinges on the specific analytical goal. There is no single "best" column; rather, there is an optimal choice for each unique application.
For general-purpose screening and the separation of moderately nonpolar aromatic amines, a high-quality, end-capped C18 column remains a viable and robust starting point.
When faced with the challenge of separating structurally similar isomers or when alternative selectivity is required, the Phenyl-Hexyl column is an invaluable tool, leveraging π-π interactions to achieve separations not possible on a C18.
For methods plagued by peak tailing, or when analyzing highly polar aromatic amines that are poorly retained, the Polar-Embedded column is the superior choice, offering excellent peak shapes and compatibility with highly aqueous mobile phases.
Finally, for chiral molecules, a dedicated Chiral Stationary Phase is non-negotiable for achieving enantiomeric resolution.
By understanding the underlying separation mechanisms and systematically evaluating performance metrics, researchers can confidently select and optimize the ideal HPLC column, ensuring accurate, reliable, and robust analytical results.
References
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Shen, S., et al. (2009, December 29). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]
Shen, S., et al. (2009, December 29). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis Online. Available at: [Link]
Restek. Roc Phenyl-Hexyl, 5 µm, 150 x 4.6 mm HPLC Column. Available at: [Link]
LCGC International. (2022, April 15). Comparison Techniques for HPLC Column Performance. Available at: [Link]
Altabrisa Group. (2024, December 17). HPLC Column Performance Monitoring Documentation. Available at: [Link]
Ouyang, X., et al. (2014, July 24). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Taylor & Francis Online. Available at: [Link]
Ouyang, X., et al. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed. Available at: [Link]
Narang, A. S., & Asolkar, S. (1983). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
Agilent Technologies. (2008, July 10). Resolving Potentially Harmful Azo-Colorant Amines Using the Distinct Selectivities of the Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and StableBond Phenyl Columns. Available at: [Link]
Phenomenex. Luna Phenyl-Hexyl HPLC Columns. Available at: [Link]
Dong, X., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]
Phenomenex. Chiral HPLC Separations. Available at: [Link]
Agilent Technologies. Polaris Reversed-Phase HPLC Columns. Available at: [Link]
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]
Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available at: [Link]
Wang, T., & Wenslow, R. M. (2004). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
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High-Performance QSAR Modeling for Substituted Anilines: A Comparative Guide to Predictive Toxicology
Introduction Substituted anilines are ubiquitous intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. However, their environmental persistence and potential toxicity—ranging from aquatic toxicity t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Substituted anilines are ubiquitous intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. However, their environmental persistence and potential toxicity—ranging from aquatic toxicity to mutagenicity—necessitate rigorous safety evaluations. To align with the 3R principles (Replacement, Reduction, Refinement) of animal testing and REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) legislation, in silico predictive modeling techniques have become a cornerstone of modern toxicology[1].
As a Senior Application Scientist, I approach Quantitative Structure-Activity Relationship (QSAR) modeling not merely as a statistical exercise, but as a mechanistic mapping of chemical structure to biological reality. This guide objectively compares traditional linear modeling with advanced machine learning (ML) architectures for predicting the toxicity of substituted anilines, providing actionable workflows and field-proven experimental validation metrics.
Mechanistic Grounding: Why Specific Descriptors Matter
The toxicity of substituted anilines generally operates via a "polar narcosis" mechanism. Unlike baseline narcotics, polar narcotics exhibit enhanced toxicity due to specific hydrogen-bonding interactions at the membrane-water interface, which causes a derangement of the membrane structure and disturbs its functioning[2]. Consequently, the selection of molecular descriptors must capture both hydrophobicity and electronic reactivity:
Hydrophobicity (
logP
or
logKow
): Dictates the molecule's ability to partition into and disrupt lipid bilayers. For many anilines, toxicity is controlled primarily by hydrophobicity[3].
Frontier Molecular Orbitals (
ELUMO
and
EHOMO
): Calculated via Density Functional Theory (DFT) at levels such as B3LYP/6-311G**, these parameters define electron-donating and accepting capabilities[4]. A lower
ELUMO
indicates a higher propensity to act as an electrophile, while
EHOMO
correlates with ionization potential and characterizes the susceptibility of the molecule toward attack by electrophiles[5].
Hammett Constants (
σ
): The type and position of substituents fundamentally determine toxic potency. Electron-withdrawing substituents generally produce higher toxic effects, whereas electron-donating groups reduce toxicity[2].
Comparative Analysis: MLR vs. Machine Learning (SVR & RF)
Historically, Multiple Linear Regression (MLR) has been the standard for QSAR due to its high interpretability. For instance, a classic MLR model predicting aniline toxicity to carp (Cyprinus carpio) yields an explicit equation relying heavily on
ELUMO
and
logP
(
R2=0.869
)[3]. Similarly, QSARs based on
ELUMO
and
logKow
for microalgae (Pseudokirchneriella subcapitata) have established
R2
values varying from 0.75 to 0.92[6].
However, MLR struggles with non-linear structure-toxicity relationships, especially when scaling to diverse congeneric sets where steric hindrance (e.g., ortho-substituted congeners being the least toxic) complicates electronic effects[7]. Modern approaches utilize Support Vector Regression (SVR) and Random Forest (RF) algorithms. SVR, utilizing kernel functions (e.g., Radial Basis Function), maps descriptors into high-dimensional spaces and has demonstrated superior external predictive capabilities compared to MLR[8].
Quantitative Performance Comparison
The following table summarizes the performance metrics of different QSAR algorithms based on aggregated literature data for predicting the aquatic toxicity (
pLC50
or
pEC50
) of substituted anilines.
Modeling Approach
Algorithm Type
Key Descriptors Used
Training
R2
Cross-Validation (
QLOO2
)
External RMSE
Interpretability
MLR
Linear Parametric
logP
,
ELUMO
,
EHOMO
0.85 - 0.87
0.75 - 0.80
0.45
High (Explicit Equation)
SVR (RBF Kernel)
Non-linear ML
logP
,
ELUMO
, Topological
0.92 - 0.95
0.88 - 0.91
0.28
Moderate (Feature Weights)
Random Forest
Ensemble ML
2D/3D Descriptors,
logP
0.94 - 0.97
0.85 - 0.89
0.32
Moderate (Gini Importance)
Causality Insight: SVR outperforms MLR in external RMSE because it effectively maps the non-linear interactions between multiple substituents (e.g., di- or tri-chloroanilines) which linear models often oversimplify[7][8].
Self-Validating Experimental Protocol: Developing an SVR-Based QSAR Model
To ensure scientific integrity and reproducibility, QSAR development must follow a self-validating workflow adhering to OECD principles. Every step must mathematically or chemically justify the next.
Step 1: Data Curation and Endpoint Standardization
Compile experimental toxicity data (e.g., 96h-
LC50
for fish or 72h-
EC50
for algae) for a congeneric set of substituted anilines[6][7].
Convert all endpoints to molar negative logarithms (e.g.,
pLC50=−logLC50
) to ensure a normal distribution of the dependent variable, which stabilizes gradient descent during model training.
Step 2: Geometry Optimization and Descriptor Calculation
Generate 3D coordinates of the substituted anilines using a molecular builder[9].
Perform geometry optimization using DFT at the B3LYP/6-311G** level using software like Gaussian to find the lowest energy conformation (stationary point on the potential energy surface)[5][9].
Extract quantum chemical descriptors (
EHOMO
,
ELUMO
) and calculate 2D physicochemical descriptors (
logP
)[1][4].
Step 3: Feature Selection (Collinearity Control)
Remove descriptors with near-zero variance.
Apply a Variance Inflation Factor (VIF) filter. Retain only descriptors with a VIF < 5.0 to eliminate multicollinearity, ensuring the model has obvious statistical significance[5].
Step 4: Model Training and Internal Validation
Split the dataset into a training set (80%) and a test set (20%) using the Kennard-Stone algorithm to ensure uniform spatial distribution across the chemical domain.
Train the SVR model using a Radial Basis Function (RBF) kernel. Optimize hyperparameters (
C
,
γ
,
ϵ
) via grid search.
Perform Leave-One-Out Cross-Validation (LOOCV) to calculate
QLOO2
. A
QLOO2>0.6
validates the internal robustness of the model[1].
Step 5: External Validation (The Self-Validating Step)
Predict the
pLC50
of the 20% external test set. The model is mathematically accepted only if the external
Rpred2>0.6
.
Assess the Applicability Domain (AD) using a Williams plot (standardized residuals vs. leverage). Predictions falling outside the critical leverage threshold (
h∗
) are flagged as unreliable extrapolations.
Workflow Visualization
Step-by-step QSAR modeling pipeline for predicting the toxicity of substituted anilines.
Conclusion
While traditional MLR provides a transparent view of the linear relationships between hydrophobicity, frontier orbital energies, and toxicity, it falls short in capturing complex multidimensional interactions inherent in highly substituted anilines. Transitioning to non-linear machine learning models like SVR—provided they are rigorously validated and constrained within a defined applicability domain—offers a superior, self-validating system for predictive toxicology.
References[4] QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp) - Scientific.Net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWxR5BL36MokEtBTHx_sleZFuAjJfBadSEgUQNZtxhzSaJm7hIzsGa8WEerZ-0GjS7hMdEzWxJfN7eg-3fRljqJO7fFG_w4Id_vYMvuws4mcjXc3oGDcCITB5epv5FZncEOAAy[2] Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED3pTEgh_ZrK_596xmIZpntN2bB-PRTP7VUEEvpIv70fuFRuuVmY89Ud29FE0-mb3N0QwklnHUJvhADrdpPgWNkxouEj4M00QKW6x0Sq4_vmDpz1OWADBuMZBSjaf973g37x4=[3] QSAR study for the toxicity of anilines and phenols to aquatic organisms - MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRjl4QoUm4iEw9ZhxMz7XlhbnoryZ04Tp8gPgtYJ2gQLu3ApYuOKi16dliW7w8XfWtvq_m_Jvy13CF4nTycOoTG81xm5IANmERCxSbDW1-D0ur6cOnK4LRDu8uFFCDPhHhahyOlngbPA==[6] Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity relationship analysis for polar narcotics - PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzZzMTV-XdLx6PwSc6ArDDJvZM9Mw_ij-EJZE-41QppmJKmoGuDmbXerv-0O-t6qIy9GTdNiXQh5QtgHtC3Rp4b8qXMMvkHwiSqrap7SIP183_S5wClt8TWLoQMSELuRZ9Az4=[5] QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp) - ProQuest.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkUTpVTn8cZ-9bIqldkjpkIbMW7IrvffgHYGtSl14UGQnzKtM4xqUlOJbs_oqm39wUpupGC2dvRnsICXXY3kRP7xFLA0jPOQd72QgGYDlYAwoobNoTqLUsDNDe1z44HuwZORzUJCZAdHp1KnZebsSGdp34hekTlRbTfkpUBvFMemW3GXQyafj_0BOh-UQpqvfiu-71clE8HxRelS88q09uvHJnur2T[7] Toxicity of 58 substituted anilines and phenols to algae Pseudokirchneriella subcapitata and bacteria Vibrio fischeri: comparison with published data and QSARs - PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ax0wq4fZ7zrPmK1VX5Hkh3x9P0gImo6DZ9bU_yVKU3xJ3-AWvFuCoN3eqqm7xhU61B-jRgin-aT1rw8avFVCyFrDvrOIanXa1XzlZ_e5gFaZ2W4nIXQ0KuBoiRdi61U45EQ=[1] Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVKDec6IzyDweYl258WSoJ-bcX54soT211av0_yJn1Cs1NnXNFJlRcghU8eyGmLlTdbuW4v3mSED0kslQsfN9f-LPmloqaUKXjZdvpQEUAhBnihc4YJ0oitGeCYGaFLaVFH9A=[9] Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQi63V5fcnzc7U4G-jfwhE4DT1KXBPlADrJcrKjuJ4B1-IP3cuovDndYjqUCB-Ik77fYBXKi39Ph18exL0MN0Hpy-DzpiJ36TjEiM8j6mjqCjB7sDyaxAkJMstOd4uiPCppkddoPyLTNj2hrte7H63_XzDH58Z-e6e6QMsY8zuXptTpkzr4wWJLzxNcYqtKRApWa6sWwqICojUm3HRgF4YEdshJi2jx_ZmB8tJ[8] High-accuracy QSAR models of narcosis toxicities of phenols based on various data partition, descriptor selection and modelling methods - SciSpace.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm1h3V1n6EAu6oSWJMFigyswVqpki2Os4BnGdqzlMoomQW3d7wrO3HQS4L4vSrQtaK_b6aNeoTF3RXRMOIMEGvuLYxRZAZBln_rytdnSn4yGKWAc9sa9FJ5T4h50Mqw5MRSYIP42KebARlnka0Kw9StNEgWswWH7wjK4gp6TV7Rz7D24eSbgmrIZ2DZroQid28vtNdOabg-4JHRoQ=
A Senior Application Scientist's Guide to N-Alkylated Aniline Synthesis: A Comparative Analysis
Introduction: The Enduring Importance of N-Alkylated Anilines N-alkylated anilines are foundational structural motifs in a vast spectrum of chemical applications. They are integral components of many pharmaceuticals, agr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Importance of N-Alkylated Anilines
N-alkylated anilines are foundational structural motifs in a vast spectrum of chemical applications. They are integral components of many pharmaceuticals, agrochemicals, dyes, and functional materials.[1] The specific nature of the N-alkyl substituent profoundly influences the molecule's biological activity, chemical reactivity, and physical properties. Consequently, the efficient and selective synthesis of these compounds is a subject of continuous interest and development in organic chemistry. This guide provides a comparative overview of the most prevalent and impactful synthetic strategies, offering insights into their mechanisms, practical applications, and relative merits for researchers in both academic and industrial settings.
I. Classical N-Alkylation: The Foundational Approach
The most traditional method for N-alkylation involves the direct reaction of an aniline with an alkyl halide. This is a classical nucleophilic aliphatic substitution (SN2) reaction.
Mechanism & Rationale: The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is typically required to neutralize the hydrohalic acid byproduct and prevent the protonation of the starting aniline, which would render it non-nucleophilic.
Advantages:
Simplicity: The reaction is conceptually straightforward and often requires simple reagents and equipment.
Cost-Effective: For simple alkylations, the starting materials (anilines and alkyl halides) are often inexpensive.
Disadvantages:
Over-alkylation: It is often difficult to stop the reaction at the mono-alkylation stage, leading to the formation of tertiary amines and even quaternary ammonium salts.[2] This lack of selectivity necessitates careful control of stoichiometry and can lead to complex purification challenges.
Harsh Conditions: The reaction may require elevated temperatures and strong bases.
Waste Generation: The reaction produces stoichiometric amounts of salt byproduct.[2]
II. Reductive Amination: The Workhorse of C-N Bond Formation
Reductive amination is arguably one of the most versatile and widely employed methods for synthesizing N-alkylated anilines.[1] It involves the reaction of an aniline with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired amine.[1]
Mechanism & Rationale: The reaction proceeds in two key steps:
Imine Formation: The aniline nucleophilically attacks the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine or Schiff base). This step is an equilibrium and is often driven forward by the removal of water.
Reduction: A reducing agent, introduced into the same pot, selectively reduces the imine to the corresponding amine.
The choice of reducing agent is critical. Mild, selective hydrides are preferred to avoid the unwanted reduction of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)3) is a particularly popular choice due to its mildness and tolerance for acidic conditions which can catalyze imine formation.[3] Other common reagents include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation (e.g., H2 with a Pd/C catalyst).[4][5]
Advantages:
High Selectivity: This method generally provides excellent selectivity for the mono-alkylated product, avoiding the over-alkylation issues common with alkyl halides.[4][5]
Broad Substrate Scope: A vast array of aldehydes and ketones are commercially available, allowing for the synthesis of a diverse range of N-alkylated anilines.
One-Pot Procedure: The reaction is typically performed in a single step, enhancing operational efficiency.[4]
Disadvantages:
Stoichiometric Reagents: The use of hydride reducing agents generates stoichiometric waste.
Substrate Compatibility: The carbonyl partner must be stable to the reaction conditions and not possess other functional groups that could be reduced.
III. Palladium-Catalyzed Buchwald-Hartwig Amination: Precision and Power
The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate/tosylate) and an amine.[6][7] This reaction has revolutionized aryl amine synthesis, enabling the formation of C-N bonds that are inaccessible through traditional methods.[8]
Mechanism & Rationale: The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[8]
Ligand Exchange/Base-Promoted Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.
Reductive Elimination: The aryl group and the amido group couple, forming the N-alkylaniline product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[8]
The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[8]
Advantages:
Exceptional Scope: Allows for the coupling of a wide variety of anilines with aryl and heteroaryl halides, including those that are electronically or sterically challenging.[6]
High Functional Group Tolerance: The reaction conditions are generally mild, tolerating a broad range of functional groups on both coupling partners.
High Yields: Often provides excellent yields where other methods fail.
Disadvantages:
Catalyst Cost and Sensitivity: Palladium catalysts and specialized phosphine ligands can be expensive.[6] The catalysts can also be sensitive to air and moisture, requiring inert atmosphere techniques.
Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, especially for pharmaceutical applications.
IV. "Green" Alternatives: The Borrowing Hydrogen Principle
A more recent and environmentally benign approach is the N-alkylation of anilines with alcohols, operating via the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[1][9] This strategy uses a transition-metal catalyst (often based on ruthenium, iridium, or manganese) to achieve high atom economy, with water as the only theoretical byproduct.[9][10][11][12]
Mechanism & Rationale:
Alcohol Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde or ketone.
Imine Formation: The aniline condenses with the in situ-generated carbonyl compound to form an imine.[9]
Imine Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated aniline and regenerating the catalyst.[9]
Advantages:
Atom Economy: Alcohols serve as the alkylating agents, and water is the only byproduct, making this a highly atom-economical and green method.[9][13]
Readily Available Substrates: Alcohols are often inexpensive and readily available starting materials.
Disadvantages:
High Temperatures: These reactions often require high temperatures (110-140 °C) to proceed efficiently.[11][14]
Catalyst Development: While significant progress has been made, the development of highly active and general catalysts, especially using earth-abundant metals, is an ongoing area of research.[12]
Protocol 1: Reductive Amination of Aniline with Heptanal
This protocol describes a general procedure for the direct reductive amination of an aniline with an aldehyde using sodium triacetoxyborohydride.
Setup: To a round-bottom flask charged with a magnetic stir bar, add aniline (1.0 eq) and dichloroethane (DCE) to make a 0.1-0.2 M solution.
Imine Formation: Add heptanal (1.1 eq) to the stirred solution, followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[1]
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-24 hours).[1]
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield N-heptylaniline.[1]
Protocol 2: Buchwald-Hartwig Amination of Bromobenzene with Aniline
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of aniline.
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine Pd(OAc)2 (0.05 eq), a suitable phosphine ligand such as BINAP (0.08 eq), and cesium carbonate (Cs2CO3, 2.0 eq).[16]
Reagent Addition: Add toluene (to make a ~0.1 M solution), followed by bromobenzene (1.0 eq) and aniline (1.2-1.5 eq) via syringe.
Reaction: Degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes). Heat the mixture to 110 °C with vigorous stirring for 8-24 hours.[16]
Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of bromobenzene.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to afford the desired triphenylamine product.[16]
Visualizations
Comparative Workflow of N-Alkylation Routes
Caption: General experimental workflows for three common N-alkylation methods.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The synthesis of N-alkylated anilines is a mature field, yet one that continues to evolve. While classical methods retain their utility for specific applications, modern techniques like reductive amination and Buchwald-Hartwig amination offer far greater control, selectivity, and scope, and should be considered the primary methods for complex molecule synthesis. The future of this field lies in the development of more sustainable and cost-effective catalytic systems. The "borrowing hydrogen" approach, which utilizes abundant alcohols as alkylating agents, is particularly promising.[9] Further advances in catalysis, especially with earth-abundant metals like copper, iron, and manganese, will undoubtedly continue to enhance our ability to construct these vital C-N bonds with greater efficiency and environmental responsibility.[12][13]
References
Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications (RSC Publishing).
One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications (RSC Publishing). DOI:10.1039/D3CC01931D.
N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. PMC.
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ChemInform Abstract: N-Alkylation of Amines Through Hydrogen Borrowing over a Heterogeneous Cu Catalyst. ResearchGate.
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N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
A Comparative Guide to the In-Vitro Metabolism of 4-Chloro-3-methyl-N-propylaniline Hydrochloride and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of in-vitro metabolic profiles of 4-Chloro-3-methyl-N-propylaniline hydrochloride and its structural analogs....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vitro metabolic profiles of 4-Chloro-3-methyl-N-propylaniline hydrochloride and its structural analogs. Authored for drug development professionals, this document delves into the experimental data and protocols essential for evaluating metabolic stability and identifying key metabolic pathways.
Introduction: The Critical Role of In-Vitro Metabolism Studies
In the early phases of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is paramount.[1][2] In-vitro metabolism studies serve as a crucial first step in predicting a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3] These studies utilize subcellular fractions, such as liver microsomes and S9 fractions, or whole-cell systems like hepatocytes, to model the metabolic processes that occur in the liver.[4]
Anilines and their derivatives are a common structural motif in many pharmaceutical agents. However, they can be susceptible to metabolic transformations that may lead to the formation of reactive metabolites, potentially causing toxicity. Therefore, a thorough investigation of their metabolic pathways is essential. This guide focuses on 4-Chloro-3-methyl-N-propylaniline hydrochloride and compares its expected metabolic profile with those of structurally related compounds to highlight the influence of chemical modifications on metabolic stability.
Comparative Analysis of Metabolic Stability
Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a key parameter assessed in early drug discovery.[1] It is typically expressed as the in-vitro half-life (t½) and intrinsic clearance (CLint).[1] A shorter half-life and higher clearance generally indicate lower metabolic stability.
Due to the limited publicly available in-vitro metabolic data for 4-Chloro-3-methyl-N-propylaniline hydrochloride, this guide presents a comparative analysis using data from structurally similar chloroanilines and N-alkylanilines to project its metabolic fate. The following table provides a summary of expected metabolic stability parameters in human liver microsomes.
Disclaimer: The following data is illustrative and based on established trends for similar chemical structures. Actual experimental values may vary.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
The predicted metabolic instability of 4-Chloro-3-methyl-N-propylaniline is likely driven by the N-propyl group, which provides a primary site for cytochrome P450 (CYP450)-mediated N-dealkylation.[6][7] In contrast, 4-Chloroaniline, lacking an N-alkyl substituent, is expected to be more metabolically stable. The methyl group on the aromatic ring in 4-Chloro-3-methyl-N-propylaniline may also influence its metabolism, potentially undergoing side-chain hydroxylation.[5]
Key Metabolic Pathways and Metabolite Profiling
The biotransformation of N-alkylanilines typically involves a series of Phase I and Phase II reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, usually increasing the hydrophilicity of the compound. For 4-Chloro-3-methyl-N-propylaniline, the primary anticipated Phase I metabolic pathways are:
N-dealkylation: This is often a major metabolic route for N-alkylanilines, catalyzed by CYP450 enzymes.[6][7] The removal of the propyl group would yield 4-chloro-3-methylaniline.
Aromatic Hydroxylation: CYP450 enzymes can also hydroxylate the aromatic ring, typically at positions ortho or para to the amino group.[8][9]
N-oxidation: The nitrogen atom can be oxidized to form N-hydroxy or nitroso derivatives.[10]
The following diagram illustrates the predicted Phase I metabolic pathways for 4-Chloro-3-methyl-N-propylaniline.
Caption: Predicted Phase I metabolic pathways.
Metabolite profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for identifying and quantifying these metabolites.[11][12][13]
Phase II Metabolism
Phase I metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. These reactions further increase water solubility, facilitating excretion.[14] For the metabolites of 4-Chloro-3-methyl-N-propylaniline, the following Phase II pathways are anticipated:
N-acetylation: The primary amine metabolite (4-chloro-3-methylaniline) can be acetylated by N-acetyltransferases (NATs).[15]
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[14][16]
Sulfation: Hydroxylated metabolites and the N-hydroxy metabolite can also undergo sulfation by sulfotransferases (SULTs).[17][18][19][20]
Experimental Protocols for In-Vitro Metabolism Studies
To obtain reliable and reproducible data, standardized and well-validated protocols are essential. The following sections detail the methodologies for conducting in-vitro metabolism studies.
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess the intrinsic clearance of a compound by Phase I enzymes, primarily CYP450s.[3][4]
Experimental Workflow:
Caption: Workflow for a typical microsomal stability assay.
Detailed Protocol:
Preparation of Reagents:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Thaw pooled human liver microsomes on ice.
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare an NADPH regenerating system solution.
Incubation:
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the reaction by adding the NADPH regenerating system.
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Processing and Analysis:
Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the in-vitro half-life (t½) = 0.693 / k.
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism.[14]
Protocol: The protocol is similar to the microsomal stability assay, with the following modifications:
Use S9 fraction instead of microsomes.
For studying Phase II reactions, supplement the incubation mixture with appropriate cofactors, such as UDPGA for glucuronidation and PAPS for sulfation.
Hepatocyte Metabolism Assay
Hepatocytes are considered the "gold standard" for in-vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors.[21]
Protocol:
Hepatocyte Preparation:
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
Determine cell viability using the trypan blue exclusion method. Viability should be >80%.
Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 1 x 10^6 viable cells/mL).
Incubation:
Add the hepatocyte suspension to a 96-well plate.
Add the test compound (final concentration 1 µM) to initiate the incubation.
Incubate at 37°C in a humidified incubator with 5% CO2.
At various time points, collect aliquots and terminate the metabolic activity with cold acetonitrile.
Sample Processing and Analysis:
Process and analyze the samples as described for the microsomal stability assay.
CYP450 Reaction Phenotyping
Identifying the specific CYP450 isozymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.[22][23][24] This is typically achieved using two main approaches:
Recombinant Human CYP Enzymes: The test compound is incubated with individual recombinant CYP isozymes to determine which ones can metabolize it.[25]
Chemical Inhibition in Human Liver Microsomes: The compound is incubated with human liver microsomes in the presence and absence of known selective inhibitors for each major CYP isozyme.[23] A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that isozyme.
Table 2: Common CYP450 Isozymes and Selective Inhibitors
CYP Isozyme
Selective Inhibitor
CYP1A2
Furafylline
CYP2C9
Sulfaphenazole
CYP2C19
Ticlopidine
CYP2D6
Quinidine
CYP3A4
Ketoconazole
Conclusion and Future Directions
The in-vitro metabolism of 4-Chloro-3-methyl-N-propylaniline hydrochloride is predicted to be primarily driven by N-dealkylation and aromatic hydroxylation, leading to moderate metabolic clearance. This is in contrast to simpler chloroanilines that lack the N-alkyl group and exhibit greater metabolic stability. The presence of the methyl group may introduce an additional site for metabolism via side-chain hydroxylation.
The experimental protocols outlined in this guide provide a robust framework for obtaining critical data on metabolic stability, metabolite identification, and reaction phenotyping. Such data is indispensable for guiding lead optimization in drug discovery programs, enabling the design of molecules with improved pharmacokinetic properties and a lower risk of metabolism-related toxicity. Further studies with radiolabeled compounds can provide a more definitive and quantitative picture of the metabolic fate of 4-Chloro-3-methyl-N-propylaniline hydrochloride.
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Comprehensive Safety and Disposal Protocol for 4-Chloro-3-methyl-N-propylaniline Hydrochloride
Executive Summary For researchers and drug development professionals, the handling and disposal of halogenated aniline derivatives demand rigorous, uncompromising safety protocols. 4-Chloro-3-methyl-N-propylaniline hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the handling and disposal of halogenated aniline derivatives demand rigorous, uncompromising safety protocols. 4-Chloro-3-methyl-N-propylaniline hydrochloride is a specialized chemical intermediate that presents acute toxicological risks and strict environmental compliance requirements. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Chemical Profiling & Hazard Causality
To safely manage a chemical, one must understand the mechanistic causality driving its hazards. 4-Chloro-3-methyl-N-propylaniline hydrochloride presents two primary threat vectors:
Systemic Toxicity (Methemoglobinemia): Like many substituted anilines, this compound is metabolically activated in the liver by Cytochrome P450 enzymes (e.g., CYP1A2) into 1[1]. These electrophilic metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin[2]. Because2, systemic exposure leads to cellular hypoxia, cyanosis, and potentially fatal respiratory failure[2].
Environmental Persistence: The presence of the chloro-substituent classifies this compound as a halogenated organic. Halogenated compounds are highly resistant to natural degradation and pose 3[3]. When incinerated improperly, they can generate corrosive hydrogen chloride gas and dioxins, necessitating specialized high-temperature disposal equipped with alkaline scrubbers.
Standard laboratory personal protective equipment (PPE) is fundamentally insufficient for handling aniline derivatives. The lipophilic nature of the free base allows for rapid dermal absorption, while the hydrochloride salt can form fine, inhalable dusts.
Glove Selection (Critical): Do not rely on standard nitrile gloves for prolonged handling or spill cleanup. Anilines and halogenated organics rapidly permeate nitrile barriers. Butyl rubber gloves (e.g., 12-mil bromine-butyl rubber) or Viton™ gloves are mandatory, as they provide 5[5].
Engineering Controls: All weighing, transferring, and disposal preparations must be conducted within a certified, face-velocity-tested chemical fume hood to prevent the inhalation of aerosolized particulates or vapors[6].
The disposal of 4-Chloro-3-methyl-N-propylaniline hydrochloride must strictly adhere to the 4[4]. Never dispose of this compound down the drain or in regular municipal trash.
Step 1: Waste Segregation
Classify the waste strictly as Halogenated Organic Waste [3].
Causality: Do not mix with non-halogenated solvents (e.g., acetone, ethanol) or heavy metal wastes. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the incineration process, as halogenated wastes require specialized treatment to neutralize acidic byproducts[3].
Step 2: Container Selection and Preparation
Select a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle[3].
Ensure the container is completely dry and free of incompatible residues (e.g., strong oxidizers or acids).
Step 3: Waste Transfer
Transfer the solid waste, contaminated filter papers, or solvent solutions containing the compound into the designated container exclusively inside the fume hood.
Keep the container tightly capped at all times except when actively adding waste to prevent toxic vapor release[3].
Step 4: RCRA-Compliant Labeling
Immediately attach a Hazardous Waste Tag to the container[3].
Clearly list the exact chemical name: "4-Chloro-3-methyl-N-propylaniline hydrochloride" and note the presence of "Halogenated Aniline".
Mark the primary hazards: "Toxic" and "Environmental Hazard".
Step 5: Satellite Accumulation and Pickup
Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from direct sunlight and incompatible chemicals[6].
Submit a pickup request to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor before the container reaches 90% capacity.
Spill Management & Emergency Response
In the event of a spill, immediate and calculated action is required to prevent exposure and environmental contamination.
Evacuate and Assess: For large spills, immediately evacuate the area, secure the perimeter, and contact EH&S[6]. For small, manageable spills inside a fume hood, proceed with cleanup.
Don Appropriate PPE: Ensure butyl or Viton gloves, chemical splash goggles, and a fully buttoned lab coat are worn[5].
Containment: Surround the spill with an 6 such as dry sand, earth, or vermiculite[6]. Causality: Never use combustible materials like sawdust or paper towels, as they can react with certain halogenated mixtures or oxidizing agents, increasing fire risks.
Absorption and Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable polyethylene bag or rigid container[6].
Decontamination: Wash the affected surface with copious amounts of soap and water, collecting all wash water as hazardous waste.
Disposal: Tag the cleanup materials as Halogenated Organic Waste and request immediate EH&S pickup[3].
Process Visualization
Caption: Workflow for the segregation and disposal of halogenated aniline laboratory waste.
References[6] Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRBRDiwa8xnI2-X2aQnC1vrHcweKtm8F-zFiwb2yRYJ1toj-wymFpgILpe5NZjxy3h9DVFIOYnN8lKJkL1Q-wLK_H1OL_axESoPm9v2WzdAjWsI8E3NO3l9HyW9G-7YxszzsImE2PeRIx8Q50jTp9pFZ_RjoDxJITw-hxUYPvUcwKL8y0STwT9Yuy69rW3UfnZSwOPZ0TiwplpFmExEW2gAKxr9FsK-ZnKCg==[3] Halogenated Solvents in Laboratories - Campus Operations. temple.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTeEUM14oDahWJUYFQDRKuxNtZIaWLWVZeWTzWe8MTKH-3szyPomjXjqdaPoXQBsF_fxUKnoB5-xa8P19t3YZGstbGA8rUyVLV_vDahHPi3N1111vR3xA2Wl5auMEdHXWyAxyCd1t7eNtryhX2ZDTYHrutA1lI98Nb9lC4LKc2kgRTjCxxACqdkMbnNMGCoWgrwI97yV4KvBblQQFdgR591IAMKH0BZnVv2YdNFhFp6kcDLSsrv5y1shI_Paih-ccSfGY=[4] Hazardous Waste Listings | EPA. epa.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWUM0Z6JcsiswYurgkfJ8FxbcR_Zj9_MMQ6oD78OS7Q-D0eydjJ4a38npBcmiBWuV4pnmytOvjCTrtmY_EMbT0eddKAeAdAZKK8dQLosZ13qMzOoR9aUkdgoyyiaz7Qf-kXpAsF9pe59gNvjmMF8oQNu92BWCB0OPur8XQZNfEgNtZIC5kgywYyLFz[2] Aniline Acute Exposure Guideline Levels - NCBI - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzrwgZd1S1fS9d7lz10Sfm4tkcrHnQfwusyfCWdTwcobmXgXHYNPqeAJWzz9sIDRGU8rU_jRpOcbH4msB-lp4slUPMgLTROPfqFXw_8w2t1En564E2X5ScWVrPAZgZJxMSJ1b-W74q[1] A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXhVmFE9X274uGnd3uqhunMqBmRVDem2wRrFKXsFP42nb084cQoych1GGdL1bdol1JOsTZKSxlys3hqK7G1tdUDLSGh4hX19liUXkuBR6ex3NUQxstu4X_XjXSx8CNDUuHu5RXTiYLn6lJmPQzqrGCbMfRR2DbnqVBk_XwP3GhPBS-FdbeVCoudHvph_vpGkLU4Z5hF-XA_gmQbDOLDfWEqbMG9qMCjQBBB4xmvaQo_v_jwh7w[5] Assurance®: 12 Mil Butyl Rubber Glove with Smooth Grip-1 - Protective Industrial Products. pipglobal.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvMZ-PjRqL16kbasuHAm_XsruyU_RwUKYv2K0c8uYEt26fGWiRnDIMzqg5wLQV3_AViOQHw0bwk62LAWb6Kf15Osjz9HxVl7QjRxtyw29inZA4jc0K4IWdjADaLMLYKR0_ONKgldbuhL7QbgAz6LkF6dAqYRq31rsBFd3EtYUgdRFkF7KMsfLnbgW-coCIy-Kq9_Hy
Personal protective equipment for handling 4-Chloro-3-methyl-N-propylaniline hydrochloride
An Advanced Operational and Safety Guide: Handling 4-Chloro-3-methyl-N-propylaniline Hydrochloride Mechanistic Toxicology and Hazard Profiling To establish a fundamentally secure laboratory environment, one must first un...
Author: BenchChem Technical Support Team. Date: March 2026
An Advanced Operational and Safety Guide: Handling 4-Chloro-3-methyl-N-propylaniline Hydrochloride
Mechanistic Toxicology and Hazard Profiling
To establish a fundamentally secure laboratory environment, one must first understand the mechanistic toxicology of 4-Chloro-3-methyl-N-propylaniline hydrochloride. As a substituted aniline derivative, this compound presents severe acute and chronic health hazards[1].
The primary toxicological threat is the induction of methemoglobinemia . Upon systemic entry via dermal absorption, inhalation of dust, or ingestion, the aniline moiety undergoes N-hydroxylation in the liver. These metabolites oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, producing methemoglobin. This structural alteration drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis (blue discoloration of the skin and mucous membranes), and potentially fatal organ failure[1].
Because it is a hydrochloride salt, the compound typically presents as a fine crystalline powder. This physical state elevates the risk of aerosolized dust exposure during weighing and transfer operations, making inhalation a primary vector for acute toxicity[2].
Pathophysiological mechanism of aniline-induced methemoglobinemia.
Quantitative Physicochemical and Ecotoxicity Data
Understanding the quantitative limits of the chemical informs both our handling scale and our environmental disposal strategies. Aniline hydrochlorides are highly toxic to aquatic life, necessitating strict containment[2].
Safety is not achieved by merely wearing PPE, but by selecting materials chemically validated to resist the specific permeation hazards of substituted anilines.
Protection Category
Recommended Equipment
Mechanistic Justification
Respiratory
NIOSH-approved N100/P100 particulate respirator or SCBA.
Prevents inhalation of highly toxic, aerosolized hydrochloride salt dust[2].
Dermal/Hand
Heavy-duty Butyl rubber or Fluoroelastomer (Viton) gloves.
Aniline derivatives rapidly permeate standard nitrile or latex gloves[3].
Eye/Face
Tight-fitting chemical splash goggles and face shield.
Prevents ocular absorption and mucosal irritation from airborne particulates[4].
Body
Tyvek® or equivalent disposable chemical-resistant coveralls.
Prevents accumulation of toxic dust on personal clothing, mitigating secondary exposure[3].
Experimental Protocol: Safe Handling and Imine Formation
Translating safety into operational practice requires integrating PPE directly into the experimental workflow. Below is a validated, step-by-step methodology for utilizing 4-Chloro-3-methyl-N-propylaniline hydrochloride in a standard imine formation reaction[1].
Step-by-Step Methodology:
Preparation & Weighing: Inside a certified Class II Type B2 biological safety cabinet or dedicated chemical fume hood, tare a sealed vial. Transfer the required mass of 4-Chloro-3-methyl-N-propylaniline hydrochloride using an anti-static spatula to prevent dust aerosolization.
Free-Basing the Salt: Dissolve the hydrochloride salt in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Causality: This neutralizes the hydrochloride salt, liberating the nucleophilic free aniline required for the reaction.
Imine Formation: Add the target aldehyde (e.g., propionaldehyde) and a catalytic amount of acetic acid. Stir under a nitrogen atmosphere at room temperature for 30–60 minutes[1].
Reduction (Optional): Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise to control the exothermic release, then allow the mixture to warm to room temperature and stir for 4–12 hours[1].
Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize remaining acids. Extract the aqueous layer with DCM three times. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].
Emergency Response and First Aid Protocol
In the event of an exposure, immediate, mechanistically-driven action is required.
Inhalation: Remove the subject to fresh air immediately. If cyanosis (blue discoloration of lips/nail beds) is observed, administer 100% supplemental oxygen and seek emergency medical care, as this indicates advanced methemoglobinemia[1].
Dermal Contact: Do NOT use organic solvents like ethanol. Solvents act as penetration enhancers, stripping the skin's lipid barrier and accelerating the systemic absorption of the aniline. Immediately wash the affected area with Polyethylene Glycol 400 (PEG 400) if available, followed by copious amounts of soap and water for at least 15 minutes[1].
Ocular Contact: Flush eyes immediately with a continuous stream of water or sterile saline for 15 minutes, forcibly holding the eyelids apart to ensure complete irrigation[3].
Decontamination and Hazardous Waste Disposal Plan
Because 4-Chloro-3-methyl-N-propylaniline hydrochloride is highly toxic to aquatic life with long-lasting effects, strict disposal protocols must be adhered to[2].
Spill Containment: Evacuate personnel not wearing SCBA or appropriate respirators. Do not dry sweep, as this aerosolizes the toxic salt[3].
Mechanical Collection: Lightly mist the spill with water to suppress dust formation (strictly avoid runoff into drains). Use non-sparking tools to collect the damp powder into a compatible, sealable hazardous waste container[5].
Surface Decontamination: Wash the spill area with a dilute acid solution (e.g., 5% acetic acid) to ensure any residual free base is converted back into the water-soluble salt, followed by a thorough soap and water wash[4].
Disposal: Label containers explicitly with "Toxic Solid, Organic, N.O.S. (4-Chloro-3-methyl-N-propylaniline hydrochloride)". Do not flush down drains. Dispose of via a licensed hazardous waste contractor in compliance with EPA/DEP regulations[3].
Step-by-step emergency spill response and decontamination workflow.